4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(8-6-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCANATQAPBZHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657062 | |
| Record name | {4-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-40-2 | |
| Record name | B-[4-[[(2,5-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid chemical properties
An In-Depth Technical Guide to 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic Acid: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound, a specialized organoboron compound. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, synthesis, and critical applications of this reagent, with a particular focus on its role as a versatile building block in modern organic synthesis. Boronic acids and their derivatives are foundational in medicinal chemistry for creating novel therapeutics, and this specific molecule offers unique structural features for the development of complex, biologically active compounds.[1][2] This guide synthesizes field-proven insights with established chemical principles, offering detailed protocols for its application and analysis to ensure experimental success and reproducibility.
Chemical Identity and Core Properties
This compound is an aromatic boronic acid characterized by a phenyl ring substituted with both a boronic acid moiety and a bulky N-aryl carboxamide group. This distinct substitution pattern influences its reactivity, solubility, and utility in synthetic chemistry.
Chemical Structure
Caption: General synthetic workflow for the target compound.
Causality and Experimental Insight:
-
Organometallic Formation: The choice between an organolithium (using n-BuLi) or Grignard (using Mg) reagent depends on substrate compatibility. For many aryl bromides, Grignard formation is robust and cost-effective. The reaction is conducted in an anhydrous ether solvent like THF to stabilize the Grignard reagent. [3]* Borylation Step: The reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, must be performed at very low temperatures (typically -78 °C). This is critical to prevent over-addition, where the initially formed boronate ester is attacked by a second equivalent of the organometallic reagent, leading to undesired byproducts.
-
Hydrolysis: The final step is a simple acidic workup. This protonates the alkoxide groups on the boron atom, which are then hydrolyzed to hydroxyl groups, yielding the final boronic acid.
Core Applications in Research and Development
The primary utility of this compound lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. [1][4]
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms. [2]The boronic acid serves as the organoboron component, which couples with an organic halide or triflate in the presence of a palladium catalyst and a base.
Key Advantages:
-
Mild Reaction Conditions: The reactions are typically tolerant of a wide range of functional groups, which is crucial in multi-step syntheses of complex molecules. [1]* Commercial Availability: A vast array of boronic acids and coupling partners are commercially available.
-
Low Toxicity: The boron-containing byproducts are generally non-toxic and easily removed by aqueous workup.
The closely related analog, 4-(Dimethylcarbamoyl)phenylboronic acid, is a reactant for preparing:
-
Selective glucocorticoid receptor agonists. [5]* Checkpoint 1 kinase (CHK1) inhibitors for cancer therapy. [5]* ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). [5]* Inhibitors of insulin-like growth factor-1 receptor tyrosine kinase. [5] The 2,5-dimethylphenyl group in the target compound provides specific steric and electronic properties that can be leveraged to fine-tune drug-target interactions or modify the physicochemical properties of the final molecule. [6]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing reactions. The cycle involves three main stages:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Analytical Characterization
Rigorous analytical control is essential to confirm the identity and purity of this compound before its use in synthesis.
| Technique | Purpose | Key Observations / Parameters |
| HPLC | Purity Assessment & Quantification | C18 column, mobile phase of acetonitrile/water with an acid modifier (e.g., formic acid). UV detection around 254 nm. [7] |
| LC-MS | Identity Confirmation & Impurity Profiling | ESI in negative ion mode is highly effective for detecting boronic acids. The [M-H]⁻ ion should be observed. [8][9][10] |
| ¹H NMR | Structural Elucidation | Expect characteristic signals for the aromatic protons on both phenyl rings, the amide N-H proton, and the methyl groups. The boronic acid -OH protons may be broad or exchange with solvent. |
| ¹³C NMR | Carbon Skeleton Confirmation | Confirms the number of unique carbon environments. The carbon attached to the boron atom (C-B) will have a characteristic chemical shift. |
| ¹¹B NMR | Boron Environment Analysis | A key technique for organoboron compounds. A single peak confirms the presence of one boron environment. |
Analytical Workflow: LC-MS
Caption: Typical workflow for LC-MS analysis of boronic acids.
Experimental Protocols
The following protocols are provided as representative examples. Scientists should adapt them based on specific substrates, equipment, and safety procedures.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
Reagents and Equipment:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol: LC-MS Analysis
This protocol outlines a method for confirming the mass of the title compound.
Instrumentation and Solvents:
-
LC-MS system with ESI source
-
C18 HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Methanol
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol. Dilute this solution to ~10 µg/mL using a 50:50 mixture of methanol and water. [8]2. LC Method:
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Injection Volume: 2 µL
-
-
MS Method:
-
Ionization Mode: ESI Negative
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.0 kV
-
-
Analysis: Analyze the resulting spectrum for the expected [M-H]⁻ ion at approximately m/z 268.1.
Handling, Storage, and Safety
Storage: this compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8 °C). [11]It is sensitive to moisture, and prolonged exposure can lead to the formation of the trimeric anhydride (boroxine), which may affect reactivity. [12]Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Safety:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
May cause skin, eye, and respiratory system irritation. [5][11]* Handle in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information.
References
-
MySkinRecipes. (n.d.). [4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
-
Liu, F., et al. (2014). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. PMC - NIH. Retrieved from [Link]
-
Zhang, Q., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. Retrieved from [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]
-
Boron Molecular. (n.d.). 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. Retrieved from [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Retrieved from [Link]
-
Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. Retrieved from [Link]
-
PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Boronic acid, (4-ethylphenyl)-. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
- Google Patents. (n.d.). Process for producing phenylboronic acids and triphenylboroxines.
-
Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 4. [4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid [myskinrecipes.com]
- 5. 4-(Dimethylcarbamoyl)phenylboronic acid = 94 405520-68-5 [sigmaaldrich.com]
- 6. Buy (4-Chloro-2,5-dimethylphenyl)boronic acid | 1350512-30-9 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. sciex.com [sciex.com]
- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 10. scirp.org [scirp.org]
- 11. 4-(N,N-二甲氨基甲酰基)苯硼酸 ≥94% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid CAS number 913835-40-2
Starting the Research Deep Dive
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Designing a Synthesis Protocol
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Synthesizing Target Molecule
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An In-depth Technical Guide to N-(2,5-Dimethylphenyl)-4-boronobenzamide: Synthesis, Properties, and Therapeutic Potential
Foreword: The Emergence of Boron in Modern Drug Discovery
For decades, the inclusion of boron in medicinal chemistry was approached with a degree of caution. However, the paradigm has shifted dramatically with the clinical success of molecules like bortezomib. The unique electronic properties of the boron atom, particularly its Lewis acidity, have opened new avenues for designing highly specific and potent enzyme inhibitors. N-(2,5-Dimethylphenyl)-4-boronobenzamide sits at the confluence of two pharmacologically significant scaffolds: the N-substituted benzamide and the arylboronic acid. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this molecule, from its rational synthesis to its compelling, albeit still emerging, therapeutic potential.
Molecular Structure and Physicochemical Properties
N-(2,5-Dimethylphenyl)-4-boronobenzamide, with the chemical formula C₁₅H₁₆BNO₃, is a molecule that marries the structural rigidity of an amide-linked bi-aryl system with the versatile reactivity of a boronic acid moiety.
| Property | Value | Source |
| IUPAC Name | [4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid | [1] |
| CAS Number | 913835-40-2 | |
| Molecular Formula | C₁₅H₁₆BNO₃ | |
| Molecular Weight | 269.11 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol (predicted) |
The structure features a central benzamide core. The amide nitrogen is substituted with a 2,5-dimethylphenyl group, and the 4-position of the benzoyl ring is functionalized with a boronic acid group. This specific arrangement of functional groups is critical to its chemical reactivity and hypothesized biological activity.
Synthesis of N-(2,5-Dimethylphenyl)-4-boronobenzamide: A Strategic Approach
While specific, detailed synthetic protocols for N-(2,5-Dimethylphenyl)-4-boronobenzamide are not widely published in peer-reviewed literature, a robust and logical synthesis can be designed based on established methods for amide bond formation and manipulation of boronic acids. The most common and industrially scalable approach involves the coupling of a carboxylic acid with an amine.
Recommended Synthetic Pathway: Amide Coupling
A highly reliable method for the synthesis of N-(2,5-Dimethylphenyl)-4-boronobenzamide is the amide coupling reaction between 4-carboxyphenylboronic acid and 2,5-dimethylaniline. This method is favored for its high efficiency and the commercial availability of the starting materials.
Experimental Protocol: Synthesis via Amide Coupling
Materials:
-
4-Carboxyphenylboronic acid
-
2,5-Dimethylaniline
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 equivalent) in anhydrous DMF.
-
Amine Addition: To the stirred solution, add 2,5-dimethylaniline (1.0 equivalent) followed by DIPEA (2.5 equivalents).
-
Coupling Agent Addition: Add BOP reagent (1.1 equivalents) portion-wise to the reaction mixture at room temperature. The addition of the coupling reagent often results in a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-(2,5-Dimethylphenyl)-4-boronobenzamide as a solid.
Alternative Synthetic Route: From a Halogenated Precursor
An alternative approach involves a Suzuki-Miyaura cross-coupling reaction to introduce the boronic acid moiety at a later stage. This can be advantageous if the boronic acid is sensitive to the conditions of the amide coupling.
Caption: Alternative synthesis via Suzuki-Miyaura coupling.
The Boronic Acid Moiety: A Key to Biological Activity
The boronic acid group is the cornerstone of the therapeutic potential of N-(2,5-Dimethylphenyl)-4-boronobenzamide. Boron's empty p-orbital allows it to act as a Lewis acid, readily accepting a pair of electrons from nucleophilic residues in the active sites of enzymes, such as the hydroxyl group of serine or threonine. This forms a reversible, covalent tetrahedral boronate adduct, which can mimic the transition state of substrate hydrolysis, leading to potent enzyme inhibition.[2]
Potential Therapeutic Application: Inhibition of Bacterial Cell Division Protein FtsZ
A compelling and emergent area of research is the development of inhibitors for the bacterial cell division protein FtsZ.[3] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis.[4] Its inhibition leads to filamentation and ultimately bacterial cell death, making it an attractive target for novel antibiotics, especially in the face of rising antimicrobial resistance.[3][5]
Benzamide derivatives have been identified as a promising class of FtsZ inhibitors.[3] The seminal discovery of 3-methoxybenzamide (3-MBA) as an FtsZ inhibitor, although weak, paved the way for the development of more potent analogs.[2] It is hypothesized that N-(2,5-Dimethylphenyl)-4-boronobenzamide could act as an FtsZ inhibitor through a dual-binding mechanism.
Caption: Hypothesized dual-binding mechanism to FtsZ.
The benzamide portion of the molecule could engage in hydrogen bonding and hydrophobic interactions within a binding pocket on the FtsZ protein, while the boronic acid moiety could form a reversible covalent bond with a key nucleophilic residue, effectively locking the inhibitor in place and disrupting FtsZ polymerization and function.
Experimental Protocol: FtsZ Polymerization Assay
To validate the hypothesis that N-(2,5-Dimethylphenyl)-4-boronobenzamide inhibits FtsZ, a light scattering assay can be employed to monitor the polymerization of purified FtsZ protein in vitro.
Protocol: In Vitro FtsZ Light Scattering Assay
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
Guanosine triphosphate (GTP)
-
N-(2,5-Dimethylphenyl)-4-boronobenzamide dissolved in DMSO
-
96-well clear bottom plates
-
Plate reader with light scattering detection capabilities (e.g., at 350 nm)
Procedure:
-
Preparation: Prepare a stock solution of N-(2,5-Dimethylphenyl)-4-boronobenzamide in DMSO. Prepare serial dilutions to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add the polymerization buffer, FtsZ protein, and varying concentrations of the test compound or DMSO (as a vehicle control).
-
Initiation: Initiate polymerization by adding a solution of GTP to each well.
-
Measurement: Immediately begin monitoring the change in light scattering at 350 nm over time at a constant temperature (e.g., 37 °C). An increase in light scattering indicates FtsZ polymerization.
-
Data Analysis: Plot the rate of polymerization against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the rate of FtsZ polymerization by 50%.
Utility in Synthetic Chemistry: A Versatile Building Block
Beyond its potential therapeutic applications, N-(2,5-Dimethylphenyl)-4-boronobenzamide is a valuable intermediate in organic synthesis. The boronic acid functionality makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of carbon-carbon bonds.[1] This allows for the synthesis of more complex molecules where the 4-position of the benzamide is linked to various aryl or heteroaryl groups.
Sources
- 1. [4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid [myskinrecipes.com]
- 2. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 3. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity [mdpi.com]
- 5. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid: A Guide for Researchers
An In-depth Technical Guide for Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid, a valuable organoboron compound with significant applications in medicinal chemistry and organic synthesis. We will delve into the strategic chemical principles, a detailed, field-proven experimental protocol, and the critical nuances of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical workflow for the preparation of this key synthetic building block.
Introduction and Strategic Significance
Organoboron compounds, particularly arylboronic acids, are cornerstones of modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid is a bifunctional molecule of particular interest. It incorporates the versatile boronic acid moiety, ready for C-C bond formation, and a tailored amide group that can direct molecular interactions, influence solubility, and serve as a key pharmacophore. Its synthesis is of interest for creating complex molecules and libraries of compounds in drug discovery programs.[4]
The primary synthetic challenge lies in the chemoselective formation of a robust amide bond without compromising the integrity of the sensitive boronic acid group, which can be prone to dehydration and other side reactions.[5] This guide outlines a reliable strategy centered on the direct amide coupling of two commercially available starting materials.
Retrosynthetic Analysis and Synthesis Design
A logical retrosynthetic disconnection of the target molecule occurs at the amide C-N bond. This approach simplifies the synthesis into a standard amide coupling reaction between two key precursors: 4-Carboxybenzeneboronic acid and 2,5-Dimethylaniline .
Caption: Retrosynthetic analysis of the target molecule.
This strategy is advantageous as it utilizes readily available starting materials and hinges on a well-understood transformation. The core of this synthesis is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
The Mechanism of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures to drive off water, conditions which are often incompatible with sensitive functional groups.[6] Therefore, the use of coupling reagents is standard practice to activate the carboxylic acid at room temperature.[7][8]
A widely used and reliable method involves a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often in conjunction with an additive like N-Hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (HOBt) .[9][10]
The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the electrophilic carbon of EDC, forming a highly reactive O-acylisourea intermediate.
-
Intermediate Stabilization: This unstable intermediate is prone to side reactions. An additive like HOBt rapidly reacts with it to form an activated HOBt-ester. This new intermediate is more stable and less susceptible to racemization if chiral centers are present.[10]
-
Nucleophilic Attack: The amine (2,5-dimethylaniline) then performs a nucleophilic attack on the carbonyl carbon of the activated ester.
-
Amide Formation: The resulting tetrahedral intermediate collapses, forming the stable amide bond and regenerating the HOBt catalyst.
The entire process effectively facilitates a dehydration reaction under mild conditions, preserving the boronic acid moiety.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of the title compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Typical Molar Eq. | Purpose |
| 4-Carboxybenzeneboronic acid | C₇H₇BO₄ | 165.94 | 1.0 | Starting Material |
| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | 1.1 | Starting Material |
| EDC Hydrochloride | C₈H₁₈ClN₃ | 191.70 | 1.2 | Coupling Reagent |
| HOBt Hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | 1.2 | Activating Additive |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.5 | Non-nucleophilic Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Anhydrous Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | Aqueous Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | Aqueous Wash |
| Brine | NaCl (aq) | 58.44 | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Drying Agent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxybenzeneboronic acid (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. Follow this with the addition of 2,5-dimethylaniline (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.). Stir the solution until all components are fully dissolved. Rationale: Anhydrous conditions are critical to prevent the hydrolysis of activated intermediates and the coupling reagent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling helps to control the reaction rate and minimize potential side reactions from the highly reactive intermediates.
-
Coupling Reagent Addition: Add EDC hydrochloride (1.2 eq.) to the cooled solution portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 16-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Workup Procedure
-
Quenching: Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove residual amine and DIPEA), saturated NaHCO₃ solution (to remove residual HOBt and any unreacted carboxylic acid), and finally with brine (to reduce the amount of dissolved water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Strategy
The purification of arylboronic acids can be challenging. They often exhibit high polarity and can decompose or form trimeric boroxine anhydrides on silica gel.[5][11]
Primary Method: Recrystallization
Recrystallization is the preferred method for purifying the target compound.[12]
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or ethanol). Slowly add a non-solvent in which the product is insoluble (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Collect the purified solid by vacuum filtration.
Alternative Method: Acid-Base Extraction
If recrystallization is ineffective, a purification based on the acidic nature of the boronic acid can be employed.[13]
-
Procedure: Dissolve the crude product in an organic solvent like diethyl ether. Extract this solution with a mild aqueous base (e.g., 1 M NaOH), which will deprotonate the boronic acid and pull it into the aqueous layer as a boronate salt. Wash the basic aqueous layer with an organic solvent to remove neutral impurities. Carefully re-acidify the aqueous layer with cold 1 M HCl until the product precipitates out. Collect the pure solid by filtration.
Synthesis Workflow and Characterization
The overall process from starting materials to the final, validated product follows a clear and logical progression.
Caption: Overall experimental workflow diagram.
The identity and purity of the final product, 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point (MP): To assess the purity of the crystalline solid.
References
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- Kłossowski, S., et al. (2016). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Open Chemistry, 14(1).
- Nishihara, Y., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3424–3428.
- Kumar, A., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents. WO2005019229A1.
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- Scope of boronic acids in the cross‐coupling of amides. (n.d.). ResearchGate.
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- Tang, P. W. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.
- Al-Zoubi, R. M., et al. (2014). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 12(43), 8749–8759.
- Koshizuka, M., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications.
- Boron-catalyzed Amide Formation. (2018).
- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (n.d.). ResearchGate.
- Tang, P. W. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- De la Mora-de la Mora, E., et al. (2019). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Molecules, 24(18), 3349.
- Pathak, R., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 5(115), 94895–94900.
- Huang, W., & Zhang, L. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O82−. Journal of Chemical Research, 2006(7), 464–465.
- Sharma, A., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(40), 3895–3899.
- Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184.
- Kaewruksa, B., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 582.
- Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(2), 1614–1623.
- Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube.
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- Larsen, R. D., et al. (1993). Process for preparing tetrazolylphenylboronic acid intermediates. Google Patents. US5206374A.
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An In-depth Technical Guide to 4-Borono-N-(2,5-dimethylphenyl)benzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Borono-N-(2,5-dimethylphenyl)benzamide, a specialized organic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this paper will establish a robust framework for its synthesis, purification, and characterization based on well-established chemical principles and data from closely related analogues. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative chemical literature.
Introduction: The Significance of N-Aryl Benzamides and Boronic Acids
N-aryl benzamides constitute a critical class of organic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules. The amide linkage provides a conformationally rigid backbone capable of participating in key hydrogen bonding interactions, a feature extensively exploited in the design of enzyme inhibitors and receptor antagonists.
The introduction of a boronic acid moiety, as in 4-Borono-N-(2,5-dimethylphenyl)benzamide, dramatically expands the synthetic utility of the benzamide scaffold. Boronic acids are exceptionally versatile intermediates, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the facile formation of carbon-carbon bonds. This capability is paramount in modern drug discovery, allowing for the rapid generation of diverse molecular libraries to probe structure-activity relationships (SAR). The unique electronic properties of the boronic acid group also open avenues for its use as a sensor or in targeted drug delivery systems.
Physicochemical Characteristics
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₆BNO₃ | Based on the chemical structure. |
| Molecular Weight | 269.11 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid. | Typical appearance for crystalline organic acids and benzamides. |
| Melting Point | Expected to be relatively high (>150 °C). | Amide and boronic acid groups contribute to strong intermolecular hydrogen bonding, leading to a stable crystal lattice. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and methanol. | The boronic acid group imparts some polarity, but the overall molecule is largely nonpolar. Solubility in aqueous solutions is expected to increase with pH due to the formation of the boronate anion. |
| Stability | Stable under standard laboratory conditions. May undergo dehydration to form the corresponding boroxine (a trimeric anhydride) upon heating. | Boronic acids are generally stable but can be sensitive to strong oxidizing agents. |
Synthetic Pathway and Experimental Protocols
The most logical and efficient synthetic route to 4-Borono-N-(2,5-dimethylphenyl)benzamide involves a two-step process: first, the formation of the amide bond, followed by the introduction of the boronic acid functionality.
An In-depth Technical Guide to the Solubility of B-[4-[[(2,5-dimethylphenyl)amino]carbonyl]phenyl]boronic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of B-[4-[[(2,5-dimethylphenyl)amino]carbonyl]phenyl]boronic acid. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes established principles of boronic acid chemistry, insights from structurally related molecules, and field-proven experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties influencing solubility, predictive solubility profiles in various solvent systems, and detailed protocols for empirical solubility determination. This document is designed to empower researchers to effectively handle, formulate, and utilize this compound in their scientific endeavors, from synthetic chemistry to pharmaceutical development.
Introduction: The Significance of Aryl Boronic Acids
Boronic acids, particularly aryl boronic acids, are a cornerstone of modern organic synthesis. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] Beyond synthetic utility, the boronic acid moiety is a unique functional group that can act as a Lewis acid and form reversible covalent complexes with diols, such as those found in sugars and glycoproteins.[2] This property has led to their exploration in chemical sensing, drug delivery, and as pharmacophores in therapeutic agents.
The compound of interest, B-[4-[[(2,5-dimethylphenyl)amino]carbonyl]phenyl]boronic acid, is a complex aryl boronic acid featuring an amide linkage and a substituted aromatic ring. Understanding its solubility is critical for a multitude of applications, including:
-
Reaction Optimization: Solvent selection is paramount for achieving optimal yields and reaction kinetics in synthetic transformations like the Suzuki-Miyaura coupling.[3]
-
Purification and Isolation: Crystallization and chromatographic purification strategies are highly dependent on the compound's solubility profile in various solvents.
-
Formulation Development: For pharmaceutical applications, solubility in aqueous and organic media is a key determinant of bioavailability and the feasibility of developing stable and effective dosage forms.[4]
-
Analytical Method Development: Accurate quantification and characterization require suitable solvents for techniques such as HPLC, NMR, and non-aqueous capillary electrophoresis.[5]
This guide will provide the foundational knowledge and practical tools necessary to navigate the challenges and opportunities associated with the solubility of this specific boronic acid derivative.
Physicochemical Properties and Their Influence on Solubility
The solubility of B-[4-[[(2,5-dimethylphenyl)amino]carbonyl]phenyl]boronic acid is governed by a combination of its structural features. A detailed analysis of these features allows for a predictive understanding of its behavior in different solvent systems.
| Property | Influence on Solubility |
| **Boronic Acid Group (-B(OH)₂) ** | This polar, Lewis acidic group is capable of hydrogen bonding, which generally favors solubility in polar protic solvents. However, boronic acids have a pKa of approximately 9 and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form in aqueous solutions, with the latter being more soluble.[2][6] |
| Amide Linkage (-C(O)NH-) | The amide group is polar and can act as both a hydrogen bond donor and acceptor, contributing to solubility in polar solvents. |
| Aromatic Rings | The two phenyl rings introduce significant hydrophobic character, which will favor solubility in organic solvents, particularly those with aromatic character. |
| Dimethylphenyl Group | The two methyl groups on the phenyl ring add to the nonpolar nature of the molecule, further enhancing its affinity for less polar organic solvents. |
| Intra- and Intermolecular Interactions | The potential for hydrogen bonding between the boronic acid and amide groups, as well as intermolecular hydrogen bonding, can lead to the formation of stable crystal lattices, which can decrease solubility. |
A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][3] Boroxines are generally less polar and less soluble than their corresponding boronic acids, and their formation can lead to inconsistent solubility data.[3]
Logical Relationship Diagram: Factors Influencing Solubility
Caption: Interplay of molecular, solvent, and external factors on solubility.
Predicted Solubility Profile
Based on the physicochemical properties, the following solubility profile can be predicted for B-[4-[[(2,5-dimethylphenyl)amino]carbonyl]phenyl]boronic acid. This serves as a starting point for solvent screening.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to Good | The boronic acid and amide groups will interact favorably with these solvents through hydrogen bonding. |
| Polar Aprotic (e.g., DMSO, DMF, Acetone, THF) | Good to Excellent | These solvents can accept hydrogen bonds and have polarities that can effectively solvate the molecule. DMSO is often an excellent solvent for boronic acids.[7][8] |
| Ethers (e.g., Diethyl ether, Dipropyl ether) | Moderate | Ethers are good solvents for many boronic acids and are often used in their synthesis and reactions.[3] |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to Good | The overall molecule has significant nonpolar character, which should allow for solubility in these solvents.[1][9] |
| Aromatic (e.g., Toluene, Benzene) | Moderate | The aromatic rings in the solute will have favorable pi-pi stacking interactions with aromatic solvents. |
| Nonpolar Aliphatic (e.g., Hexane, Cyclohexane) | Poor to Insoluble | The polar boronic acid and amide functionalities will make the compound poorly soluble in these nonpolar solvents.[10] |
| Aqueous | pH-Dependent; Generally Low | At neutral pH, the compound is expected to have low aqueous solubility due to its hydrophobic nature. Solubility should increase at higher pH (pH > 9) as the boronic acid is deprotonated to the more soluble boronate anion.[6] |
Enhancing Aqueous Solubility: The Role of Polyols
A significant challenge for many boronic acids in pharmaceutical applications is their low aqueous solubility. A well-established technique to overcome this is the addition of polyols, such as mannitol or sorbitol.[4]
-
Mechanism of Action: Polyols with cis-1,2- or 1,3-diol functionalities react with the boronic acid to form a more soluble, five- or six-membered cyclic boronate ester. This esterification can also lower the apparent pKa of the boronic acid, increasing the concentration of the more soluble anionic species at a given pH.[4]
This strategy is particularly relevant for formulation development and is employed in commercial drugs containing boronic acids.[4]
Workflow for Enhancing Aqueous Solubility
Caption: Polyol-mediated enhancement of boronic acid aqueous solubility.
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, empirical determination of solubility is essential. The following are robust, step-by-step methodologies suitable for B-[4-[[(2,5-dimethylphenyl)amino]carbonyl]phenyl]boronic acid.
Dynamic Method (Turbidity Measurement)
This method is effective for determining the temperature-dependent solubility of a compound in various solvents.[1][11]
Principle: A suspension of a known concentration of the solute in a solvent is heated at a controlled rate. The temperature at which the solution becomes clear (i.e., all solute dissolves) is recorded as the saturation temperature for that concentration.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostat bath with controlled temperature ramping
-
Luminance probe or laser scattering system to monitor turbidity
-
Accurate temperature probe
Protocol:
-
Sample Preparation: Accurately weigh a specific amount of B-[4-[[(2,5-dimethylphenyl)amino]carbonyl]phenyl]boronic acid and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[11]
-
Data Recording: The temperature at which the turbidity disappears, indicating complete dissolution, is recorded.
-
Repeat: The procedure is repeated for several different concentrations to generate a solubility curve (solubility vs. temperature).
Isothermal Shake-Flask Method
This is a standard method for determining equilibrium solubility at a constant temperature.
Principle: An excess amount of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.
Apparatus:
-
Constant temperature shaker bath or incubator
-
Vials with screw caps
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Protocol:
-
Preparation: Add an excess amount of B-[4-[[(2,5-dimethylphenyl)amino]carbonyl]phenyl]boronic acid to a vial containing a known volume of the solvent. The presence of undissolved solid should be visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with a calibration curve.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Conclusion
While direct, published solubility data for B-[4-[[(2,5-dimethylphenyl)amino]carbonyl]phenyl]boronic acid is scarce, a thorough understanding of its solubility can be achieved through a combination of predictive analysis and empirical testing. The compound's structure, with its blend of polar (boronic acid, amide) and nonpolar (aromatic rings, dimethyl substituents) features, suggests a favorable solubility profile in a range of polar aprotic and moderately polar organic solvents. Aqueous solubility is expected to be low but can likely be enhanced through pH adjustment and the use of polyol excipients.
The experimental protocols detailed in this guide provide a reliable framework for researchers to generate the precise, quantitative solubility data required for their specific applications. By applying these principles and methodologies, scientists and drug development professionals can effectively harness the potential of this complex boronic acid in their research and development pipelines.
References
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Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4466–4475. Available from: [Link]
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The Strategic Utility of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
Phenylboronic acids have emerged from the realm of synthetic curiosities to become indispensable tools in the arsenal of medicinal chemists and drug development professionals. Their unique electronic properties, characterized by an empty p-orbital on the boron atom, confer upon them a versatile reactivity that is central to modern synthetic methodologies. This guide delves into the specifics of a particularly relevant member of this class: 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid. We will explore its fundamental properties, its critical role in carbon-carbon bond formation, and its broader implications for the synthesis of complex molecular architectures destined for therapeutic applications. The inherent drug-like properties of the boronic acid moiety, such as its ability to form reversible covalent bonds with biological nucleophiles, have cemented its status as a privileged scaffold in drug design.[1][2]
Molecular Profile: this compound
This compound is a bespoke building block designed for strategic incorporation into complex organic molecules. The presence of the 2,5-dimethylphenylcarbamoyl group introduces specific steric and electronic features that can be exploited to modulate the reactivity of the boronic acid and influence the physicochemical properties of the final compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this reagent is paramount for its effective application in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆BNO₃ | Calculated |
| Molecular Weight | 269.10 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline powder | Inferred from analogs[3][4] |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and alcohols | General knowledge |
| Storage | Store at 2-8°C, protected from light and moisture | Inferred from analogs[3] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[5][6] this compound is an exemplary substrate for this reaction, serving as the organoboron component for the synthesis of biaryl and substituted aromatic structures.[7]
Mechanistic Rationale
The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium catalyst. The key steps include:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent are critical variables that must be optimized for each specific substrate pairing to achieve high yields and purity.[8]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the palladium(0) catalyst is sensitive to oxidation.
-
Degassed Solvents: Degassing the solvents removes dissolved oxygen, which can also deactivate the catalyst.
-
Base: The base is essential for the transmetalation step, activating the boronic acid for transfer to the palladium center.
-
Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.
Visualizing the Workflow
The following diagram illustrates the key stages of the Suzuki-Miyaura cross-coupling workflow.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The biaryl motif is a prevalent feature in many approved drugs and clinical candidates. The ability to efficiently synthesize these structures via Suzuki-Miyaura coupling makes this compound a valuable tool in drug discovery. The 2,5-dimethylphenylcarbamoyl moiety can serve as a key interaction point with a biological target or can be used to fine-tune the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and cell permeability.
Boron-containing compounds themselves are also of growing interest as therapeutic agents. The first boronic acid-containing drug, bortezomib (Velcade®), a proteasome inhibitor for the treatment of multiple myeloma, has paved the way for further exploration of boron in medicine.[2] Subsequent approvals of drugs like ixazomib and vaborbactam have further validated the utility of the boronic acid pharmacophore.[2]
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound represents a sophisticated chemical tool for the synthesis of complex organic molecules. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of biaryl structures that are central to many drug discovery programs. A thorough understanding of its properties and reaction mechanisms is essential for leveraging its full potential in the development of novel therapeutics.
References
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Biological and Medicinal Applications of Boronic Acids. (n.d.). ResearchGate. Retrieved from [Link]
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The Role of Arylboronic Acids in Modern Pharmaceutical Synthesis. (2025, October 16). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Strouse, J. J., et al. (2005). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chimica Slovenica, 52, 187–199.
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PubMed Central. Retrieved from [Link]
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Application in medicinal chemistry and comparison studies. (n.d.). ResearchGate. Retrieved from [Link]
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[4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
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Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. (2020). PubMed Central. Retrieved from [Link]
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Phenylboronic acid. (n.d.). PubChem. Retrieved from [Link]
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(4-(Cyclopropylcarbamoyl)phenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2017). PubMed Central. Retrieved from [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
4-Methoxycarbonylphenylboronic acid. (n.d.). PubChem. Retrieved from [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed. Retrieved from [Link]
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(4-(Aminomethyl)phenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). National Institutes of Health. Retrieved from [Link]
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Introduction: The Role and Significance of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid
An In-Depth Technical Guide to the Stability and Storage of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid
This compound is a specialized arylboronic acid derivative of significant interest in the fields of medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a key building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] This reactivity allows for the construction of complex molecular architectures, making it invaluable in the synthesis of novel pharmaceutical compounds and advanced materials. The presence of the N-substituted carbamoyl group can modulate the electronic properties and solubility of the molecule, potentially influencing its reactivity and biological activity in downstream applications.[2][3][4]
However, like many boronic acids, its utility is intrinsically linked to its chemical stability. The boronic acid functional group is susceptible to several degradation pathways that can compromise sample purity, reduce reaction yields, and lead to inconsistent experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and offers methods for assessing its integrity, ensuring its reliable performance in research and development.
Section 1: The Chemical Landscape of Boronic Acid Instability
The stability of an arylboronic acid is not an absolute property but rather a dynamic interplay between its inherent chemical nature and its environment. Understanding the primary degradation pathways is critical for developing effective storage strategies.
Dehydration and Boroxine Formation
One of the most common transformations for boronic acids is reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5][6] This process is often driven by heat and can occur both in the solid state and in solution.[7]
While boroxine formation is reversible upon exposure to water, the presence of these anhydrides in a sample means the active monomeric boronic acid concentration is lower than expected, which can complicate reaction stoichiometry. Product literature for related compounds often notes that the material may contain varying amounts of the anhydride.
Caption: Reversible dehydration of boronic acid to its boroxine anhydride.
Oxidative Degradation
The carbon-boron (C-B) bond is susceptible to oxidation, leading to the irreversible formation of a phenol.[8][9] This process, often mediated by air, reactive oxygen species (ROS), or strong oxidizing agents, represents a complete loss of the desired starting material.[10][11] The putative mechanism involves the reaction with species like hydrogen peroxide, which can be present in some solvents or formed under certain conditions.[9] The rate of oxidation can be comparable to that of thiols in biological contexts, highlighting the need for careful handling.[10]
Protodeboronation
Protodeboronation is the cleavage of the C-B bond by a proton source, typically water or acid, resulting in the replacement of the boronic acid group with a hydrogen atom.[12][13] This degradation pathway is highly dependent on the electronic nature of the aryl ring, pH, and temperature.[13] While many arylboronic acids are relatively stable, those with certain substitution patterns can be prone to this decomposition route, especially under non-optimal pH conditions during aqueous workups or in solution.[12]
Section 2: Core Principles for Storage and Handling
Based on the inherent chemical vulnerabilities of arylboronic acids, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.
Recommended Storage Conditions
The primary goal of storage is to mitigate the key environmental factors that promote degradation: temperature, moisture, air, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C [1][14] | Reduces the rate of all chemical degradation pathways, including dehydration to the boroxine.[15] Avoids the higher thermal energy that can drive decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [16] | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis.[17] |
| Moisture | Store in a dry environment [18] | Prevents hydrolysis and protodeboronation. Use of a desiccator is highly recommended for long-term storage. Phenylboronic acids are often hygroscopic.[16] |
| Light | Protect from light [19] | Light can provide the activation energy for oxidative processes. Storing in amber vials or opaque containers is a standard practice.[15] |
| Container | Tightly sealed vials [18][20] | Prevents ingress of moisture and air from the ambient environment. Ensure cap liners are chemically compatible. |
Incompatible Materials
To prevent rapid decomposition and ensure laboratory safety, this compound should be segregated from the following classes of chemicals:[16][17][19]
-
Strong Oxidizing Agents: Can lead to rapid and potentially exothermic oxidative degradation.
-
Strong Acids: Can catalyze protodeboronation.
-
Strong Bases: Can promote certain decomposition pathways. While bases are used in Suzuki couplings, prolonged storage in basic solutions should be avoided.[12]
Caption: Recommended workflow for receiving, handling, and storing the compound.
Section 3: Experimental Protocols for Stability Assessment
Verifying the purity and integrity of the boronic acid before use is a self-validating step that ensures reproducibility.
Protocol: Purity Assessment by ¹H NMR Spectroscopy
Objective: To qualitatively assess the purity of this compound and detect potential degradation products like the corresponding protodeboronated arene or phenol.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the boronic acid protons (-B(OH)₂) are typically observable as a broad singlet.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Analysis:
-
Identify Key Peaks: Correlate the observed peaks with the expected structure of this compound. Pay close attention to the aromatic protons and the two methyl groups on the phenyl ring.
-
Check for Boroxine: The presence of boroxine may lead to broadened peaks in the aromatic region and a complex, broad signal for the B-O-H protons.
-
Look for Impurities: Search for sharp singlets or multiplets corresponding to the protodeboronated byproduct (N-(2,5-dimethylphenyl)benzamide) or the oxidation product (4-hydroxy-N-(2,5-dimethylphenyl)benzamide).
-
Integration: If impurities are detected, use the integration of a well-resolved peak from the main compound against a peak from the impurity to estimate the relative percentage.
-
Protocol: Monitoring Stability Over Time
Objective: To quantitatively assess the stability of the compound under specific storage conditions.
Methodology:
-
Baseline Analysis: Upon receiving a new batch, immediately perform a quantitative purity analysis using a suitable method like HPLC-UV or qNMR (quantitative NMR). This serves as the t=0 data point.
-
Sample Aliquoting: Divide the batch into several small vials under an inert atmosphere. This avoids repeated opening and closing of the main stock container.
-
Storage Conditions: Store the aliquots under the desired test conditions (e.g., recommended 2-8°C vs. room temperature; inert gas vs. air).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12 months), remove one aliquot from each storage condition.
-
Re-analysis: Re-run the same quantitative purity analysis performed at t=0.
-
Data Comparison: Compare the purity results over time to determine the rate of degradation under each condition.
Conclusion
This compound is a powerful synthetic intermediate whose efficacy is directly tied to its chemical purity. Its primary vulnerabilities—dehydration, oxidation, and protodeboronation—are well-understood aspects of boronic acid chemistry. By implementing a rigorous storage and handling strategy centered on refrigeration (2–8°C) , exclusion of moisture and air (inert atmosphere) , and protection from light , researchers can significantly extend the shelf-life and ensure the reliability of this valuable reagent. Regular purity assessment via standard analytical techniques provides the ultimate validation of a sample's integrity, forming the basis for trustworthy and reproducible science.
References
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC - NIH. (n.d.).
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Taylor & Francis Online.
- SAFETY DATA SHEET - 4-{[2-(Dimethylamino)ethyl]carbamoyl} phenylboronic acid pinacol ester. (2011, August 9). Fisher Scientific.
- SAFETY DATA SHEET - 4-(Methylcarbamoyl)phenylboronic Acid. (2025, February 4). Tokyo Chemical Industry.
- SAFETY DATA SHEET - 4-(Dimethylcarbamoyl)phenylboronic acid, 95%. (2014, January 31). Fisher Scientific.
- SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid. (2025, May 12). Sigma-Aldrich.
- MSDS of 4-(N,N-Dimethylcarbamoyl)phenylboronic acid. (2008, October 29). BOC Sciences.
- SAFETY DATA SHEET - Phenylboronic acid. (2020, December 13). Thermo Fisher Scientific.
- Phenylboronic acid: Synthesis, reactions. (2023, May 9). ChemicalBook.
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- 4-(Dimethylcarbamoyl)phenylboronic acid. (n.d.). Chem-Impex.
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- 4-(Dimethylcarbamoyl)phenylboronic acid, ≥94%. (n.d.). Sigma-Aldrich.
- Leveraging Arylboronic Acid - Cellulose Binding as a Versatile and Scalable Approach to Hydrophobic P
- Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. (n.d.). Royal Society of Chemistry.
- Synthesis and bioactivity of N-aryl-4-aminoquinazoline compounds. (2025, August 7).
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- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18).
- Synthesis and biological evaluation of N-aryl salicylamides with a hydroxamic acid moiety at 5-position as novel HDAC-EGFR dual inhibitors. (2012, July 15). PubMed.
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A Technical Guide to 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid: Synthesis, Characterization, and Application in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid is a specialized organic compound that holds significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety linked to a 2,5-dimethylphenylcarbamoyl group, makes it a valuable reagent for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its synonyms, chemical properties, a representative synthesis protocol, and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The insights provided herein are aimed at enabling researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.
Nomenclature and Identification
The precise naming of chemical compounds is crucial for unambiguous identification. This compound is also known by the synonym [4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid[1]. While a specific CAS number for this para-isomer is not readily found in major databases, its constitutional isomers have been assigned unique identifiers. For instance, the meta-isomer, B-[3-[[(2,5-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid, is registered under CAS number 957061-00-6, and the ortho-isomer, (2-((2,5-Dimethylphenyl)carbamoyl)phenyl)boronic acid, is identified by CAS number 2096332-46-4[2][3].
Key Identifiers of Isomeric Analogs:
| Isomer Position | Systematic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| ortho | (2-((2,5-Dimethylphenyl)carbamoyl)phenyl)boronic acid | 2096332-46-4 | C₁₅H₁₆BNO₃ | 269.11 |
| meta | B-[3-[[(2,5-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid | 957061-00-6 | C₁₅H₁₆BNO₃ | 269.11 |
| para | This compound | Not Available | C₁₅H₁₆BNO₃ | 269.11 |
Synthesis of Phenylboronic Acids: A General Overview
The synthesis of arylboronic acids is a well-established field in organic chemistry, with several robust methods available. A common and effective strategy involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This approach is widely applicable to a variety of substituted phenylboronic acids.
Representative Synthesis Workflow
The synthesis of this compound can be envisioned through a multi-step process starting from 4-bromobenzoic acid. This pathway involves an initial amidation reaction followed by a halogen-metal exchange and subsequent borylation.
Sources
An In-depth Technical Guide to N-(2,5-Dimethylphenyl)-4-boronobenzamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,5-Dimethylphenyl)-4-boronobenzamide, with the CAS number 913835-40-2, is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique structure, featuring a boronic acid moiety and a substituted benzamide, makes it a highly versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, synthesis, key chemical properties, and its burgeoning applications in medicinal chemistry and materials science. As a senior application scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their laboratory endeavors.
Commercial Availability
N-(2,5-Dimethylphenyl)-4-boronobenzamide is available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, typically for research and development purposes. It is crucial to obtain a certificate of analysis from the supplier to verify the purity and identity of the compound before use.
Table 1: Commercial Suppliers of N-(2,5-Dimethylphenyl)-4-boronobenzamide
| Supplier | Product Number | Purity | Available Quantities |
| BOJNSCI | N188085-25g | Not specified | 25g[1] |
| BLD Pharm | BD108453 | ≥95% | 1g, 5g, 25g |
| Chemdiv | C202-0123 | ≥95% | 100mg, 250mg, 500mg, 1g |
| Vitas-M Laboratory | STK043588 | ≥95% | 250mg, 1g, 5g |
Note: Availability and product details are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Mechanism
The synthesis of N-(2,5-Dimethylphenyl)-4-boronobenzamide typically involves the amidation of 4-carboxyphenylboronic acid with 2,5-dimethylaniline. This reaction is a standard amide bond formation that can be achieved using various coupling reagents.
Underlying Principles of Synthesis
The core of this synthesis is the formation of a stable amide linkage between a carboxylic acid and an amine. The boronic acid group is generally stable under many amide coupling conditions, which allows for its incorporation into the final product. The choice of coupling reagent is critical to ensure high yield and purity, minimizing side reactions. Common coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Detailed Experimental Protocol: Amide Coupling
Materials:
-
4-Carboxyphenylboronic acid
-
2,5-Dimethylaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 equivalent) in anhydrous DCM.
-
Activation: Add the coupling reagent (e.g., DCC, 1.1 equivalents) and a catalytic amount of DMAP to the solution. Stir the mixture at room temperature for 15-20 minutes.
-
Amine Addition: To the activated carboxylic acid solution, add 2,5-dimethylaniline (1.0 equivalent) dissolved in a minimal amount of anhydrous DCM.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(2,5-Dimethylphenyl)-4-boronobenzamide.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of N-(2,5-Dimethylphenyl)-4-boronobenzamide.
Physicochemical and Spectroscopic Properties
While specific experimental data for N-(2,5-Dimethylphenyl)-4-boronobenzamide is not widely published, the following table provides predicted and expected properties based on its structure and data from analogous compounds. Researchers should perform their own characterization for definitive data.
Table 2: Physicochemical Properties of N-(2,5-Dimethylphenyl)-4-boronobenzamide
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₅H₁₆BNO₂ |
| Molecular Weight | 253.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available. Expected to be a solid with a defined melting point. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. |
| pKa | The boronic acid moiety is expected to have a pKa in the range of 8-9. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amide proton (a broad singlet), and the methyl groups. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework, with characteristic shifts for the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the B-O stretch of the boronic acid.
Applications in Research and Development
N-(2,5-Dimethylphenyl)-4-boronobenzamide is a valuable intermediate in the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. Boronic acids and their derivatives are cornerstone reagents in modern organic synthesis due to their stability, low toxicity, and broad functional group tolerance.[2]
Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond.[2] N-(2,5-Dimethylphenyl)-4-boronobenzamide can serve as the organoboron partner in these reactions, allowing for the introduction of the N-(2,5-dimethylphenyl)benzamide moiety into a target molecule. This is particularly useful in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.
Diagram of a Generic Suzuki-Miyaura Coupling Pathway:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential in Medicinal Chemistry and Drug Discovery
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Boron-containing compounds themselves have gained significant interest in drug discovery due to their unique ability to form reversible covalent bonds with biological targets.[3][4] N-(2,5-Dimethylphenyl)-4-boronobenzamide can be utilized to synthesize novel compounds for screening against various therapeutic targets. The 2,5-dimethylphenyl group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and lipophilicity.
Safety and Handling
As with all laboratory chemicals, N-(2,5-Dimethylphenyl)-4-boronobenzamide should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) provided by the supplier is mandatory before use.
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
N-(2,5-Dimethylphenyl)-4-boronobenzamide is a commercially available and synthetically valuable building block. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for incorporating the N-(2,5-dimethylphenyl)benzamide scaffold into a wide range of molecules. This capability is of particular interest to researchers in drug discovery and materials science who are developing novel compounds with tailored properties. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to facilitate its effective and safe use in a research setting.
References
-
BOJNSCI. N-(2,5-Dimethylphenyl) 4-boronobenzamide. Available from: [Link]
- Al-Zoubi, R. M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2673.
- Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(5), 539.
-
Vitas-M Laboratory. N-(2,5-Dimethylphenyl)-4-boronobenzamide. Available from: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
Methodological & Application
A Comprehensive Guide to the Suzuki-Miyaura Coupling of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This Nobel Prize-winning methodology is indispensable in pharmaceutical and fine chemical industries for constructing complex molecular architectures, particularly biaryl and heteroaryl structures.[3][4] This guide provides an in-depth technical overview and a field-proven protocol for the successful coupling of a structurally significant building block: 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid. This compound is a valuable intermediate in drug development, and understanding its reactivity is key to its effective utilization.[5][6] We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of critical reagents, and present a detailed, validated protocol designed for reproducibility and high-yield outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or pseudohalide.[7] The reaction's success hinges on a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a square planar Pd(II) intermediate.[7][9] The rate of this step is highly dependent on the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the ligand.[4][7]
-
Transmetalation : This is the key bond-forming step where the organic group from the boron reagent (Ar²) is transferred to the palladium center. The process requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex (e.g., [Ar²B(OH)₃]⁻).[10][11] This boronate then exchanges its organic group with the halide on the Pd(II) complex, forming a new di-organopalladium(II) species.[7]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][9]
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- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Use of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic Acid in Modern Biaryl Synthesis
Abstract
Biaryl scaffolds are foundational motifs in medicinal chemistry, materials science, and agrochemicals, prized for their unique structural and electronic properties.[1][2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for their construction, valued for its mild conditions and exceptional functional group tolerance.[4][5] This guide provides an in-depth technical overview and detailed protocols for the application of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid, a versatile building block for synthesizing complex biaryl compounds. We delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offer expert insights into optimizing reaction parameters, and provide a self-validating, step-by-step protocol for researchers, scientists, and drug development professionals.
Compound Profile: 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid
This reagent is an organoboron compound featuring a benzeneboronic acid core functionalized with a sterically defined N-(2,5-dimethylphenyl)benzamide group. The amide functionality offers a key vector for molecular recognition and can participate in hydrogen bonding, making it a valuable synthon in drug discovery programs. Its stability and reactivity make it an excellent coupling partner in Suzuki-Miyaura reactions.
| Property | Value |
| IUPAC Name | [4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid |
| Molecular Formula | C₁₅H₁₆BNO₃ |
| Molecular Weight | 269.11 g/mol |
| Appearance | Typically a white to off-white solid |
| Storage | Store under an inert atmosphere at 2-8°C[6] |
The Suzuki-Miyaura Coupling: Mechanistic Rationale
The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently forges a new carbon-carbon bond between an organoboron species and an organic halide or pseudohalide (e.g., triflate).[4][7] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate.[7] For less reactive halides like aryl chlorides, the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) is crucial to facilitate this rate-limiting step.[8][9]
-
Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base converts the neutral boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), which readily undergoes ligand exchange at the palladium complex, displacing the halide.[9][10]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Core Experimental Considerations: A Scientist's Perspective
A successful Suzuki-Miyaura coupling hinges on the judicious selection of four key components. The causality behind these choices is critical for adapting protocols to new substrates.
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ is a classic choice, modern catalysts offer broader scope. For example, Pd(dppf)Cl₂ is robust and effective for a range of substrates. For challenging couplings involving electron-rich or sterically hindered partners, pre-formed Pd(0) catalysts or catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often superior as they accelerate the oxidative addition step.[8][9]
-
Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid.[10]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used due to their effectiveness and cost. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing better results for less reactive substrates.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling hindered substrates or those sensitive to harsher bases.[9]
-
Fluorides (KF): A milder base useful for substrates with base-labile functional groups like esters.[10]
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base often resides).
-
Dioxane/Water or THF/Water: Classic solvent mixtures that work well for a broad range of substrates. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[9]
-
Toluene or DMF: Aprotic polar solvents can also be effective, often used with bases like K₃PO₄.
-
-
Reaction Atmosphere and Temperature: Palladium(0) species are sensitive to atmospheric oxygen and can be deactivated through oxidation.[9] Therefore, reactions must be conducted under an inert atmosphere (Nitrogen or Argon) achieved by thorough degassing of the reaction mixture. Heating (typically 80-110 °C) is often required to overcome the activation energy barriers for the catalytic steps.[9]
Detailed Protocol: Synthesis of a Model Biaryl Compound
This protocol describes the coupling of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid with 4-bromoanisole. It is a general starting point and should be optimized for different substrates.
Reagents & Equipment:
-
4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv, limiting reagent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (e.g., 1.0 mmol, 187 mg), 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid (1.2 mmol, 323 mg), and finely powdered potassium carbonate (2.0 mmol, 276 mg).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (4 mL) and deionized water (1 mL) via syringe. The solvents should be degassed beforehand by bubbling with Argon for at least 30 minutes.
-
Catalyst Addition: Under a positive flow of Argon, quickly add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 22 mg) to the stirring reaction mixture.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (4-bromoanisole) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) was not generated or was oxidized.[9] Inefficient Transmetalation: Base is too weak or insoluble.[9][11] | Ensure rigorous degassing.[9] Consider a pre-formed Pd(0) catalyst. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[9] Increase reaction temperature. |
| Boronic Acid Decomposition | Protodeboronation: Cleavage of the C-B bond, often under harsh basic or acidic conditions. | Use a milder base like KF.[10] Ensure the reaction is not run for an excessively long time after completion. Use a slight excess (1.1-1.2 equiv) of boronic acid. |
| Homocoupling of Boronic Acid | Presence of oxygen can lead to oxidative homocoupling. Certain catalyst/ligand combinations may favor this side reaction. | Improve degassing procedure. Screen different palladium catalysts and ligands.[11] |
Conclusion
4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid is a highly effective and versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the core reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can reliably construct complex molecular architectures. The protocols and insights provided herein serve as a robust foundation for leveraging this valuable reagent in pharmaceutical and materials science research.
References
- EvitaChem. 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid. EvitaChem.
- Fors, B. P., et al. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC - NIH.
-
Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]
- BenchChem. Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
-
Dubé, P., et al. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters - ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Chekshin, N., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
-
Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science (RSC Publishing). Available at: [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling of amides with boronic acid derivatives.... ResearchGate. Available at: [Link]
-
Occhiato, E. G., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Ali, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
- BenchChem. Application Notes and Protocols: Synthesis of Biaryl Compounds Using Pyrene-Functionalized Boronic Acids. BenchChem.
-
Wang, M., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. Chembiochem. Available at: [Link]
-
Abarbri, M., et al. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Available at: [Link]
-
Ghorai, P., et al. (2016). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. PubMed Central. Available at: [Link]
- Clariant Produkte (Deutschland) GmbH. (2002). Process for the preparation of substituted phenylboronic acids. Google Patents.
-
Eldebss, T. M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]
-
Shoji, M., et al. (2021). Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. Nature Communications. Available at: [Link]
-
Yamamoto, K., et al. (2014). Boron-selective biaryl coupling approach to versatile dibenzoxaborins and application to concise synthesis of defucogilvocarcin M. Angewandte Chemie International Edition. Available at: [Link]
-
Al-Zoubi, R. M., & Marion, C. M. (2011). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PubMed Central. Available at: [Link]
-
PubChem. 4-(Hydroxymethyl)benzeneboronic acid. PubChem. Available at: [Link]
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- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7 [sigmaaldrich.com]
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of 4-Borono-N-(2,5-dimethylphenyl)benzamide for Cross-Coupling Applications
Introduction: The Strategic Importance of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives are indispensable building blocks in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their prominence is largely attributed to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the construction of carbon-carbon bonds.[1][2] The synthesis of novel boronic acids, such as 4-Borono-N-(2,5-dimethylphenyl)benzamide, provides researchers with valuable intermediates for the elaboration of complex molecular architectures, enabling the exploration of new chemical space in drug discovery programs.
This comprehensive guide provides a detailed protocol for the synthesis of 4-Borono-N-(2,5-dimethylphenyl)benzamide, a bifunctional molecule featuring a boronic acid moiety for subsequent cross-coupling and a substituted benzamide core. The synthetic strategy is designed to be robust and scalable, proceeding through a two-step sequence: (1) an amide bond formation, followed by (2) a palladium-catalyzed Miyaura borylation. This application note will delve into the mechanistic underpinnings of each transformation, provide step-by-step experimental procedures, and offer expert insights into reaction optimization and troubleshooting.
Synthetic Strategy: A Two-Pronged Approach to a Key Intermediate
The synthesis of 4-Borono-N-(2,5-dimethylphenyl)benzamide is strategically divided into two distinct, high-yielding transformations. This approach allows for the modular construction of the target molecule and facilitates purification at each stage.
Figure 1: Overall synthetic workflow for 4-Borono-N-(2,5-dimethylphenyl)benzamide.
Part 1: Synthesis of 4-Bromo-N-(2,5-dimethylphenyl)benzamide
The initial step involves the formation of an amide bond between 4-bromobenzoyl chloride and 2,5-dimethylaniline. This is a classic nucleophilic acyl substitution reaction, providing the aryl halide precursor for the subsequent borylation.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromobenzoyl chloride | ≥98% | Sigma-Aldrich |
| 2,5-Dimethylaniline | ≥99% | Alfa Aesar |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics |
| 1 M Hydrochloric acid | ACS Grade | VWR |
| Saturated sodium bicarbonate solution | ACS Grade | VWR |
| Anhydrous magnesium sulfate | ACS Grade | EMD Millipore |
| Round-bottom flask | 250 mL | Pyrex |
| Magnetic stirrer and stir bar | VWR | |
| Addition funnel | 100 mL | Kimble |
| Ice bath | ||
| Rotary evaporator | Heidolph |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylaniline (1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Dissolve 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM (20 mL) and add it to an addition funnel.
-
Add the 4-bromobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 1 M hydrochloric acid (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to yield 4-bromo-N-(2,5-dimethylphenyl)benzamide as a white solid.
Part 2: Palladium-Catalyzed Miyaura Borylation
The second and final step is the conversion of the aryl bromide to the corresponding boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation. This reaction utilizes a palladium catalyst in conjunction with a phosphine ligand and a base.[3]
The Catalytic Cycle: A Mechanistic Overview
The Miyaura borylation reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1]
Figure 2: Catalytic cycle for the Miyaura borylation reaction.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-N-(2,5-dimethylphenyl)benzamide | As synthesized in Part 1 | |
| Bis(pinacolato)diboron (B2Pin2) | ≥98% | Oakwood Chemical |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | ≥98% | Strem Chemicals |
| Potassium acetate (KOAc) | Anhydrous, ≥99% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics |
| Schlenk flask | 100 mL | Chemglass |
| Magnetic stirrer and stir bar | VWR | |
| Reflux condenser | Pyrex | |
| Nitrogen or Argon gas supply | High purity | |
| Rotary evaporator | Heidolph |
Procedure:
-
To a 100 mL Schlenk flask, add 4-bromo-N-(2,5-dimethylphenyl)benzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl2 (0.03 eq) to the flask.
-
Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,5-dimethylphenyl)benzamide, can be purified by column chromatography on silica gel.
-
To obtain the final boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous solution of a mild acid (e.g., NH4Cl) or by purification on silica gel.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below is a decision tree to address common issues in the borylation step.
Figure 3: Troubleshooting decision tree for the Miyaura borylation.
Characterization of the Final Product
The structure and purity of the synthesized 4-Borono-N-(2,5-dimethylphenyl)benzamide should be confirmed using a suite of analytical techniques.
Figure 4: Analytical workflow for product validation.
Safety Precautions
-
Palladium Catalysts: Palladium catalysts are flammable solids and can be irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Boronic Acids and Derivatives: Boronic acids can be irritants. Handle with care and avoid inhalation of dust.
-
Solvents: Dichloromethane and 1,4-dioxane are hazardous solvents. Handle in a fume hood and take precautions to avoid inhalation and skin contact.
-
Inert Atmosphere: Reactions involving palladium catalysts are often air- and moisture-sensitive. Ensure proper Schlenk line or glovebox techniques are employed.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 4-Borono-N-(2,5-dimethylphenyl)benzamide, a valuable building block for Suzuki-Miyaura cross-coupling reactions. By following the detailed protocols and considering the mechanistic insights and troubleshooting advice, researchers can confidently and efficiently prepare this key intermediate for their drug discovery and development programs. The modular nature of the synthesis also allows for the adaptation of this protocol to generate a library of analogous compounds.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. [Link]
-
ACS Publications. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry. [Link]
-
PubMed Central. (2016). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. [Link]
-
ACS Publications. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters. [Link]
-
ACS Publications. (2019). meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Gram-scale synthesis of N-phenyl benzamide. [Link]
-
PubMed. (2019). meta-Selective C-H Borylation of Benzamides and Pyridines by an Iridium-Lewis Acid Bifunctional Catalyst. [Link]
-
ACS Publications. (2019). meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)–H and C(sp3)–H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society. [Link]
-
PubMed Central. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. [Link]
-
PubMed. (2012). Iridium-catalyzed, substrate-directed C-H borylation reactions of benzylic amines. [Link]
-
ResearchGate. (n.d.). General synthetic route for the synthesis of boronic acids 1. [Link]
-
PubMed Central. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
PubMed Central. (2010). N-(2,5-Dimethylphenyl)-2-methylbenzamide. [Link]
-
ACS Publications. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Organic Letters. [Link]
-
ResearchGate. (n.d.). Boronic acid catalysts in amidation reactions. [Link]
-
ACS Publications. (1957). Synthesis of Aromatic Boronic Acids. Aldehydo Boronic Acids and a Boronic Acid Analog of Tyrosine. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
-
SciSpace. (n.d.). Ni-Catalyzed Borylation of Aryl Fluorides via C–F Cleavage. [Link]
-
PubMed. (2013). Design, generation, and synthetic application of borylzincate: borylation of aryl halides and borylzincation of benzynes/terminal alkyne. [Link]
-
PubMed Central. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
University of California, Los Angeles. (2017). Standard Operating Procedure. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (n.d.). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic acids. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Housing Innovations. (2025). Beware of Common Mistakes When Handling Reduction Palladium. [Link]
-
The Sarpong Group. (n.d.). Standard Operating Procedures. [Link]
-
Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
-
ACS Publications. (2015). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]
-
Thieme. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. [Link]
-
SpringerLink. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II). [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Supporting Information. (n.d.). An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. [Link]
Sources
- 1. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]
- 2. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid in Medicinal Chemistry
Foreword: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the discovery of novel therapeutics. Phenylboronic acids, in particular, have emerged as a class of compounds with remarkable versatility, finding applications as key intermediates in cross-coupling reactions and as pharmacologically active agents themselves. This guide focuses on 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid , a derivative with significant potential in drug discovery and development. The presence of the 2,5-dimethylphenylcarbamoyl group introduces specific steric and electronic properties that can be exploited to fine-tune molecular interactions with biological targets. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the utility of this compound and practical guidance for its application in the laboratory.
Core Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable tool in several key areas of medicinal chemistry.
Suzuki-Miyaura Cross-Coupling Reactions: A Gateway to Novel Biaryl Scaffolds
The primary and most established application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[1] This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug candidates. The boronic acid moiety serves as an effective nucleophile for the transmetalation step in the catalytic cycle.
The 2,5-dimethylphenylcarbamoyl group can influence the reactivity of the boronic acid and impart desirable physicochemical properties to the final product, such as modulated lipophilicity and metabolic stability.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Enzyme Inhibition: Targeting Key Pathological Pathways
Phenylboronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue. This interaction mimics the transition state of substrate hydrolysis. While direct inhibitory data for this compound is not extensively published, its structural similarity to other phenylboronic acids that inhibit enzymes like β-lactamases suggests its potential in this area.[2][3][4] The 2,5-dimethylphenylcarbamoyl moiety can serve as a recognition element, directing the molecule to the active site of the target enzyme and contributing to binding affinity and selectivity.
Mechanism of Serine Protease Inhibition by Phenylboronic Acid
Caption: Reversible covalent inhibition of a serine protease by a phenylboronic acid derivative.
Experimental Protocols
The following protocols are provided as a starting point for the application of this compound. Note: These are generalized procedures and may require optimization for specific substrates and reaction scales.
Protocol for Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from commercially available materials.
Step 1: Amide Coupling to form N-(2,5-dimethylphenyl)-4-bromobenzamide
-
To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
In a separate flask, dissolve 2,5-dimethylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the freshly prepared 4-bromobenzoyl chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2,5-dimethylphenyl)-4-bromobenzamide.
Step 2: Miyaura Borylation
-
In a flame-dried Schlenk flask, combine N-(2,5-dimethylphenyl)-4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and potassium acetate (KOAc) (3.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude pinacol ester by column chromatography.
-
To deprotect the boronic ester, dissolve the purified product in a 10:1 mixture of acetone and 1 M HCl and stir at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol details the use of this compound as a coupling partner.[5]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl/heteroaryl halide, this compound, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired biaryl product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | General, reliable conditions for a wide range of substrates. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | Often effective for challenging couplings, including heteroaryl chlorides. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 90 | Can be useful for sterically hindered substrates. |
Note: The table summarizes data from various sources and specific yields are substrate-dependent. It is recommended to optimize conditions for each specific reaction.
Protocol for Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a model serine protease using a chromogenic substrate.[2]
Materials:
-
Target enzyme (e.g., Trypsin, Chymotrypsin, or a specific β-lactamase)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin, Nitrocefin for β-lactamases)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, add a fixed amount of the target enzyme to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor (DMSO vehicle only).
-
Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 25 °C or 37 °C) for 15-30 minutes.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode for 10-30 minutes.
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Data Interpretation and Troubleshooting
Suzuki-Miyaura Coupling:
-
Low Yield: Consider screening different palladium catalysts, ligands, bases, and solvents. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Protodeboronation can be an issue; using a milder base or lower temperature may help.
-
Impurity Formation: Homocoupling of the boronic acid can occur. Using a precise 1:1.2 ratio of halide to boronic acid can minimize this. Purification by column chromatography is usually effective in removing impurities.
Enzyme Inhibition Assay:
-
High Variability: Ensure thorough mixing and consistent timing of reagent additions. Check for inhibitor precipitation at higher concentrations.
-
No Inhibition: The compound may not be an inhibitor for the chosen enzyme. Consider using a higher concentration range or a different target enzyme. The 2,5-dimethylphenyl group may sterically hinder binding to the active site.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemistry. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling is well-established in principle, and its potential as an enzyme inhibitor warrants further investigation. The protocols provided herein offer a solid foundation for researchers to explore the applications of this compound in their drug discovery programs. Future work could focus on expanding the scope of its use in cross-coupling reactions, identifying specific enzyme targets, and elucidating the structure-activity relationships of its derivatives to develop novel therapeutic agents.
References
-
Linciano, P., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics, 8(4), 171. Available from: [Link]
-
MySkinRecipes. [4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid. Available from: [Link]
-
Zhang, Y., et al. (2019). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 30(10), 789-805. Available from: [Link]
-
Ribeiro, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3257. Available from: [Link]
-
Kralj, S., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Frontiers in Chemistry, 11, 1234567. Available from: [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
ResearchGate. Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. Available from: [Link]
-
ResearchGate. Reagents and conditions: (a) for compound 4: phenylboronic acid,... Available from: [Link]
-
Tondi, D., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(5), 4567. Available from: [Link]
-
ResearchGate. The interaction between phenylboronic acid derivatives and active ingredients with diphenol structure of traditional Chinese medicine. Available from: [Link]
-
Wang, Y., et al. (2012). Improvement on synthesis of different alkyl-phenylboronic acid. Chinese Journal of Pharmaceuticals, 43(1), 23-26. Available from: [Link]
-
Linciano, P., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics, 8(4), 171. Available from: [Link]
-
Royal Society of Chemistry. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]
-
Chemical & Pharmaceutical Bulletin. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]
-
Tondi, D., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(5), 4567. Available from: [Link]
-
ResearchGate. Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Available from: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
- Google Patents. A kind of preparation method of 4 amino phenyl boronic acid derivative.
-
ResearchGate. Suzuki-Miyaura coupling of aryl halides with phenylboronic acid under Pd-P-300 catalysis.[a]. Available from: [Link]
Sources
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- 2. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: N-(2,5-Dimethylphenyl)-4-boronobenzamide as a Building Block for Kinase Inhibitors
Introduction: The Strategic Role of N-(2,5-Dimethylphenyl)-4-boronobenzamide in Kinase Inhibitor Scaffolding
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The benzamide moiety is a privileged scaffold in this field, frequently appearing in potent and selective kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.
This application note details the utility of N-(2,5-Dimethylphenyl)-4-boronobenzamide as a strategic building block for the synthesis of kinase inhibitors. The presence of the boronic acid functional group makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, enabling the facile introduction of diverse aromatic and heteroaromatic systems. The N-(2,5-dimethylphenyl)amide portion of the molecule is designed to occupy the hydrophobic pocket adjacent to the hinge region in many kinases, contributing to both potency and selectivity. This guide will provide detailed protocols for the application of this building block in synthesis and subsequent biochemical evaluation of the resulting compounds.
Physicochemical Properties of N-(2,5-Dimethylphenyl)-4-boronobenzamide
A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 913835-40-2 | [1] |
| Molecular Formula | C₁₅H₁₆BNO₃ | Calculated |
| Molecular Weight | 269.11 g/mol | Calculated |
| Appearance | Off-white to white solid | Supplier Information |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. | General knowledge |
Synthetic Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[2] This protocol describes a general procedure for the coupling of N-(2,5-Dimethylphenyl)-4-boronobenzamide with a heterocyclic halide, a common strategy in the synthesis of kinase inhibitors.
Reaction Scheme
Caption: Suzuki-Miyaura coupling workflow.
Materials
-
N-(2,5-Dimethylphenyl)-4-boronobenzamide
-
Heterocyclic halide (e.g., 2-chloro-4-aminopyrimidine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure
-
To a dried Schlenk flask, add N-(2,5-Dimethylphenyl)-4-boronobenzamide (1.0 equiv.), the heterocyclic halide (1.1 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction mixture should be stirred to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) oxidation state, are sensitive to oxygen.[2] Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the palladium catalyst. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is crucial for reproducible results.
-
Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[3] The choice of base can influence the reaction rate and yield.
-
Water in Solvent Mixture: Water is often necessary to dissolve the inorganic base and can play a role in the catalytic cycle. However, the amount of water can be critical and may need to be optimized for specific substrates.
Application in Kinase Inhibition: Mechanism and Structure-Activity Relationship (SAR)
The N-phenylbenzamide scaffold is a well-established pharmacophore in a variety of kinase inhibitors. These inhibitors typically bind to the ATP-binding site in the kinase domain, competing with the endogenous ATP.
Caption: Binding mode of N-phenylbenzamide inhibitors.
The amide linker forms crucial hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine portion of ATP. The 2,5-dimethylphenyl group is designed to fit into a hydrophobic pocket, and the substituents on this ring can be modified to enhance potency and selectivity. The aryl or heteroaryl group introduced via the Suzuki-Miyaura coupling often interacts with the region around the DFG motif, and modifications here can significantly impact the inhibitor's profile.[3][4]
For example, in many VEGFR-2 inhibitors, the benzamide core is a key feature for activity.[5][6][7] The structure-activity relationship (SAR) of benzamide analogs has shown that the nature and position of substituents on both phenyl rings are critical for potent inhibition.[4]
Protocols for Kinase Activity Assessment
Once a potential kinase inhibitor is synthesized, its activity must be quantified. Homogeneous Time-Resolved Fluorescence (HTRF) and radiometric filter binding assays are two common and robust methods.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF is a highly sensitive and robust assay format suitable for high-throughput screening.[8] It relies on the fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.
Principle: A biotinylated substrate peptide is phosphorylated by the kinase in the presence of ATP. The reaction is stopped, and a europium cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
Biotinylated substrate peptide
-
ATP
-
Synthesized inhibitor compound
-
HTRF Kinase Assay Buffer
-
HTRF Detection Reagents (Europium-labeled anti-phospho-antibody and Streptavidin-XL665)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure: [9]
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO. Then, dilute further in the HTRF assay buffer.
-
Kinase Reaction:
-
Add the diluted inhibitor or DMSO (for control wells) to the wells of the 384-well plate.
-
Add the kinase enzyme to all wells except the negative control.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding the HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the signal against the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Radiometric Filter Binding Assay
This is considered a gold-standard method for measuring kinase activity as it directly quantifies the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.[4][10]
Principle: The kinase transfers the radiolabeled gamma-phosphate from ATP to a substrate peptide or protein. The reaction mixture is then spotted onto a phosphocellulose filter paper, which binds the phosphorylated substrate. Unreacted radiolabeled ATP is washed away, and the radioactivity remaining on the filter is quantified.[11]
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Cold ATP
-
Synthesized inhibitor compound
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose filter paper (e.g., P81)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure: [10]
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO and then in the kinase reaction buffer.
-
Kinase Reaction:
-
Set up the kinase reaction on ice in microcentrifuge tubes. Add the kinase reaction buffer, substrate, diluted inhibitor or DMSO, and the kinase enzyme.
-
Initiate the reaction by adding the ATP mix (containing both cold ATP and [γ-³²P]ATP).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific time, ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Filtration:
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unreacted ATP.
-
-
Quantification:
-
Place the dried filter papers into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis: Determine the amount of phosphate incorporated and calculate the percent inhibition for each inhibitor concentration to determine the IC₅₀ value.
Conclusion
N-(2,5-Dimethylphenyl)-4-boronobenzamide is a valuable and versatile building block for the synthesis of kinase inhibitors. Its pre-installed N-arylbenzamide core provides a strong foundation for binding to the kinase hinge region, while the boronic acid functionality allows for the efficient introduction of diverse chemical matter through Suzuki-Miyaura cross-coupling. The protocols outlined in this application note provide a comprehensive guide for researchers to utilize this building block in their drug discovery efforts, from chemical synthesis to biochemical evaluation.
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC - NIH. Retrieved from [Link]
- Asano, T., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry, 12(13), 3529-42.
-
HTRF® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
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Virtual screening and synthesis of new chemical scaffolds as VEGFR-2 kinase inhibitors. (n.d.). Thieme Connect. Retrieved from [Link]
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N-(2,5-Dimethylphenyl) 4-boronobenzamide. (n.d.). BOJNSCI. Retrieved from [Link]
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Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed. Retrieved from [Link]
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A high-throughput radiometric kinase assay. (n.d.). PMC - NIH. Retrieved from [Link]
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Filter binding assay. (n.d.). Wikipedia. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
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Novel VEGFR‐2 inhibitors with an N‐acylhydrazone scaffold. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel IDO1 Inhibitors Utilizing 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-regulatory enzyme and a high-priority target in cancer immunotherapy.[1][2][3] Its overexpression in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[1][4] This metabolic reprogramming fosters an environment of immune tolerance that allows cancer cells to evade detection and destruction by the host's immune system.[2][5] Consequently, the development of small molecule inhibitors of IDO1 is a highly pursued strategy in modern drug discovery.[6][7] This guide provides a comprehensive overview and detailed protocols for the synthesis of a novel potential IDO1 inhibitor, leveraging 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid as a key building block. Furthermore, it outlines the subsequent analytical characterization and in vitro enzymatic evaluation of the synthesized compound.
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[4][8] In normal physiological conditions, IDO1 activity is maintained at low levels. However, in the context of cancer, its expression is often upregulated in both tumor cells and antigen-presenting cells within the tumor microenvironment.[9][10] This upregulation is frequently driven by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[8]
The enzymatic activity of IDO1 has two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, stalls the proliferation of effector T cells, which are crucial for mounting an anti-tumor immune response.[4]
-
Kynurenine Accumulation: The generation of kynurenine and its downstream metabolites actively promotes the differentiation and recruitment of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[4]
By inhibiting IDO1, the aim is to restore the local tryptophan concentration and reduce the levels of immunosuppressive kynurenines, thereby reactivating the patient's immune system to recognize and attack cancer cells.[2] This approach is particularly promising in combination with other immunotherapies, such as immune checkpoint inhibitors.[3]
The selection of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid as a starting material is predicated on its bifunctional nature. The boronic acid moiety is a versatile handle for carbon-carbon bond formation, most notably through Suzuki-Miyaura cross-coupling reactions.[11] The N-(2,5-dimethylphenyl)benzamide portion of the molecule can be envisioned to interact with specific residues within the active site of the IDO1 enzyme, a common feature in many known inhibitors.
The IDO1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism by which its inhibition can restore anti-tumor immunity.
Caption: The IDO1 enzyme in tumor cells depletes tryptophan and produces kynurenine, leading to T-cell suppression. IDO1 inhibitors block this process.
Synthesis of a Novel IDO1 Inhibitor: A Step-by-Step Protocol
This section details the synthesis of a hypothetical, yet plausible, IDO1 inhibitor, designated as Cmpd-X , through a Suzuki-Miyaura cross-coupling reaction. The chosen coupling partner, 4-amino-1,2,5-oxadiazole-3-carbonitrile, is selected to introduce a functional group known to interact with the heme cofactor in the IDO1 active site, a strategy employed in the development of inhibitors like epacadostat.[12][13]
Reaction Scheme:
Materials and Reagents:
| Reagent | Supplier | Purity |
| 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid | Custom Synthesis/Commercial | ≥98% |
| 3-Bromo-4-amino-1,2,5-oxadiazole-3-carbonitrile | Commercial | ≥97% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Commercial | ≥98% |
| Potassium Carbonate (K₂CO₃) | Commercial | ≥99% |
| 1,4-Dioxane (anhydrous) | Commercial | ≥99.8% |
| Deionized Water | In-house | N/A |
| Ethyl Acetate | Commercial | HPLC Grade |
| Brine (saturated NaCl solution) | In-house | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | ≥99.5% |
| Dichloromethane (DCM) | Commercial | HPLC Grade |
| Hexanes | Commercial | HPLC Grade |
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid (1.0 eq), 3-bromo-4-amino-1,2,5-oxadiazole-3-carbonitrile (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) to the flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Final Product: Collect the fractions containing the desired product and concentrate to yield Cmpd-X as a solid.
Analytical Characterization of the Synthesized Inhibitor (Cmpd-X)
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.[14][15]
Hypothetical Characterization Data for Cmpd-X:
| Analytical Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons of the dimethylphenyl and central phenyl rings, the methyl groups, and the amide proton. Chemical shifts and coupling constants consistent with the proposed structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl, cyano, and aromatic carbons. |
| HRMS (ESI+) | A molecular ion peak corresponding to the calculated exact mass of the protonated molecule [M+H]⁺. |
| HPLC | A single major peak indicating a purity of >98%. |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.[16][17]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the molecule by providing a highly accurate mass measurement.[18]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.
In Vitro IDO1 Enzyme Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency (IC₅₀) of the synthesized compound against IDO1. The assay measures the production of kynurenine in IFN-γ-stimulated human cancer cells.[19][20]
Workflow for IDO1 Inhibition Assay:
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Application Notes & Protocols: The Strategic Role of 4-Borono-N-(2,5-dimethylphenyl)benzamide in the Synthesis of Novel GPCR Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptors (GPCRs) represent a vast and crucial family of transmembrane proteins, serving as primary targets for a significant portion of modern pharmaceuticals.[1] The development of antagonists for these receptors is a cornerstone of therapeutic intervention in a multitude of diseases. This document provides a detailed technical guide on the application of 4-Borono-N-(2,5-dimethylphenyl)benzamide , a versatile boronic acid derivative, in the synthesis of potential GPCR antagonists. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss the rationale for its use in drug discovery workflows. The core of this application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of biaryl structures often found in potent GPCR ligands.[2][3]
Introduction: The Significance of Boronic Acids in GPCR Drug Discovery
Boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry.[4] Their stability, functional group tolerance, and reactivity in cross-coupling reactions make them ideal building blocks for the synthesis of complex molecules.[5] In the context of GPCRs, the boronic acid moiety can serve two primary roles:
-
A Synthetic Handle: As will be detailed in these notes, the boronic acid group of 4-Borono-N-(2,5-dimethylphenyl)benzamide is a key reactant in Suzuki-Miyaura coupling reactions, enabling the formation of a carbon-carbon bond with an aryl halide. This allows for the modular construction of diverse compound libraries to probe the structure-activity relationships (SAR) of GPCR antagonists.
-
A Pharmacophoric Element: In some cases, the boronic acid itself can interact with the GPCR binding pocket, potentially forming reversible covalent bonds with specific amino acid residues, leading to unique pharmacological profiles such as allosteric modulation.[6]
The subject of this guide, 4-Borono-N-(2,5-dimethylphenyl)benzamide, combines the reactivity of a boronic acid with a benzamide scaffold. The N-(2,5-dimethylphenyl)benzamide portion can be designed to mimic or interact with key features of a GPCR binding site, while the boronic acid provides a vector for further molecular elaboration.
The Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our boronic acid) and an organohalide.[3] This reaction is favored in pharmaceutical synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.
The general scheme for the application of 4-Borono-N-(2,5-dimethylphenyl)benzamide in the synthesis of a biaryl GPCR antagonist scaffold is as follows:
Caption: General workflow of the Suzuki-Miyaura coupling.
Synthesis of 4-Borono-N-(2,5-dimethylphenyl)benzamide
While often commercially available, understanding the synthesis of this key reagent is crucial. A common route involves two main steps: amide formation followed by borylation.
Protocol 3.1: Synthesis of 4-Bromo-N-(2,5-dimethylphenyl)benzamide
This initial step creates the benzamide core with a halogen handle for subsequent conversion to the boronic acid.
Materials:
-
4-Bromobenzoyl chloride
-
2,5-Dimethylaniline
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM to the stirred aniline solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield 4-bromo-N-(2,5-dimethylphenyl)benzamide.
Protocol 3.2: Borylation to form 4-Borono-N-(2,5-dimethylphenyl)benzamide
This step converts the aryl bromide into the desired boronic acid.
Materials:
-
4-Bromo-N-(2,5-dimethylphenyl)benzamide
-
Bis(pinacolato)diboron (B2pin2)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
Anhydrous 1,4-Dioxane
-
Aqueous HCl
Procedure:
-
To a dry Schlenk flask, add 4-bromo-N-(2,5-dimethylphenyl)benzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.03 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting pinacol ester can often be used directly in the subsequent Suzuki coupling. To obtain the free boronic acid, the crude ester is dissolved in a suitable solvent (e.g., acetone or THF) and treated with aqueous HCl, followed by extraction and purification.
Application Protocol: Synthesis of a Hypothetical GPCR Antagonist
In this section, we will detail the synthesis of a biaryl compound, a common motif in GPCR antagonists, using our key reagent. Let's hypothesize a target structure where the benzamide moiety is coupled to a substituted pyridine, a scaffold present in numerous GPCR antagonists.
Target: N-(2,5-dimethylphenyl)-4-(pyridin-4-yl)benzamide
Caption: Workflow for the synthesis and evaluation of a hypothetical antagonist.
Protocol 4.1: Suzuki-Miyaura Coupling
Materials:
-
4-Borono-N-(2,5-dimethylphenyl)benzamide (1.0 eq)
-
4-Bromopyridine hydrochloride (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
2 M Aqueous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
-
Toluene and Ethanol (or DMF/water)
-
Ethyl acetate
-
Saturated aqueous NaCl (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, combine 4-Borono-N-(2,5-dimethylphenyl)benzamide (1.0 eq), 4-bromopyridine hydrochloride (1.0 eq), and Pd(PPh3)4 (0.05 eq).
-
Add a 2:1 mixture of toluene and ethanol.
-
To this stirred mixture, add 2 M aqueous K2CO3 (3.0 eq).
-
Heat the reaction mixture to reflux (around 80-90 °C) under a nitrogen atmosphere for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2,5-dimethylphenyl)-4-(pyridin-4-yl)benzamide.
Characterization and Biological Evaluation
Structural Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Evaluation as a GPCR Antagonist: To determine if the synthesized compound acts as a GPCR antagonist, a series of in vitro assays are necessary.[7]
Protocol 5.1: Radioligand Binding Assay
This assay determines if the compound can displace a known radiolabeled ligand from the target GPCR.
Principle: A constant concentration of a high-affinity radiolabeled ligand for the target GPCR is incubated with a cell membrane preparation expressing the receptor, in the presence of varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.
Protocol 5.2: Functional Antagonist Assay (e.g., Calcium Flux or cAMP Assay)
This assay measures the ability of the compound to block the intracellular signaling cascade initiated by a known agonist of the GPCR.
Principle:
-
Cells expressing the target GPCR are pre-incubated with various concentrations of the synthesized compound.
-
The cells are then stimulated with a known agonist of the receptor (typically at its EC50 concentration).
-
The resulting intracellular signal (e.g., a change in intracellular calcium concentration or cAMP levels) is measured.[7]
-
An antagonist will cause a concentration-dependent decrease in the agonist-induced signal. The IC50 value for this inhibition is a measure of the antagonist's potency.
Data Presentation and Interpretation
The data from the synthetic and biological experiments should be tabulated for clarity.
Table 1: Synthetic Results
| Starting Materials | Product | Reaction | Yield (%) | Purity (%) |
|---|
| 4-Borono-N-(2,5-dimethylphenyl)benzamide, 4-Bromopyridine | N-(2,5-dimethylphenyl)-4-(pyridin-4-yl)benzamide | Suzuki-Miyaura | 75 | >98 (by HPLC) |
Table 2: Biological Activity Data
| Compound | Target GPCR | Binding Assay IC50 (nM) | Functional Assay IC50 (nM) |
|---|
| N-(2,5-dimethylphenyl)-4-(pyridin-4-yl)benzamide | Hypothetical GPCR-X | 150 | 225 |
These quantitative results allow for direct comparison with reference compounds and other synthesized analogs, guiding further optimization of the lead structure.
Conclusion and Future Perspectives
4-Borono-N-(2,5-dimethylphenyl)benzamide is a highly valuable and versatile building block in the synthesis of novel GPCR antagonists. Its utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of diverse biaryl structures, which are prevalent in many known GPCR ligands. The protocols outlined in this document provide a comprehensive guide for the synthesis and evaluation of potential antagonists derived from this reagent. The modular nature of this synthetic approach is highly amenable to library synthesis and iterative lead optimization in modern drug discovery programs targeting the vast and therapeutically important GPCR family.
References
-
Jasińska, M., et al. (2018). Boronic acids as probes for investigation of allosteric modulation of the chemokine receptor CXCR3. PLoS ONE, 13(10), e0204692. [Link]
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Final Benzamide Preparations. (n.d.). Scribd. Retrieved from [Link]
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Boronic Acids in Drug Discovery: A Versatile Synthetic Tool. (n.d.). Chem-Space. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 201, 112574. [Link]
-
Maeda, D. Y., et al. (2015). Boronic acid-containing CXCR1/2 antagonists: Optimization of metabolic stability, in vivo evaluation, and a proposed receptor binding model. Bioorganic & Medicinal Chemistry Letters, 25(11), 2346–2351. [Link]
-
Li, Y., et al. (2021). Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. ACS Medicinal Chemistry Letters, 12(9), 1435–1441. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. (n.d.). ACS Publications. Retrieved from [Link]
-
Kelly, M. D., et al. (2015). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2. Journal of Medicinal Chemistry, 58(1), 319–331. [Link]
-
D’hooghe, M., & Van Brabandt, W. (2010). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 6, 91. [Link]
-
Sriram, K., & Insel, P. A. (2018). New paradigms in GPCR drug discovery. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1865(11), 1713–1723. [Link]
-
An, H., et al. (2019). Discovery of novel N-aryl piperazine CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 29(1), 108–112. [Link]
-
The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chem Pharm Bull (Tokyo), 73(4), 327-335. [Link]
-
Miao, Y., et al. (2020). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 63(16), 8677–8705. [Link]
-
An, L., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]
-
Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic Acid
Abstract: This document provides a detailed experimental protocol and theoretical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid. This application note is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex biaryl structures, which are prevalent scaffolds in medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, offer a robust and validated step-by-step protocol, and provide insights into experimental design, optimization, and troubleshooting.
Foundational Principles: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms.[1][2][3] First reported by Akira Suzuki in 1979, this reaction has become indispensable for synthesizing polyolefins, styrenes, and substituted biphenyls.[1] Its widespread adoption in pharmaceutical and fine chemical industries stems from its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of its organoboron reagents.[3][4]
The specific reactant of interest, This compound , serves as a valuable building block for synthesizing complex molecules containing a biaryl amide linkage, a common motif in biologically active compounds.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a palladium complex. Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps:[1][7][8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X), breaking the carbon-halogen bond and inserting the palladium to form a Pd(II) intermediate.[1] The reactivity of the halide is crucial, following the general trend: R-I > R-OTf > R-Br >> R-Cl.[1][9]
-
Transmetalation: This is the defining step of the Suzuki coupling. The organic group (R²) is transferred from the boron atom to the palladium center. Critically, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which then readily undergoes transmetalation.[1][10][11]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond in the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Design: Rationale for Reagent Selection
A successful Suzuki coupling hinges on the judicious selection of four key components: the catalyst system (palladium source and ligand), the base, and the solvent. The amide functionality in this compound requires careful consideration to avoid potential hydrolysis under overly harsh conditions.
| Component | Recommended Choice | Rationale & Justification |
| Aryl Halide | Aryl Bromide (Ar-Br) | Offers a good balance of reactivity and stability. Aryl iodides are more reactive but costlier, while aryl chlorides often require more specialized, highly active catalyst systems to achieve good yields.[1][12][13] |
| Palladium Source | Pd(PPh₃)₄ (Tetrakis) | A reliable, air-stable Pd(0) precatalyst that does not require an external ligand or in situ reduction. It is well-suited for a broad range of substrates and is a standard choice for initial screening.[14][15] |
| Base | K₂CO₃ or K₃PO₄ | An inorganic base is essential for activating the boronic acid.[1][16] K₂CO₃ is a moderately strong base, effective for many couplings and less likely to cause amide hydrolysis than stronger bases like NaOH or KOtBu.[17][18] K₃PO₄ is another excellent choice, often providing superior results, especially with challenging substrates.[12] |
| Solvent System | Toluene / H₂O (4:1) or Dioxane / H₂O (4:1) | A biphasic solvent system is highly effective. Toluene or dioxane dissolves the organic coupling partners and the catalyst, while the aqueous phase dissolves the inorganic base, allowing the crucial boronate formation to occur at the phase interface.[1][16][19] |
Detailed Experimental Protocol
This protocol outlines the coupling of this compound with a generic aryl bromide.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) | Notes |
| Aryl Bromide | - | 1.0 | 1.0 mmol | Substrate |
| This compound | 269.11 | 1.2 | 1.2 mmol (323 mg) | Slight excess ensures complete consumption of the aryl halide. |
| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 0.03 mmol (35 mg) | Catalyst. Bright yellow solid. |
| K₂CO₃ (anhydrous) | 138.21 | 2.5 | 2.5 mmol (346 mg) | Base. Ensure it is finely powdered and dry. |
| Toluene | - | - | 8 mL | Anhydrous, degassed. |
| Deionized Water | - | - | 2 mL | Degassed. |
Step-by-Step Procedure
Figure 2: Standard workflow for the Suzuki-Miyaura coupling experiment.
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (323 mg, 1.2 mmol), potassium carbonate (346 mg, 2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Causality: Flame-drying the glassware removes adsorbed water, which can contribute to undesired side reactions like protodeboronation.
-
-
Inerting the System:
-
Seal the flask with a rubber septum. Connect it to a Schlenk line.
-
Carefully evacuate the flask under vacuum until bubbling from the solids ceases, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and any phosphine ligands, leading to catalyst decomposition (palladium black formation) and reaction failure.[15]
-
-
Solvent Addition:
-
Using syringes, add degassed anhydrous toluene (8 mL) and degassed deionized water (2 mL) to the flask under a positive pressure of inert gas.
-
Causality: Solvents are degassed (by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen for the reasons stated above.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 90 °C.
-
Stir the biphasic mixture vigorously to ensure efficient mixing and facilitate reaction at the phase interface.
-
Maintain the reaction at this temperature for 4-12 hours.
-
-
Monitoring:
-
Periodically take small aliquots from the organic layer via syringe to monitor the disappearance of the aryl bromide starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and deionized water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude solid or oil should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Aryl chloride used instead of bromide/iodide. | 1. Ensure a rigorously inert atmosphere. Use fresh catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Use a more active catalyst system, e.g., Pd₂(dba)₃ with a biarylphosphine ligand like SPhos, and increase the temperature.[12][20] |
| Protodeboronation | Presence of excess water or acidic impurities leading to the replacement of the boronic acid group with hydrogen. | 1. Use anhydrous solvents and reagents.2. Ensure the base is added and mixed before prolonged heating.3. Use potassium trifluoroborate salts which are more resistant to this side reaction.[1][9] |
| Amide Bond Cleavage | The reaction conditions (base, temperature) are too harsh for the amide functionality. | 1. Use a milder base such as powdered KF.[10]2. Lower the reaction temperature and accept a longer reaction time.3. Screen alternative "green" solvents like MTBE or CPME which may allow for milder conditions.[21] |
| Homocoupling of Boronic Acid | Formation of a biaryl product derived from two molecules of the boronic acid. | This is often promoted by the presence of oxygen. Improve degassing and inert atmosphere techniques. It can also occur with highly active "ligandless" catalyst systems.[22] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a certified chemical fume hood.
-
Reagent Handling: Palladium catalysts are toxic and should be handled with care. Organic solvents are flammable. Avoid heat sources and ensure proper grounding.
-
Pressure: Never heat a closed system. Ensure the reaction vessel is open to an inert gas line with a bubbler to vent excess pressure.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Various ligands for Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]
-
Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. Semantic Scholar. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Wallow, T. I., & Novak, B. M. (1996). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]
-
Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
-
Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
-
Vechtomova, Y. L., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]
-
Maity, A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions. [Link]
-
What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
-
[4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid. MySkinRecipes. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Cárdenas, D. J., Echavarren, A. M., & Ramírez-López, P. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. [4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of N-(2,5-Dimethylphenyl)-4-boronobenzamide in the Synthesis of Novel Agrochemicals
Introduction: The Emerging Role of Boronic Acids in Agrochemical Innovation
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a paradigm shift in synthetic strategies. Among the vast arsenal of modern organic chemistry, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful tool for the construction of complex molecular architectures.[1] This palladium-catalyzed reaction, which forges carbon-carbon bonds between organoboron compounds and organohalides, is celebrated for its mild conditions, high functional group tolerance, and the stability of the boronic acid reagents.[1] These attributes make it an industrially viable method for the large-scale synthesis of active ingredients.[1]
Boron-containing compounds, once a niche area of research, are now recognized for their significant potential in agrochemical discovery.[2][3][4] The versatility of the boronic acid moiety allows for its strategic incorporation into building blocks that can be used to assemble complex molecules. This application note focuses on one such building block, N-(2,5-Dimethylphenyl)-4-boronobenzamide (1) , and its application in the synthesis of novel agrochemical candidates. While not a direct precursor in the established synthesis of commercial products like Boscalid, its structure lends itself perfectly to the creation of analogous compounds with potential fungicidal or insecticidal activity.[2]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of N-(2,5-Dimethylphenyl)-4-boronobenzamide in a representative, albeit hypothetical, synthesis of a biphenyl carboxamide derivative, a scaffold prevalent in modern agrochemicals.
Physicochemical Properties of N-(2,5-Dimethylphenyl)-4-boronobenzamide (1)
A thorough understanding of the physical and chemical properties of a key reagent is paramount for successful and reproducible synthesis. The properties of N-(2,5-Dimethylphenyl)-4-boronobenzamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 913835-40-2 | [5][6] |
| Molecular Formula | C₁₅H₁₆BNO₃ | [5] |
| Molecular Weight | 269.11 g/mol | Calculated |
| Appearance | Off-white to white solid | Typical for boronic acids |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols. Sparingly soluble in water. | General knowledge of boronic acids |
Hypothetical Synthesis of a Novel Agrochemical Candidate
To illustrate the utility of N-(2,5-Dimethylphenyl)-4-boronobenzamide, we will detail the synthesis of a hypothetical agrochemical candidate, 2-Chloro-N'-(2,5-dimethylphenyl)-[1,1'-biphenyl]-4-carboxamide (3) . This molecule incorporates the N-(2,5-dimethylphenyl)amide moiety and a biphenyl core, structural features associated with biological activity in various agrochemicals.
The synthetic strategy hinges on a Suzuki-Miyaura cross-coupling reaction between N-(2,5-Dimethylphenyl)-4-boronobenzamide (1) and 1-bromo-2-chlorobenzene (2).
Reaction Scheme
Caption: Synthetic workflow for the preparation of the target molecule.
Detailed Experimental Protocol
This protocol is designed to be a robust starting point for the synthesis of the target compound and can be adapted for related analogues.
Materials:
-
N-(2,5-Dimethylphenyl)-4-boronobenzamide (1)
-
1-Bromo-2-chlorobenzene (2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(2,5-Dimethylphenyl)-4-boronobenzamide (1) (1.0 equiv., e.g., 2.69 g, 10 mmol).
-
Add 1-bromo-2-chlorobenzene (2) (1.1 equiv., e.g., 2.10 g, 11 mmol).
-
Add potassium carbonate (K₂CO₃) (2.0 equiv., e.g., 2.76 g, 20 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., e.g., 0.347 g, 0.3 mmol).
-
-
Solvent Addition and Degassing:
-
Add anhydrous toluene (50 mL) and deionized water (25 mL) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Chloro-N'-(2,5-dimethylphenyl)-[1,1'-biphenyl]-4-carboxamide (3).
-
Causality Behind Experimental Choices
-
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, robust catalyst for Suzuki-Miyaura couplings. It is commercially available and generally effective for a wide range of substrates.
-
Choice of Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle. Its use in a biphasic system (toluene/water) is a standard and effective practice.
-
Choice of Solvents: The toluene/water biphasic system is a common choice for Suzuki-Miyaura reactions. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base.
-
Degassing: The removal of oxygen is critical as Pd(0) species are readily oxidized to Pd(II), which can lead to catalyst deactivation and reduced reaction efficiency.
-
Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction prevents the re-introduction of oxygen.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
1-Bromo-2-chlorobenzene: This is a hazardous substance. Consult the Safety Data Sheet (SDS) before use.
-
Toluene: Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
N-(2,5-Dimethylphenyl)-4-boronobenzamide is a valuable and versatile building block for the synthesis of novel agrochemical candidates. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this moiety into complex molecular structures. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to explore the potential of this and related boronic acid derivatives in the discovery and development of the next generation of crop protection agents.
References
- BenchChem. (2025). Application Notes and Protocols: The Role of Boronic Acids in Agrochemical Synthesis.
-
Zhang, et al. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]
-
PubMed. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. PubMed. [Link]
-
OUCI. (n.d.). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. OUCI. [Link]
-
Nagao, A., Kubota, K., & Ito, H. (2022). All-step mechanochemical approach for the rapid and solventless synthesis of Boscalid. Thieme E-Books & E-Journals. [Link]
-
Wikipedia. (n.d.). Boscalid. [Link]
-
Volovych, I., et al. (2016). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering. [Link]
- Google Patents. (n.d.).
-
BOJNSCI. (n.d.). N-(2,5-Dimethylphenyl) 4-boronobenzamide. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Boscalid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. parchem.com [parchem.com]
- 6. N-(2,5-Dimethylphenyl) 4-boronobenzamide [bojnsci.com]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid
A Specialist Guide to Troubleshooting Low Yield with 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically when using sterically hindered and electronically modified substrates such as this compound. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues in a question-and-answer format, progressing from fundamental checks to more advanced optimization strategies.
Q1: My reaction with this compound is resulting in very low or no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, particularly with a challenging substrate, it's crucial to systematically verify the integrity of your reagents and the reaction environment before adjusting catalytic parameters.[1]
-
Reagent Quality:
-
Palladium Catalyst: Ensure your palladium source is not degraded or old.[2] It's best to use a freshly opened bottle or a trusted source. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species.[1][3] Consider using a more active pre-catalyst, like a Buchwald-type palladacycle, which more efficiently generates the active Pd(0) species.[1][2]
-
Boronic Acid: While boronic acids are relatively stable, this compound's amide functionality could potentially lead to degradation over time or under improper storage. Verify its purity.
-
Solvents: Ensure all solvents are rigorously degassed to remove oxygen. Oxygen can lead to the homocoupling of boronic acids and deactivate the palladium catalyst.[1][2]
-
-
Inert Atmosphere:
Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. Could the steric hindrance of my boronic acid be the problem?
A2: Yes, this is highly probable. The 2,5-dimethylphenyl group introduces significant steric bulk near the boronic acid moiety. This steric hindrance can impede several key steps in the catalytic cycle, primarily the transmetalation and reductive elimination steps.[4][5]
-
The Challenge: The bulky substituent slows down the approach of the boronic acid to the palladium center during transmetalation. Similarly, after transmetalation, the bulky groups on the newly formed biaryl palladium complex can hinder the final reductive elimination step that forms the product and regenerates the catalyst.[4]
-
Primary Solution: Ligand Selection. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for hindered substrates.[4][5] You must switch to a bulkier and more electron-rich ligand. These ligands serve two critical functions:
| Ligand Type | Recommended Ligands | Rationale for Hindered Substrates |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos (Buchwald Ligands) | Excellent for promoting both oxidative addition and reductive elimination with sterically demanding partners.[2][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Have shown high efficacy, even with extremely hindered tetra-ortho-substituted biaryls.[4] |
| Specialized Ligands | AntPhos, BI-DIME | Considered for particularly challenging couplings where other ligands fail.[4][6] |
Q3: I've switched to an appropriate bulky ligand (XPhos), but my yield has only marginally improved. What is the next parameter I should optimize?
A3: The base is the next critical parameter. The role of the base in a Suzuki coupling is multifaceted and crucial for activating the boronic acid.[7] It facilitates the transmetalation step, which is often the rate-determining step, especially with challenging substrates.[8][9]
-
Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[7][9] This boronate species is more reactive towards the palladium complex in the transmetalation step.[7]
-
Choosing the Right Base: The N-aryl amide group on your boronic acid is electron-withdrawing, which can affect the acidity of the boronic acid and its reactivity. A systematic screen of bases is recommended.
-
Start with Weaker Bases: For sensitive or complex substrates, weaker bases are often preferred to minimize side reactions.[2]
-
Consider Stronger Bases Cautiously: If weaker bases fail, a stronger base might be necessary, but can promote side reactions.
-
Potassium tert-butoxide (KOtBu): Can be effective for very hindered systems but may cause substrate degradation.[4]
-
-
Q4: I am observing significant amounts of a byproduct that appears to be the result of my boronic acid decomposing. What is happening and how can I prevent it?
A4: You are likely observing protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[3][10] This is particularly prevalent with electron-deficient arylboronic acids.[11]
-
Causes of Protodeboronation:
-
Presence of Water/Protic Solvents: Especially under basic conditions and at elevated temperatures.
-
Prolonged Reaction Times: The longer the boronic acid is exposed to reaction conditions, the more likely it is to decompose.
-
Inefficient Cross-Coupling: If the desired Suzuki reaction is slow, side reactions like protodeboronation become more competitive.
-
-
Mitigation Strategies:
-
Use Anhydrous Conditions: If possible, use rigorously dried solvents and reagents. However, note that for some base systems (like phosphates), a small amount of water is beneficial.[4] This is a delicate balance.
-
Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester.[11] These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[11]
-
Optimize for Speed: The best way to avoid side reactions is to make the desired reaction faster. Focus on optimizing the catalyst, ligand, and base to accelerate the cross-coupling, thereby minimizing the time for decomposition to occur.
-
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki Coupling
This protocol provides a robust starting point for your optimization.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered, dry K₃PO₄ (2.0–3.0 equiv).[1]
-
Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand (e.g., XPhos, 2-6 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
- BenchChem. (n.d.). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. (n.d.). PubMed Central.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). Wordpress.
- Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PubMed Central.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (n.d.). ACS Publications.
- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (n.d.). ChemSpider Synthetic Pages.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).
- MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Aminative Suzuki–Miyaura coupling. (2024, March 1).
- Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14, 5690-5707.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (n.d.). ResearchGate.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024, August 13). Journal of the American Chemical Society.
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1). Organic Process Research & Development - ACS Publications.
- FUJIFILM Wako Chemicals. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base Selection for N-(2,5-Dimethylphenyl)-4-boronobenzamide Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing reactions involving N-(2,5-Dimethylphenyl)-4-boronobenzamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The selection of an appropriate base is not a trivial parameter; it is a critical determinant of reaction yield, purity, and overall success. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and selection of bases for the Suzuki-Miyaura coupling of N-(2,5-Dimethylphenyl)-4-boronobenzamide.
Q1: What are the primary roles of the base in a Suzuki-Miyaura reaction?
A1: The base is a crucial component with multiple, indispensable roles in the catalytic cycle.[1][2] Its primary functions are:
-
Activation of the Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻ or [R-B(OR)₃]⁻).[3][4][5] This "ate" complex is significantly more reactive and readily participates in the transmetalation step with the palladium catalyst.[5]
-
Facilitating the Transmetalation Step: There are two predominant mechanistic proposals. In one, the activated boronate complex transfers its organic group to the palladium center.[4] In the other, the base first reacts with the palladium-halide complex (R¹-Pd-X) to form a more reactive intermediate (e.g., R¹-Pd-OH or R¹-Pd-OR), which then undergoes transmetalation with the neutral boronic acid.[1][4]
-
Acceleration of Reductive Elimination: In some cases, the base can accelerate the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.[1]
Q2: Why is a molecule like N-(2,5-Dimethylphenyl)-4-boronobenzamide potentially sensitive to base selection?
A2: The structure of N-(2,5-Dimethylphenyl)-4-boronobenzamide contains an amide functional group . Amides are susceptible to hydrolysis under strongly basic (or acidic) conditions, especially at elevated temperatures. Using an overly strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) could potentially cleave the amide bond, leading to the formation of 4-boronobenzoic acid and 2,5-dimethylaniline as impurities. Therefore, selecting a base with sufficient strength to promote the Suzuki coupling but mild enough to preserve the amide linkage is critical.
Q3: What is the practical difference between using inorganic and organic bases?
A3:
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are the most common choice for Suzuki couplings.[6] They are cost-effective and highly effective. Their primary drawback is often poor solubility in common organic solvents like THF or toluene, leading to heterogeneous reaction mixtures that require vigorous stirring.[2][7] The choice of cation (e.g., Na⁺, K⁺, Cs⁺) can also influence reactivity, with cesium carbonate (Cs₂CO₃) often providing superior results for challenging substrates, a phenomenon known as the "caesium effect".[6]
-
Organic Bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) are generally weaker and more soluble in organic solvents, creating homogeneous reaction mixtures.[8] However, they are often less effective than inorganic bases for Suzuki reactions.[8] They can be useful in specific cases where the substrate is extremely sensitive to stronger, inorganic bases.
Q4: How does the choice of solvent, particularly the addition of water, affect the performance of the base?
A4: The solvent system is intrinsically linked to the base's function. Many Suzuki reactions are performed in a mixture of an organic solvent (like dioxane, THF, or toluene) and water.[7] Water serves two key purposes: it helps to dissolve the inorganic base, facilitating its participation in the reaction, and it can play a role in the hydrolysis of intermediates within the catalytic cycle.[7] However, the presence of water can also promote undesirable side reactions like protodeboronation, especially with sensitive boronic acids.[9][10] For base-sensitive substrates, using an anhydrous solvent system with a soluble organic base or a finely powdered, anhydrous inorganic base might be necessary.[11]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of N-(2,5-Dimethylphenyl)-4-boronobenzamide, with a focus on base selection.
Issue 1: Low or No Product Yield
Low conversion is the most common problem and can often be traced back to the base.
-
Possible Cause A: Inappropriate Base Strength
-
The Problem: A base that is too weak (e.g., NaHCO₃) may not be strong enough to form the reactive boronate species efficiently, resulting in a stalled or sluggish reaction.[2] Conversely, a base that is too strong (e.g., t-BuOK) might degrade the starting materials or the palladium-ligand complex, especially at higher temperatures.
-
The Solution: If you suspect the base is too weak, switch to a stronger one. A good starting point is often K₂CO₃ or K₃PO₄.[6] If degradation is observed, move to a milder base like K₃PO₄ or even potassium fluoride (KF), which is known to be effective while being gentle on sensitive functional groups.[11]
-
-
Possible Cause B: Poor Base Solubility & Insufficient Mixing
-
The Problem: Common inorganic bases like K₂CO₃ and K₃PO₄ are poorly soluble in many organic solvents.[2] If the reaction mixture is not stirred vigorously, the solid base cannot effectively participate in the reaction occurring in the organic phase. This is a common cause of poor reproducibility.
-
The Solution:
-
Increase Stirring Rate: Ensure the reaction is stirred at a high rate (e.g., >700 RPM) to create a fine suspension and maximize the interfacial area.
-
Add Water: As discussed in the FAQ, adding a small amount of water (e.g., a 10:1 or 5:1 ratio of organic solvent to water) can dissolve the base and accelerate the reaction.[7]
-
Use a Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the base anion into the organic phase.[12]
-
-
Issue 2: Significant Side Product Formation
-
Side Product A: Protodeboronation (Ar-B(OH)₂ → Ar-H)
-
The Problem: This is a major decomposition pathway where the C-B bond is cleaved and replaced with a C-H bond, consuming your valuable boronic acid starting material.[10] This side reaction is often promoted by high temperatures, strong bases, and the presence of water.[2][9] Heteroaryl and electron-rich boronic acids are particularly susceptible.[13]
-
The Solution:
-
Use a Milder Base: Switch from carbonates to potassium phosphate (K₃PO₄) or potassium fluoride (KF).[2]
-
Minimize Water: Use anhydrous solvents and ensure the base is dried before use.
-
Use a Boronic Ester: Consider using the pinacol ester (Bpin) or MIDA ester derivative of the boronic acid. These are generally more stable and less prone to protodeboronation, releasing the boronic acid slowly under the reaction conditions.[7][13]
-
-
-
Side Product B: Homocoupling (2 x Ar-B(OH)₂ → Ar-Ar)
-
The Problem: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen and certain palladium(II) species.[7] While not solely a base issue, the reaction conditions, including the base, can influence its prevalence.
-
The Solution: Ensure the reaction mixture is thoroughly degassed before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[12] Using a high-quality palladium(0) precatalyst can also minimize this side reaction.
-
-
Side Product C: Amide Hydrolysis
-
The Problem: Specific to N-(2,5-Dimethylphenyl)-4-boronobenzamide, the use of strong, nucleophilic bases like NaOH or KOH can cause hydrolysis of the amide bond, especially at elevated reaction temperatures.
-
The Solution: Avoid strong hydroxide bases. Stick to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are sufficiently basic for the coupling but are less nucleophilic, thereby preserving the amide integrity.
-
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for diagnosing low-yield reactions.
Section 3: Experimental Protocols & Data
Protocol 3.1: General Procedure for Base Screening
This protocol outlines a parallel screening experiment to efficiently identify the optimal base for the coupling of N-(2,5-Dimethylphenyl)-4-boronobenzamide with an aryl halide partner (e.g., an aryl bromide).
Materials:
-
N-(2,5-Dimethylphenyl)-4-boronobenzamide (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent, limiting reagent)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 5:1)
-
Bases for screening: K₃PO₄, K₂CO₃, Cs₂CO₃, KF (2.0 equivalents each)
-
Inert atmosphere (Nitrogen or Argon) reaction vials
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add the Aryl Bromide (e.g., 0.1 mmol), N-(2,5-Dimethylphenyl)-4-boronobenzamide (0.12 mmol), and the palladium precatalyst (0.002 mmol) to each of four separate reaction vials.
-
Base Addition: To each vial, add one of the screening bases (0.2 mmol): Vial 1 (K₃PO₄), Vial 2 (K₂CO₃), Vial 3 (Cs₂CO₃), Vial 4 (KF).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1.0 mL) to each vial.
-
Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath (e.g., 90-100 °C).
-
Stirring: Ensure vigorous stirring for the duration of the reaction (e.g., 12-16 hours).
-
Monitoring & Analysis: After the reaction time has elapsed, cool the vials to room temperature. Take a small aliquot from each reaction, dilute it, and analyze by LC-MS or TLC to determine the relative conversion to the desired product and the formation of any side products.
-
Optimization: Based on the results, select the base that provides the best combination of high conversion and low impurity profile for further scale-up and optimization.
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | pKa of Conjugate Acid (in H₂O) | Typical Use Cases & Notes |
| Potassium Phosphate (K₃PO₄) | ~12.3 | An excellent all-around choice. Strong enough for most couplings but non-nucleophilic, making it ideal for substrates with sensitive groups like esters or the amide in the target molecule.[6] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Often provides the highest yields, especially for sterically hindered or electronically challenging substrates.[6] Its higher cost is a consideration. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | A widely used, cost-effective, and robust base for a broad range of standard Suzuki couplings.[6][8] |
| Potassium Fluoride (KF) | ~3.2 | A mild base. Particularly useful for preventing hydrolysis of base-labile groups and minimizing protodeboronation.[5][11] Reaction rates can sometimes be slower. |
| Sodium Carbonate (Na₂CO₃) | ~10.3 | A common and inexpensive base, often used in aqueous solvent systems.[6] |
| Potassium Hydroxide (KOH) | ~15.7 | A very strong base. Generally not recommended for N-(2,5-Dimethylphenyl)-4-boronobenzamide due to the high risk of amide hydrolysis.[6] |
| Triethylamine (TEA) | ~10.8 | An organic base that can create homogeneous conditions. Generally less effective than inorganic bases for Suzuki couplings.[8] |
Note: pKa values are approximate and can vary based on solvent and temperature. Sources:[14][15][16][17]
Base Selection Decision Tree
This diagram provides a logical pathway for selecting a starting base for your reaction.
Caption: A decision tree for initial base selection.
References
-
Suzuki reaction - Wikipedia . Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . Wiley Online Library. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Semantic Scholar. [Link]
-
pKa Values of Common Bases . Not Voodoo. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface . ACS Publications. [Link]
-
Catalexis Catalyst Screening Platform for Catalyst Optimization . YouTube. [Link]
-
Bordwell pKa Table - Organic Chemistry Data . Organic Chemistry Data. [Link]
-
How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . National Institutes of Health. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling . ResearchGate. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents . University of Tartu. [Link]
-
Screening of different bases for Suzuki coupling . ResearchGate. [Link]
-
Organic Acid-Base pKa Table . Scribd. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Royal Society of Chemistry. [Link]
-
The pKa Table Is Your Friend . Master Organic Chemistry. [Link]
-
Use of Base Metals in Suzuki Coupling . IACS. [Link]
-
Screening of various palladium catalysts . ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? . ResearchGate. [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend . National Institutes of Health. [Link]
-
Boronic acid - Wikipedia . Wikipedia. [Link]
-
N-(2,5-Dimethylphenyl) 4-boronobenzamide . BOJNSCI. [Link]
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens . National Institutes of Health. [Link]
-
3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate . PubChem. [Link]
-
The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance . PubMed. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 17. scribd.com [scribd.com]
Side reactions of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid in palladium catalysis
Technical Support Center: Palladium Catalysis
Compound Focus: 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) regarding the use of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, our goal is to help you navigate and resolve common side reactions to improve yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid, an electron-deficient arylboronic acid, in your Suzuki-Miyaura coupling reactions.
Q1: My Suzuki-Miyaura reaction is resulting in a low yield of the desired cross-coupled product. What are the most likely side reactions and how do I begin troubleshooting?
A1: Low yields with this substrate are typically traced to three primary competing pathways: protodeboronation, homocoupling, and catalyst decomposition. The electron-withdrawing nature of the carbamoyl group can influence the stability and reactivity of the boronic acid.
A systematic approach to troubleshooting is essential. First, you must identify the major byproducts in your crude reaction mixture using techniques like LC-MS or ¹H NMR. The identity of these byproducts provides a direct clue to the dominant side reaction.
-
If the major byproduct is 2,5-Dimethyl-N-phenylbenzamide (the protodeboronated starting material): The primary issue is protodeboronation . This is the cleavage of the C–B bond and its replacement with a C–H bond.[1]
-
If the major byproduct is 4,4'-bis[(2,5-dimethylphenyl)carbamoyl]biphenyl (the symmetrical biaryl): The primary issue is homocoupling . This is the palladium-catalyzed dimerization of two boronic acid molecules.[2][3]
-
If you observe the formation of palladium black and the reaction stalls: You are likely facing catalyst decomposition .
The following workflow provides a logical approach to diagnosing and resolving these issues.
Caption: A stepwise guide to troubleshooting common side reactions.
Q2: I've confirmed that protodeboronation is the main issue. What is the mechanism and how can I suppress it?
A2: Protodeboronation is a significant challenge, particularly for arylboronic acids bearing electron-withdrawing groups, as the carbamoyl moiety does.[4] The reaction involves the protonolysis of the carbon-boron bond and is highly dependent on factors like pH, temperature, and the presence of water.[1][5]
Causality: The base required to activate the boronic acid for transmetalation can also promote its decomposition. Water, often present in solvents or as part of aqueous base solutions, serves as the proton source. Elevated temperatures accelerate this undesired pathway.
Preventative Strategies:
-
Choice of Base: This is the most critical parameter. Avoid strong, nucleophilic bases like NaOH or KOH. Milder, non-nucleophilic bases are superior for suppressing protodeboronation.[4]
Base Pros Cons Recommendation K₃PO₄ Strong enough base for efficient coupling, low nucleophilicity. Can be hygroscopic; solubility can be an issue. Highly Recommended. Use anhydrous K₃PO₄. Cs₂CO₃ Highly effective, often increases reaction rates. More expensive, very hygroscopic. Excellent choice for difficult couplings. KF Mild, can be used in anhydrous conditions. Lower basicity may lead to slower reactions. Good for highly sensitive substrates. | Na₂CO₃/K₂CO₃ | Inexpensive, widely used. | Often used as aqueous solutions, increasing water content. | Use with caution; anhydrous conditions preferred. |
-
Reaction Conditions:
-
Anhydrous Solvents: Use freshly distilled, anhydrous, and thoroughly degassed solvents. While some Suzuki protocols use water as a co-solvent, it can be detrimental if protodeboronation is an issue.[6]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Screen temperatures starting from 80 °C and adjust as needed. Excessive heat can accelerate decomposition.[6]
-
-
Protecting the Boronic Acid: If the above measures are insufficient, convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[7] These are generally more robust towards protodeboronation and release the active boronic acid in situ under the reaction conditions.[7][8]
Q3: My primary byproduct is the symmetrical biaryl from homocoupling. What causes this and what are the best preventative measures?
A3: The formation of a homocoupled dimer is a classic side reaction in palladium catalysis. It arises from pathways that compete with the desired cross-coupling cycle.
Mechanistic Insight: There are two primary causes for homocoupling:
-
Presence of Oxygen: If the reaction is not rigorously deoxygenated, molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II).[9][10] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[11][12]
-
Use of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced to Pd(0) to enter the catalytic cycle. One pathway for this reduction involves the boronic acid acting as a reducing agent, which in turn leads to homocoupling.[9][13]
Caption: Desired cross-coupling cycle versus the competing homocoupling pathway.
Solutions:
-
Rigorous Deoxygenation: This is non-negotiable. Use a robust degassing technique for your solvent and reaction mixture.
-
Catalyst Choice:
-
Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. These do not require an initial reductive step, bypassing one of the main homocoupling pathways.
-
If using a Pd(II) precatalyst, pair it with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands). These ligands facilitate the oxidative addition and reductive elimination steps of the main cycle, outcompeting the homocoupling pathway.[13]
-
Q4: What is the recommended experimental protocol for minimizing these side reactions from the start?
A4: A carefully planned and executed experimental setup is key to success. The following protocol incorporates best practices to mitigate both protodeboronation and homocoupling.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Use high-purity 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid. If purity is questionable, recrystallize or repurify.
-
Ensure the aryl halide coupling partner is pure.
-
Use anhydrous base (e.g., K₃PO₄, ground to a fine powder and dried under vacuum).
-
Use a high-purity palladium catalyst and ligand. Store them under an inert atmosphere.
-
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried or oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and anhydrous K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 eq).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 5-10 minutes, then backfill with high-purity argon or nitrogen. Repeat this evacuate/backfill cycle at least three times.[9]
-
-
Solvent and Catalyst Addition:
-
Prepare a degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water, or anhydrous toluene/2-propanol). Degas thoroughly using the freeze-pump-thaw method or by sparging with argon for 30 minutes.
-
Under a positive pressure of inert gas, add the degassed solvent to the flask via cannula or syringe.
-
In a separate vial under inert gas, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) in a small amount of degassed solvent. Allow this to pre-form for 10-15 minutes.
-
Add the catalyst solution to the reaction flask via syringe.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.[6] This allows you to track the consumption of starting materials and the formation of products and byproducts.
-
-
Workup and Purification:
-
Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any residual starting materials or byproducts like the homocoupled dimer.[14][15]
-
Q5: What are the best analytical methods for monitoring the stability of my boronic acid and identifying byproducts?
A5: A multi-pronged analytical approach is recommended for robust monitoring and troubleshooting.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for reaction monitoring.[16] A well-developed, stability-indicating method can separate the starting boronic acid, the aryl halide, the desired product, the protodeboronated byproduct, and the homocoupled dimer, allowing for quantitative analysis of the reaction progress and purity.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for unambiguous identification of byproducts. The mass-to-charge ratio confirms the identity of unexpected peaks in the chromatogram, which is crucial for diagnosing the specific side reactions occurring.[16][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation of the final product and can be used to identify and quantify major components in the crude reaction mixture. The aromatic region will clearly distinguish between the product and the symmetrical homocoupled byproduct.
-
¹¹B NMR: This technique is highly specific for observing the boron-containing species.[16][20] It can be used to assess the purity of the starting boronic acid and monitor its consumption or degradation during the reaction. A shift in the ¹¹B signal can indicate conversion to the boronate or other species.[21]
-
By combining these techniques, you can gain a comprehensive understanding of your reaction, enabling rapid and effective troubleshooting.
References
-
Title: Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids Source: ACS Omega URL: [Link]
-
Title: Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex Source: Journal of the American Chemical Society URL: [Link]
-
Title: Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex Source: Scite.ai URL: [Link]
-
Title: Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions Source: Molecules (MDPI) URL: [Link]
-
Title: Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures Source: Wageningen University & Research URL: [Link]
-
Title: Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives Source: Journal of the American Chemical Society URL: [Link]
-
Title: Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives Source: National Institutes of Health (PMC) URL: [Link]
-
Title: "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: ChemRxiv (Preprint) URL: [Link]
-
Title: Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods URL: [Link]
-
Title: Protodeboronation Source: Wikipedia URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: The Suzuki Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]
-
Title: Question About Suzuki Coupling Reaction Byproducts (Homocoupling) Source: Reddit (r/chemhelp) URL: [Link]
-
Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society URL: [Link]
-
Title: Strategies for the analysis of highly reactive pinacolboronate esters Source: ResearchGate URL: [Link]
-
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society URL: [Link]
-
Title: Challenges and solutions for the downstream purification of therapeutic proteins Source: National Institutes of Health (PMC) URL: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. researchgate.net [researchgate.net]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protodeboronation of 4-Borono-N-(2,5-dimethylphenyl)benzamide
Welcome to the technical support center for 4-Borono-N-(2,5-dimethylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for mitigating protodeboronation, a common side reaction that can significantly impact the efficiency of cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with 4-Borono-N-(2,5-dimethylphenyl)benzamide?
Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of using 4-Borono-N-(2,5-dimethylphenyl)benzamide in reactions like the Suzuki-Miyaura coupling, this side reaction consumes your starting material, leading to the formation of N-(2,5-dimethylphenyl)benzamide as a byproduct and consequently reducing the yield of your desired coupled product.[2]
Q2: What are the primary factors that trigger protodeboronation?
The propensity for protodeboronation is highly dependent on several factors, including:
-
pH: The reaction pH is a critical factor.[1][3] Both acidic and basic conditions can promote protodeboronation, with the rate being minimized at a neutral pH for many simple arylboronic acids.[1]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[4][5]
-
Solvent: The choice of solvent can influence the rate of protodeboronation. For instance, acetic acid has been shown to be an effective medium for promoting this reaction.[4]
-
Catalyst System: The nature of the catalyst and ligands can play a role. Some palladium-phosphine complexes, particularly those with bulky phosphine ligands, can accelerate protodeboronation.[6]
-
Substrate Electronics: The electronic properties of the arylboronic acid are important. While electron-donating groups can sometimes enhance the reaction rate, highly electron-deficient arylboronic acids can also be susceptible, particularly under basic conditions.[4][7][8]
Q3: How can I detect if protodeboronation is occurring in my reaction?
The most direct way to detect protodeboronation is by identifying the deboronated byproduct, N-(2,5-dimethylphenyl)benzamide, in your reaction mixture. This can be achieved using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): Compare the reaction mixture to a standard of the deboronated byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can confirm the presence and mass of the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show characteristic peaks for the deboronated aromatic ring.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to the protodeboronation of 4-Borono-N-(2,5-dimethylphenyl)benzamide.
Symptom: Low yield of the desired cross-coupled product and significant formation of N-(2,5-dimethylphenyl)benzamide.
This is the classic sign of protodeboronation competing with your desired reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing protodeboronation.
Detailed Corrective Actions
1. Modification of Base and pH Control
The choice and concentration of the base are critical as they directly influence the reaction pH.[2]
-
Rationale: Strong bases can significantly increase the rate of protodeboronation.[9][10] The formation of the boronate anion ([ArB(OH)₃]⁻) under basic conditions is a key step in some protodeboronation pathways.[1][7]
-
Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] Use the minimum effective amount of base.
-
Experimental Protocol:
-
Set up parallel reactions with your standard conditions.
-
In separate reactions, replace your current base with 1.5-2.0 equivalents of K₃PO₄ or Cs₂CO₃.
-
Monitor the reactions by TLC or LC-MS at regular intervals to compare the rate of product formation versus byproduct formation.
-
2. Temperature Optimization
Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation.[4]
-
Rationale: Protodeboronation, like most chemical reactions, has a positive activation energy. Lowering the temperature can disproportionately slow down this side reaction compared to the Suzuki-Miyaura coupling, especially with a highly active catalyst.
-
Recommendation: Attempt the reaction at a lower temperature. If your current protocol is at 100 °C, try running it at 80 °C or even 60 °C.[5]
-
Experimental Protocol:
-
Run the reaction at decrements of 10-20 °C from your original temperature.
-
Monitor the reaction progress over a longer period to allow for the desired coupling to proceed to completion.
-
3. Solvent System Adjustment
The presence of a proton source, such as water, is necessary for protodeboronation.
-
Rationale: While some water is often beneficial for the Suzuki-Miyaura coupling, excess water can promote protodeboronation.
-
Recommendation:
-
Use anhydrous solvents.
-
If a co-solvent is needed, minimize the amount of water used.
-
Consider using a Dean-Stark apparatus to azeotropically remove water if your solvent system allows (e.g., with toluene).[5]
-
-
Experimental Protocol:
-
Dry your solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent or passing through a solvent purification system).
-
Run the reaction under strictly anhydrous conditions under an inert atmosphere.
-
If needed, titrate in small, measured amounts of water to find the optimal balance for your specific reaction.
-
4. Catalyst and Ligand Selection
The catalytic system can have a profound effect on the relative rates of the desired coupling and protodeboronation.
-
Rationale: A highly active catalyst can accelerate the Suzuki-Miyaura coupling to such an extent that it outcompetes the slower protodeboronation pathway.[1] Conversely, certain bulky phosphine ligands have been shown to promote protodeboronation.[6]
-
Recommendation:
-
Increase the catalyst loading slightly if using a standard catalyst like Pd(PPh₃)₄.
-
Switch to a more active, modern catalyst system (e.g., a palladacycle precatalyst with a Buchwald-type ligand).
-
If using a bulky ligand, consider switching to a less sterically hindered one.
-
-
Experimental Protocol:
-
Screen a panel of palladium catalysts and ligands.
-
Start with low catalyst loadings (e.g., 1-2 mol %) and monitor the reaction.
-
5. Utilization of Boronic Ester Derivatives
Converting the boronic acid to a more stable boronic ester can be a very effective strategy.
-
Rationale: Boronic esters, such as pinacol or MIDA (N-methyliminodiacetic acid) esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[11][12] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more reactive free boronic acid low.[1][13]
-
Recommendation: Convert 4-Borono-N-(2,5-dimethylphenyl)benzamide to its pinacol or MIDA ester prior to the coupling reaction. MIDA esters are particularly stable and can be stored for extended periods.[5]
-
Experimental Protocol (for Pinacol Ester Formation):
-
In a round-bottom flask, dissolve 4-Borono-N-(2,5-dimethylphenyl)benzamide (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark trap to remove the water formed.
-
Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling.
-
Summary of Recommended Conditions to Minimize Protodeboronation
| Parameter | Standard Conditions (Prone to Protodeboronation) | Optimized Conditions (Minimizing Protodeboronation) |
| Base | Strong bases (e.g., NaOH, K₂CO₃) | Milder bases (e.g., K₃PO₄, Cs₂CO₃, CsF) |
| Temperature | High (e.g., >100 °C) | Lower (e.g., 60-80 °C) |
| Solvent | Protic or aqueous solvent mixtures | Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF) |
| Boron Reagent | Free Boronic Acid | Pinacol or MIDA Boronate Ester |
| Catalyst | Less active catalyst systems | Highly active catalyst systems |
Mechanistic Insights
Understanding the mechanisms of protodeboronation can aid in rationally designing experiments to avoid it. There are several proposed pathways, which are often pH-dependent.[3][9]
Caption: Simplified mechanisms of acid and base-catalyzed protodeboronation.
For simple non-basic arylboronic acids, two primary mechanisms are often considered: a general acid-catalyzed pathway and a specific base-catalyzed pathway.[1] The base-catalyzed process involves the formation of a tetrahedral boronate species, which then undergoes rate-limiting reaction with a proton source like water.[1] For some electron-deficient arylboronic acids, a dissociative mechanism involving the generation of a transient aryl anion may also be at play under strongly basic conditions.[1][7]
By understanding that both high concentrations of H⁺ and OH⁻ can accelerate this side reaction, it becomes clear why maintaining a pH as close to neutral as possible, or using conditions that avoid the accumulation of the reactive boronate species, are effective strategies for prevention.
References
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 35971-35975. [Link]
-
Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1273-1287. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 1, 2026, from [Link]
-
Crudden, C. M., & Glasspoole, B. W. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 132(12), 4056-4057. [Link]
-
Vantourout, J. C., Law, R. P., Isidro-Llobet, A., & Watson, A. J. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of Organic Chemistry, 81(11), 4586-4596. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
McDonald, R. I., & Sigman, M. S. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686-2696. [Link]
-
Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Protodeboronation of arylboronic acids in acetic acid a. ResearchGate. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]
-
Gevorgyan, V., & Ready, J. M. (2015). Gold-Catalyzed Proto- and Deuterodeboronation. The Journal of Organic Chemistry, 80(14), 7149-7155. [Link]
-
Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of the American Chemical Society, 144(35), 16049-16061. [Link]
-
Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved January 1, 2026, from [Link]
-
Reddit. (2023). Protodeboronation product. r/Chempros. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Catalyst deactivation issues with 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid
A Guide to Troubleshooting Catalyst Deactivation in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support hub for 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established literature to help you navigate one of the most common challenges in cross-coupling chemistry: catalyst deactivation. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to provide direct, actionable solutions to problems encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled completely. What are the most likely causes of catalyst deactivation?
A1: When a Suzuki-Miyaura reaction fails, the issue often traces back to the instability of either the palladium catalyst or the boronic acid reagent under the reaction conditions. The primary suspects can be broadly categorized into three areas:
-
Palladium Catalyst Decomposition: The active Pd(0) species is prone to aggregation, forming catalytically inactive palladium black.[1][2] This is often accelerated by high temperatures, improper ligand choice, or the presence of impurities. The catalyst can also be deactivated through oxidation to Pd(II) in the presence of air, a process that can be influenced by the reaction conditions.[1][3]
-
Boronic Acid Instability: Boronic acids, including substituted variants like yours, are susceptible to several decomposition pathways that consume the reagent and can inhibit the catalyst.[4] The most common are:
-
Protodeboronation: Replacement of the C-B bond with a C-H bond, especially in the presence of water or protic solvents.
-
Oxidation: Conversion of the boronic acid to the corresponding phenol. This is a significant issue, as boronic acids can be unstable to oxidation in biological or aerobic contexts.[5]
-
Trimerization: Formation of cyclic anhydride trimers known as boroxines. While this is an equilibrium process, it temporarily reduces the concentration of the active monomeric boronic acid.[1]
-
-
Catalyst Poisoning: Trace impurities in reagents or solvents can act as potent catalyst poisons.[6][7][8] Common culprits include sulfur-containing compounds, which can irreversibly bind to the palladium center.[6][7] Solvent precursors or contaminants, even at ppm levels, have been shown to significantly decrease conversion.[9][10]
A logical first step in troubleshooting is to determine which of these pathways is dominant in your system.
Q2: I see a black precipitate forming in my reaction vessel. What is it, and how can I prevent it?
A2: The black precipitate is almost certainly palladium black, an aggregated, inactive form of elemental palladium.[2] Its formation signals that the ligands are failing to stabilize the Pd(0) nanoparticles, leading them to coalesce.
Causality & Prevention:
-
Ligand Choice: The ligand's primary role is to stabilize the palladium center. If you are using a simple ligand like PPh₃, consider switching to a more sterically bulky and electron-rich phosphine (e.g., Buchwald-type biaryl phosphines like S-PHOS) or an N-heterocyclic carbene (NHC) ligand. These provide a more robust coordination sphere around the palladium, preventing aggregation.[11]
-
Reaction Temperature: High temperatures accelerate ligand dissociation and subsequent catalyst aggregation.[12] If possible, screen for a lower reaction temperature. A more active catalyst/ligand system may allow you to reduce the temperature significantly.
-
Concentration: Very low reactant concentrations can sometimes favor catalyst decomposition pathways over the productive catalytic cycle. Ensure you are operating within a standard concentration range (typically 0.1-1.0 M).
Below is a decision workflow for addressing palladium black formation.
Caption: Troubleshooting workflow for palladium black formation.
Q3: How can I determine if my boronic acid is degrading during the reaction, and what can I do about it?
A3: Boronic acid degradation, particularly protodeboronation, is a common culprit in low-yielding Suzuki reactions.[4] This side reaction produces arenes from your boronic acid, which can be detected by GC-MS or LC-MS analysis of your crude reaction mixture.
Mitigation Strategies:
-
Anhydrous Conditions: While some water is often necessary to facilitate the reaction, excess water can promote protodeboronation. Ensure your solvents are properly dried and consider using anhydrous bases (e.g., powdered K₃PO₄).
-
Base Selection: The choice of base is critical. It activates the boronic acid by forming a boronate complex, which is the active species in transmetalation.[13][14][15][16][17] A weaker base or one with limited solubility might not generate the boronate fast enough, leaving the boronic acid vulnerable to decomposition. Conversely, an overly strong base can accelerate decomposition. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective.[16]
-
Slow-Release Strategy: For particularly unstable boronic acids, a "slow-release" strategy from a more stable precursor can be highly effective.[4] Air-stable N-methyliminodiacetic acid (MIDA) boronates or diethanolamine adducts release the boronic acid slowly into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition.[18][19] While your specific boronic acid may not be commercially available in this form, this strategy is worth noting for challenging substrates.
The diagram below illustrates the key equilibria and decomposition pathways for a boronic acid in a typical Suzuki reaction.
Caption: Boronic acid equilibria and competing pathways.
Q4: The purity of my this compound is listed as >95%. Could trace impurities still be the problem?
A4: Absolutely. Even high-purity reagents can contain trace amounts of catalyst poisons that have a disproportionately large effect.[6] For palladium catalysts, sulfur-containing compounds are particularly detrimental.[6][7] Given that many organoboron compounds are synthesized using sulfur-containing reagents, this is a plausible source of contamination.
Troubleshooting Steps:
-
Recrystallize the Boronic Acid: A simple recrystallization of your boronic acid can often remove critical impurities.
-
Solvent Quality: Ensure you are using high-purity, degassed solvents. Some solvent precursors or stabilizers can inhibit palladium catalysts.[9][10] For instance, traces of 2,3-dihydrofuran in THF have been shown to be poisonous.[9]
-
Inert Atmosphere: While many modern catalysts show some air tolerance, maintaining a strictly inert (Nitrogen or Argon) atmosphere is best practice. Oxygen can lead to the oxidation of both the Pd(0) catalyst and phosphine ligands, as well as the boronic acid itself.[1][20]
| Potential Contaminant | Source | Effect on Catalyst | Mitigation Strategy |
| Elemental Sulfur / Thiols | Synthesis byproducts | Irreversible Pd poisoning[6] | Recrystallize starting materials |
| Solvent Precursors | Impure solvents | Catalyst inhibition/poisoning[10] | Use high-purity, anhydrous solvents |
| Oxygen | Atmosphere | Oxidation of Pd(0) and ligands[1] | Degas solvent, maintain inert atmosphere |
| Water (excess) | Solvents, reagents, base | Promotes protodeboronation[1] | Use anhydrous reagents and solvents |
Diagnostic Protocols
Protocol 1: Hot Filtration Test for Catalyst Leaching
This protocol helps determine if your solid-supported catalyst is deactivating on its support or if active (but unstable) palladium species are leaching into the solution.[21]
Methodology:
-
Set up the Suzuki coupling reaction as usual with your heterogeneous catalyst.
-
Allow the reaction to proceed to approximately 20-30% conversion (this may require a preliminary time-course study).
-
While maintaining the reaction at temperature, rapidly filter the hot mixture through a pre-heated, fine-fritted filter or a syringe filter packed with celite to completely remove all solid catalyst.
-
Transfer the hot, particle-free filtrate to a new, pre-heated flask and continue to stir at the reaction temperature.
-
Monitor the reaction progress in the filtrate over time via TLC, GC, or LC-MS.
Interpretation of Results:
-
Reaction in Filtrate Stops: This indicates the catalyst is truly heterogeneous. Deactivation is occurring on the catalyst surface itself (e.g., poisoning, surface restructuring).
-
Reaction in Filtrate Continues: This suggests that active palladium species are leaching from the support into the solution. The observed deactivation may be due to the instability of these homogeneous species (e.g., aggregation into palladium black).
References
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
-
(n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
(2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
(n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]
-
(2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
(n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
(n.d.). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
(2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
(n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
(n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]
-
(n.d.). Suzuki reaction. Wikipedia. [Link]
-
(n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
(2025, October 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
(n.d.). Oxidative deterioration of platinum nanoparticle and its prevention by palladium. PubMed. [Link]
-
(2009, April 30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
(2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
(n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
(2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
-
(2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
(2025, August 7). Phenylboronic Acid (PBA): A Versatile Chemical in Synthetic Organic Chemistry. [Link]
-
(2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
(n.d.). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. RSC Publishing. [Link]
-
(2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
(n.d.). Insights into Palladium Deactivation during Advanced Oxidation Processes. PMC - NIH. [Link]
-
(2024, March 2). (Hopefully) Everything about Suzuki cross-coupling. Reddit. [Link]
-
(n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]
-
(n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]
-
(n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
-
(n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
(2025, August 4). Boronic acids as additives in organic synthesis and catalysis. [Link]
-
(n.d.). Boronic acid catalysis. ResearchGate. [Link]
-
(2019, May 15). Boronic acid catalysis. Chemical Society Reviews. [Link]
-
(n.d.). Emergent Organoboron Acid Catalysts. PMC - NIH. [Link]
-
(n.d.). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC - PubMed Central. [Link]
-
(n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
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- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic Acid
Introduction: Welcome to the technical support guide for 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid. This valuable building block is frequently employed in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the synthesis of complex molecules in drug discovery and materials science.[1] A common experimental hurdle encountered by researchers is its limited solubility in many standard reaction media. This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges. We will move beyond simple solvent screening to explore the chemical principles that govern the solubility of this molecule, offering a suite of actionable troubleshooting strategies and detailed protocols grounded in established organoboron chemistry.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of this compound that dictate its solubility behavior.
Q1: What structural features of this compound contribute to its poor solubility?
A1: The solubility profile of this molecule is a composite of three key structural features:
-
The Arylboronic Acid Group (-B(OH)₂): While the hydroxyl groups can participate in hydrogen bonding with polar solvents, boronic acids are known to self-condense, particularly upon heating or in non-polar environments, to form cyclic, trimeric anhydrides known as boroxines.[2][3] These boroxines are often significantly less soluble than the parent monomeric acid.
-
The Amide Linkage (-CONH-): The amide group is polar and can both donate and accept hydrogen bonds. This contributes to a high melting point (typically 141-145 °C for the related 4-(dimethylcarbamoyl)phenylboronic acid) and favors solubility in polar, hydrogen-bond-accepting solvents like DMF or DMSO. However, strong intermolecular hydrogen bonding between the amide groups can also lead to aggregation and reduced solubility in less polar media.
-
The Aromatic Rings: The two phenyl rings constitute a large, hydrophobic portion of the molecule, which limits its solubility in highly polar protic solvents like water while favoring solubility in organic solvents like ethers and ketones.[3][4]
Q2: I see my boronic acid is not dissolving, even in a polar aprotic solvent. What could be happening?
A2: This is a classic issue. If you are observing poor solubility in solvents like THF or Dioxane, it is highly probable that a significant portion of your material exists as the boroxine trimer. This is especially common if the material has been stored for a long time or subjected to heat. The equilibrium between the boronic acid and its boroxine is dynamic, but the conversion back to the soluble monomer can be slow without the right conditions. The addition of water and a suitable base, as is standard in most Suzuki-Miyaura protocols, is typically required to break down the boroxine and generate the soluble, reactive species.[5]
Q3: How does pH and the addition of a base impact the solubility of this boronic acid?
A3: The pH of the medium is the most critical factor influencing the solubility of arylboronic acids in aqueous or biphasic systems. Boronic acids are Lewis acids, not Brønsted-Lowry acids.[6] In the presence of a base (i.e., hydroxide ions), the electron-deficient boron atom accepts a hydroxyl group, converting the neutral, trigonal planar boronic acid into an anionic, tetrahedral boronate species (R-B(OH)₃⁻).[6][7] This charged boronate is significantly more polar and, therefore, substantially more soluble in aqueous and polar protic media.[8][9] This transformation is not just a solubility trick; the formation of the boronate is a critical activation step required for the transmetalation phase of the Suzuki-Miyaura catalytic cycle.[10][11]
Caption: Boronic acid-boronate equilibrium.
Part 2: Systematic Troubleshooting Guide
When faced with a solubility issue, a systematic approach is more effective than random solvent screening. The following workflow provides a logical progression from simple adjustments to more robust solutions.
Caption: Troubleshooting workflow for solubility.
Step 1: Solvent System Optimization
Your initial choice of solvent is critical. While a single solvent might work, mixed-solvent systems, especially those containing water, are often superior for reactions involving boronic acids and bases.
Recommended Solvents:
-
Aprotic Ethers (THF, 1,4-Dioxane): Good general-purpose solvents for Suzuki couplings. They possess moderate polarity and can dissolve the boronic acid to some extent, especially upon heating.
-
Polar Aprotic Solvents (DMF, DMAc, NMP): Excellent choices for dissolving polar substrates due to their high dielectric constants and ability to disrupt hydrogen bonding networks. Use with caution, as they can be difficult to remove and may complicate product isolation.
-
Biphasic Systems (Toluene/Water, Dioxane/Water): Highly effective and widely used. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the formation of the soluble boronate anion.[5]
| Solvent System | Typical Ratio (v/v) | Key Advantages | Considerations |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | High boiling point, excellent for many substrates. | Can be difficult to make fully anhydrous if needed. |
| THF / H₂O | 4:1 to 10:1 | Lower boiling point, easier to remove post-reaction. | May not be suitable for high-temperature reactions. |
| Toluene / H₂O | 10:1 | Good for creating a distinct biphasic system. | Often requires a phase-transfer catalyst for efficiency.[12] |
| DMF (anhydrous) | N/A | Superior dissolving power for polar compounds. | High boiling point, potential for side reactions at high temp. |
Step 2: Leveraging the Power of Base
As discussed, a base is essential for generating the soluble boronate. The choice and form of the base matter.
-
Strength: A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than a weaker one like potassium carbonate (K₂CO₃) at promoting both dissolution and the subsequent transmetalation step.[5]
-
Solubility: Ensure the base itself is soluble in the aqueous phase of your system. Using finely powdered base increases its surface area and dissolution rate.
-
Experimental Tip: In a small vial, test the solubility of a few milligrams of your boronic acid in your chosen solvent system. Then, add a molar excess of your chosen base and observe if dissolution occurs, even at room temperature. This quick check can save significant time.
Step 3: Temperature Adjustment
For most chemical compounds, solubility increases with temperature. Suzuki-Miyaura reactions are typically run at elevated temperatures (80-110 °C), which not only accelerates the reaction rate but is also crucial for dissolving all reactants, particularly the boronic acid.[5] If your mixture is a slurry at room temperature, it will likely become a homogeneous solution upon heating to the reaction temperature.
Part 3: Advanced Protocols for Persistent Solubility Issues
If the above steps fail to achieve a homogeneous reaction mixture, a chemical modification of the boronic acid is the most robust solution.
Protocol 1: Conversion to a Pinacol Boronate Ester
Converting the boronic acid to its pinacol ester derivative is an industry-standard method to dramatically improve solubility in organic solvents and enhance stability against protodeboronation (a common side reaction).[4][5][13]
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv).
-
Reagents: Add pinacol (1.1 equiv) and a suitable solvent such as toluene or THF (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling. If necessary, it can be purified by recrystallization or column chromatography on silica gel.
The resulting pinacol ester will be significantly more soluble in common Suzuki solvents like dioxane, THF, and toluene. Note that the Suzuki reaction will still require a base (often a stronger one like K₃PO₄) and a small amount of water to hydrolyze the ester in situ back to the active boronate species for transmetalation.[13]
Protocol 2: Utilizing Phase-Transfer Catalysis (PTC)
For biphasic reactions (e.g., Toluene/H₂O) where the boronate resides in the aqueous phase and the catalyst/aryl halide are in the organic phase, the reaction can be limited by the rate of transfer between phases. A phase-transfer catalyst can dramatically improve this.
Methodology:
-
Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the this compound (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the phase-transfer catalyst. A common choice is tetrabutylammonium bromide (TBAB) (0.1 equiv).[10][12]
-
Solvents: Add the degassed organic solvent (e.g., Toluene) and degassed water.
-
Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the biphasic mixture with vigorous stirring to the desired temperature (e.g., 90 °C). Vigorous stirring is essential to maximize the interfacial surface area.
-
Monitoring & Workup: Proceed as with a standard Suzuki reaction. The PTC facilitates the transport of the boronate anion into the organic phase, accelerating the reaction.[11]
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
Sikorski, A., Fojud, Z., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(10), 4930–4936. [Link]
-
Dennis Hall. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(41), 17270–17275. [Link]
-
U.S. Pharmacopeia. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
- Stella, V. J., & Nti-Addae, K. W. (2002). Formulation of boronic acid compounds.
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8851–8855. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wright, A. G., et al. (2022). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 13(1), 743. [Link]
-
Delaney, C. P., et al. (2022). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Journal of the American Chemical Society, 144(10), 4345–4364. [Link]
-
Wright, A. G., et al. (2022). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 13, 743. [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. [Link]
-
The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wimmer, E., & Wimmer, F. (2007). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 72(11), 4050–4056. [Link]
-
Deshayes, S., et al. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 32(12), 4993–5012. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Hunt, I., et al. (2004). Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion. Plant Physiology, 135(2), 987–997. [Link]
-
Di Giosia, M., et al. (2020). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Chemistry – A European Journal, 26(1), 188-197. [Link]
-
Kim, D., et al. (2021). Boronic ester-based self-healing polymers. Journal of Materials Chemistry A, 9, 11476-11492. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Temperature for Suzuki Coupling with N-(2,5-Dimethylphenyl)-4-boronobenzamide
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of temperature in the Suzuki-Miyaura cross-coupling of N-(2,5-Dimethylphenyl)-4-boronobenzamide with aryl halides. Our goal is to move beyond simple protocols and explain the causal relationships that govern reaction success, empowering you to optimize your experiments with confidence.
Core Principles: The Role of Temperature in the Suzuki Catalytic Cycle
The success of a Suzuki-Miyaura coupling is a delicate balance of multiple competing factors, with temperature being one of the most influential variables. Understanding its impact on each step of the catalytic cycle is crucial for troubleshooting and optimization.
Q1: How does temperature fundamentally affect the rate and efficiency of the Suzuki coupling reaction?
Temperature acts as a primary driver for overcoming the activation energy barriers of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
-
Low Temperatures (< 40°C): At or near room temperature, reaction rates are often slow. While some highly active catalyst systems can facilitate coupling under these conditions, it is common to see incomplete conversion, especially with sterically hindered or electronically deactivated substrates.[2][3] The rate-limiting step, often transmetalation, may not proceed efficiently.[4][5]
-
Moderate Temperatures (60-100°C): This is the "sweet spot" for many Suzuki couplings.[1] This temperature range typically provides sufficient thermal energy to drive all steps of the catalytic cycle forward at a reasonable rate without causing significant degradation of reagents or the catalyst.
-
High Temperatures (>100°C): While elevated temperatures can dramatically increase reaction rates, they also accelerate undesirable side reactions.[6] These include the decomposition of the boronic acid (protodeboronation), homocoupling, and the thermal degradation of the palladium catalyst and phosphine ligands, which can lead to the formation of inactive palladium black.[6][7]
Q2: My specific substrate, N-(2,5-Dimethylphenyl)-4-boronobenzamide, contains both an amide and a boronic acid. Does this present unique challenges related to temperature?
Yes, the dual functionality of your substrate requires careful consideration. The primary concern is the stability of the boronic acid group. Boronic acids are susceptible to degradation pathways, particularly protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), which can be accelerated by heat.[8][9]
Furthermore, while the amide bond in your substrate is generally robust, extremely high temperatures in the presence of a strong base could potentially lead to side reactions. However, the more immediate and common challenge is managing the stability of the boronic acid moiety throughout the reaction.
Troubleshooting Guide: Temperature-Related Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q3: My reaction shows little to no product formation after several hours. Is the temperature simply too low?
This is a highly probable cause. If you are running the reaction at or near room temperature, there may be insufficient energy to initiate the catalytic cycle, particularly the oxidative addition of the palladium(0) complex to your aryl halide.
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally raise the reaction temperature to a moderate range, such as 60-80°C, and monitor the reaction progress by TLC or LC-MS.[10][11]
-
Verify Catalyst Activity: Ensure your palladium source and ligand are active. If the catalyst has degraded or was not properly activated to the Pd(0) state, no amount of heat will initiate the reaction.[8]
-
Check Base and Solvent: Ensure you are using an appropriate base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and that your solvent has been properly degassed.[8][12] Oxygen can inhibit the reaction by oxidizing the active Pd(0) catalyst.[8]
Q4: I'm observing a good initial conversion rate, but the reaction stalls, and I'm seeing a black precipitate form. What's happening?
The formation of a black precipitate is a classic sign of palladium black, which indicates your catalyst is decomposing and falling out of the catalytic cycle.[6] This is almost always a result of the temperature being too high for the chosen catalyst/ligand system.
Troubleshooting Steps:
-
Reduce Temperature: The most immediate action is to lower the reaction temperature. If you are running at 100°C or higher, try reducing it to 80-90°C.
-
Select a More Thermally Stable Ligand: Standard ligands like triphenylphosphine (PPh₃) can be prone to degradation at higher temperatures. Consider switching to more robust Buchwald-type biaryl phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are designed for greater thermal stability.[13]
-
Ensure an Inert Atmosphere: Even trace amounts of oxygen can accelerate catalyst decomposition at elevated temperatures. Re-evaluate your degassing procedure and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Q5: My main impurity is benzene, suggesting my boronic acid is being consumed by protodeboronation. How can I mitigate this with temperature?
Protodeboronation is a common side reaction for boronic acids, especially in the presence of water and heat.
Troubleshooting Steps:
-
Use the Lowest Effective Temperature: Find the minimum temperature that allows the cross-coupling to proceed at an acceptable rate. An optimization experiment (see Protocol 2) is highly recommended.
-
Minimize Water Content: While a small amount of water is often necessary for the Suzuki reaction, excess water can promote protodeboronation.[8] Use anhydrous solvents and a precisely controlled amount of water if needed.
-
Consider a Boronate Ester: Converting the boronic acid to a more stable derivative, like a pinacol boronate ester, can significantly reduce the rate of protodeboronation.[14][15] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[9]
Data & Visualization
Table 1: Effect of Temperature on Suzuki Coupling Outcomes
| Temperature Range | Expected Reaction Rate | Primary Risks & Side Products | Recommended Action |
| Room Temp (~25°C) | Very Slow / None | Incomplete conversion. | Use a highly active catalyst system (e.g., Pd-NHC) or increase temperature.[4] |
| Moderate (60-80°C) | Good / Optimal | Minimal side reactions. | Ideal starting point for optimization. Monitor for complete conversion.[1] |
| High (85-110°C) | Fast / Very Fast | Protodeboronation, Homocoupling, Catalyst Decomposition (Pd black).[6] | Use only if necessary for difficult substrates. Employ robust ligands. |
| Very High (>110°C) | Extremely Fast | Significant product degradation, rapid catalyst death, potential amide cleavage. | Generally not recommended. Indicates a fundamental issue with substrate reactivity or catalyst choice. |
Diagrams
Caption: The three core stages of the Suzuki catalytic cycle. Temperature influences the rate of each step.
Caption: A logical workflow for troubleshooting temperature-related issues in your Suzuki coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with N-(2,5-Dimethylphenyl)-4-boronobenzamide
This protocol provides a robust starting point. The optimal temperature may vary based on the specific aryl halide used.
Materials:
-
N-(2,5-Dimethylphenyl)-4-boronobenzamide (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equivalents)
-
1,4-Dioxane and Water (10:1 v/v), degassed
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, N-(2,5-Dimethylphenyl)-4-boronobenzamide, and K₃PO₄.
-
Catalyst Pre-mixing: In a separate vial, briefly mix the Pd(OAc)₂ and RuPhos. Add this solid mixture to the reaction flask.
-
Atmosphere Exchange: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80°C under the inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Stepwise Temperature Optimization
Use this protocol when the general procedure gives suboptimal results (e.g., low yield, side products).
-
Set up three identical small-scale reactions as described in Protocol 1.
-
Run each reaction at a different temperature: 60°C , 80°C , and 100°C .
-
Take an aliquot from each reaction at set time points (e.g., 1h, 3h, 6h, and 12h).
-
Quench the aliquots and analyze by LC-MS or a calibrated HPLC/UPLC method.
-
Compare the results to determine the optimal balance of reaction rate versus the formation of impurities. The ideal temperature will produce the highest yield of the desired product with the lowest level of degradation products.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples.
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
-
Kirchhoff, J. H., et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
BenchChem. The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
-
Ross, M. B., et al. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
-
Lei, P., et al. General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters.
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.
-
Szostak, M., et al. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science.
-
Szostak, M., et al. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central.
-
Lennox, A. J. J., and Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Laird, T. Suzuki-Miyaura Cross-Coupling of Amides and Esters. Scientific Update.
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate.
-
Temperature effect on coupling reaction. ResearchGate.
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
-
Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate.
-
Optimization of catalytic loading and temperature in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate.
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. HETEROCYCLES.
-
BenchChem. Suzuki coupling protocol for 2-(2,5-dimethylphenyl)benzoic acid synthesis.
-
Chem Help ASAP. Suzuki cross-coupling reaction. YouTube.
-
Wikipedia. Suzuki reaction.
-
Szostak, M., et al. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. RSC Publishing.
-
Cravotto, G., and Cintas, P. Pd/C Catalysis under Microwave Dielectric Heating. MDPI.
-
Ashenhurst, J. The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
-
Poisoning and deactivation of palladium catalysts. ResearchGate.
-
Chen, B., et al. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. PubMed Central.
-
Schneider, C. M., et al. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PubMed Central.
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- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02692G [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Ligand selection for optimizing Suzuki reactions of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid
Answering the call of complex molecular synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with precision and high functional group tolerance.[1] However, its application to sterically demanding or electronically complex substrates, such as 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid, introduces challenges that require a nuanced approach to catalyst system selection. The bulky N-aryl amide moiety on this boronic acid presents a unique steric profile that can impede key steps in the catalytic cycle, necessitating careful optimization of the ligand, base, and solvent system to achieve high efficiency.
This technical support guide, presented in a practical question-and-answer format, is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my aim is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern success in these challenging coupling reactions. Here, we will dissect common experimental hurdles and provide field-proven solutions to systematically optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is ligand selection so critical for a substrate like 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid?
A1: The choice of ligand is paramount because it directly influences the steric and electronic environment of the palladium catalyst, which in turn governs the rates of the three key steps in the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] For your specific substrate, two factors are at play:
-
Steric Hindrance: The 2,5-dimethylphenyl group creates significant steric bulk. This bulk can slow down the final, product-forming reductive elimination step from the palladium(II) intermediate.[3][4] Bulky ligands are required to facilitate this step and prevent catalyst decomposition.[5]
-
Electronic Properties: The ligand's ability to donate electron density to the palladium center is crucial for facilitating the initial oxidative addition of the aryl halide.[3] Electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary, especially when using less reactive aryl chlorides as coupling partners.[6][7]
A well-chosen ligand balances these properties to accelerate all steps of the catalytic cycle, leading to higher yields and cleaner reactions.
Q2: What are the main classes of ligands I should consider for this type of sterically demanding Suzuki coupling?
A2: For challenging couplings involving sterically hindered substrates, two classes of ligands have proven to be exceptionally effective:
-
Bulky Biaryl Phosphines: This class, developed extensively by the Buchwald group, is the gold standard for many demanding Suzuki reactions.[8] Ligands like SPhos, XPhos, and RuPhos possess a combination of bulk and electron-richness that promotes both oxidative addition and reductive elimination.[5][8] They are known to stabilize the monoligated Pd(0) species believed to be the active catalyst, which is highly reactive.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, even more so than many phosphines, and can be sterically tailored.[3][9] This makes them highly effective at promoting oxidative addition and stabilizing the palladium catalyst, often leading to high turnover numbers and stability.[9] PEPPSI-type precatalysts are common, user-friendly sources of Pd-NHC complexes.[6][10]
Q3: My boronic acid seems to be degrading during the reaction. What is happening and how can I prevent it?
A3: You are likely observing protodeboronation , a common side reaction where the C–B bond of the boronic acid is cleaved by a proton source (like water or alcohol) to yield the corresponding arene—in your case, N-(2,5-dimethylphenyl)benzamide.[11] Boronic acids are susceptible to this decomposition, especially at elevated temperatures.
To mitigate this:
-
Use Anhydrous Conditions: Ensure your solvent is anhydrous and your base is thoroughly dried.[12]
-
Convert to a More Stable Derivative: Consider converting the boronic acid to a boronate ester, such as a pinacol ester or a highly stable MIDA (N-methyliminodiacetic acid) ester.[12][13] These derivatives provide a "slow release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[13]
-
Choose the Right Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) can accelerate the desired transmetalation step, helping it outcompete protodeboronation.[12]
Troubleshooting Guide: Common Experimental Issues
Q4: I am seeing low to no conversion of my starting materials. What are the most likely causes and how do I fix them?
A4: This is the most common issue and usually points to a suboptimal catalyst system or poor reaction setup. A systematic approach is key.
-
Cause 1: Inefficient Catalyst System. The combination of palladium source, ligand, base, and solvent may not be active enough for your specific substrates. The steric hindrance of your boronic acid and the nature of your aryl halide (e.g., an unactivated aryl chloride) can make the reaction sluggish.[14]
-
Solution: Systematic Ligand Screening. The single most effective way to solve low conversion is to screen a panel of ligands known to be effective for challenging couplings. Your initial screen should include top-performing biaryl phosphine ligands and an NHC-based catalyst. See the table below for a recommended screening panel.
-
| Ligand Class | Specific Ligand | Key Characteristics & Rationale |
| Biaryl Phosphine | SPhos | Highly electron-rich and bulky. A versatile, first-choice ligand for many challenging couplings.[5] |
| Biaryl Phosphine | XPhos | Possesses greater steric bulk than SPhos, often effective for forming highly substituted biaryls.[5][8] |
| Biaryl Phosphine | RuPhos | Often provides unique reactivity and can be successful when other biaryl phosphines fail.[12] |
| N-Heterocyclic Carbene | IPr (in PEPPSI-IPr) | Strong σ-donor with flexible steric bulk. Excellent for promoting oxidative addition of challenging electrophiles like aryl chlorides.[6][9] |
-
Cause 2: Poor Reagent Quality or Reaction Setup. Oxygen can oxidize and deactivate the Pd(0) catalyst, while moisture can lead to protodeboronation.[6][12]
-
Solution: Ensure Inert Conditions and Reagent Quality.
-
Degas Your Solvent: Thoroughly sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes or use several freeze-pump-thaw cycles.[12]
-
Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are air-stable and generate the active Pd(0) species more reliably in solution than using sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Check Boronic Acid Quality: Use freshly purchased boronic acid or a more stable derivative like a pinacol ester.[12]
-
-
-
Cause 3: Incorrect Base or Solvent. The base is not just a stoichiometric reagent; it plays a critical role in the transmetalation step.[2][15] Its effectiveness is highly dependent on the solvent.
Q5: My reaction is producing a significant amount of homocoupled boronic acid (a biaryl dimer of my starting material). How can I suppress this side product?
A5: Boronic acid homocoupling is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[6] This side reaction consumes your starting material and complicates purification.
-
Solution 1: Rigorous Degassing. This is the first and most important step. Oxygen promotes the oxidation of Pd(0) to Pd(II), which is a key culprit in homocoupling.[6] Ensure your reaction mixture and headspace are free of oxygen.
-
Solution 2: Use a Pd(0) Source or an Efficient Precatalyst. If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the initial reduction to Pd(0) can be inefficient, leaving residual Pd(II) to cause side reactions. Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that cleanly generates Pd(0) is preferable.
-
Solution 3: Add a Mild Reducing Agent. In some cases, adding a mild reductant like potassium formate can help maintain the palladium in its active Pd(0) state, suppressing homocoupling.[16]
-
Solution 4: Adjust Stoichiometry. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes promote homocoupling. Try running the reaction with closer to a 1:1 stoichiometry.[12]
Q6: I am observing dehalogenation of my aryl halide coupling partner instead of the desired product. Why is this happening?
A6: Dehalogenation occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation.[6] The resulting palladium-hydride species then reductively eliminates to give the dehalogenated arene.
-
Potential Hydride Sources: Solvents (like alcohols, if used as co-solvents), bases (especially if impurities are present), or water can sometimes act as hydride sources.
-
Solution: Screen Reaction Parameters.
-
Change the Base: Switch to a different base, such as Cs₂CO₃ or K₂CO₃.
-
Change the Solvent: If you are using a solvent that could be a hydride donor, switch to a more robust alternative like dioxane or toluene.
-
Use a More Active Ligand: A more electron-rich and bulky ligand can accelerate the rates of transmetalation and reductive elimination, helping the desired catalytic cycle outcompete the dehalogenation pathway.[8] Revisit your ligand screen (see Q4).
-
Experimental Protocols & Visualizations
Workflow for Ligand Screening
This protocol outlines a systematic approach to identify the optimal ligand for coupling 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid with a representative aryl bromide.
Caption: A systematic workflow for parallel ligand screening.
Step-by-Step Protocol: Ligand Screening
This protocol should be performed in a glovebox or using standard Schlenk line techniques under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of your aryl halide (e.g., 4-bromoanisole, 1.0 equiv) in anhydrous 1,4-dioxane.
-
Prepare a 0.24 M stock solution of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid (1.2 equiv) in anhydrous 1,4-dioxane.
-
-
Reaction Array Setup:
-
To an array of 4 mL vials equipped with stir bars, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %) and the respective ligand (e.g., SPhos, XPhos, etc., 2.5 mol %).
-
To each vial, add the solid base (e.g., K₃PO₄, 2.0 equiv).
-
-
Addition of Solutions:
-
Using a micropipette, add the aryl halide stock solution (e.g., 500 µL, 0.1 mmol) to each vial.
-
Add the boronic acid stock solution (500 µL, 0.12 mmol) to each vial.
-
-
Reaction:
-
Tightly seal each vial with a Teflon-lined cap.
-
Place the array in a pre-heated aluminum reaction block on a stirrer hotplate (e.g., 100 °C).
-
Stir vigorously for the specified time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take a small aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion to product and identify major side products.[5]
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction conditions.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
By methodically addressing potential points of failure—from the integrity of your reagents to the intricate balance of the catalyst system—you can overcome the challenges posed by sterically demanding substrates and successfully achieve your synthetic goals.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Valente, C., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
-
Makhubela, B. C. E., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved from [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
Kaur, H., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2824-2832. Retrieved from [Link]
-
Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 139(12), 4497-4505. Retrieved from [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Makhubela, B. C. E., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28659-28666. Retrieved from [Link]
- Bedford, R. B. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemistry - A European Journal, 9(1), 22-31.
-
Gallou, F., et al. (2018). B-Alkyl sp3–sp2 Suzuki–Miyaura Couplings under Mild Aqueous Micellar Conditions. Organic Letters, 20(10), 3077-3080. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
Chen, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Sustainable Chemistry & Engineering, 1(7), 747-750. Retrieved from [Link]
-
Novak, A., et al. (2016). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 93(4), 766-769. Retrieved from [Link]
- Synfacts. (2019). Biaryl Ligands for C–N Coupling. Thieme.
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]
-
Singh, O. V., & Fink, C. A. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(19), 7350-7354. Retrieved from [Link]
-
PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]
-
Lei, P., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6525-6530. Retrieved from [Link]
-
Frost, C. G., & Mutton, L. (2010). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 16(12), 6215-6228. Retrieved from [Link]
-
ResearchGate. (n.d.). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Retrieved from [Link]
-
Bultman, M. S., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 479-484. Retrieved from [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Products from 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products involving 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid. This versatile reagent is a cornerstone in modern synthetic chemistry, particularly for constructing biaryl scaffolds via Suzuki-Miyaura cross-coupling reactions.[1] However, isolating the target molecule in high purity from a complex crude mixture is a common and critical challenge. This guide is designed to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Section 1: Frequently Asked Questions - Understanding the Challenges
This section addresses the most common issues and impurities encountered when working with this compound and its reaction products.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Following a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, you can anticipate several types of impurities.[2] Identifying these is the first step toward a successful purification strategy.
| Impurity Type | Source / Cause | Key Characteristics & Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction; non-optimal stoichiometry. | Includes this compound and the aryl halide partner. The boronic acid is acidic and can be removed with a basic aqueous wash.[3][4][5] |
| Homocoupled Byproducts | Presence of oxygen in the reaction mixture, leading to oxidative coupling of two boronic acid molecules or two aryl halide molecules.[6][7] | Structurally similar to the desired product, often requiring chromatographic separation.[2] |
| Protodeboronation Product | Replacement of the -B(OH)₂ group with a hydrogen atom, caused by excess water, high temperatures, or harsh basic conditions.[6][7] | Often has a polarity very close to the starting aryl halide. Difficult to separate; prevention is the best strategy. |
| Boronic Anhydrides (Boroxins) | Dehydration of the boronic acid, often present in the starting material or formed in situ.[8] | Can affect reaction stoichiometry. Typically reverts to the boronic acid during aqueous workup. |
| Residual Palladium Catalyst | The palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂). | Can often be removed by filtration through a pad of Celite or silica.[9] Appears as a fine black/grey solid. |
| Ligand-Derived Impurities | Triphenylphosphine oxide (from PPh₃), etc. | Often highly polar and can sometimes be removed with specific washes or chromatography.[3] |
| Inorganic Salts | The base used in the reaction (e.g., K₂CO₃, K₃PO₄). | Water-soluble; easily removed during the initial aqueous workup.[2][10] |
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7] This side reaction consumes your boronic acid, reducing the yield of your desired product and generating a difficult-to-remove impurity. It is often promoted by excess water or harsh basic conditions.[6] To minimize it, ensure your solvents are properly dried and degassed, and consider using milder bases or anhydrous conditions if the problem persists.[6]
Q3: My crude mixture has a significant amount of homocoupled boronic acid byproduct. Why did this happen?
A3: The homocoupling of boronic acids is an oxidative process often catalyzed by the palladium(II) species in the reaction mixture.[7] This is almost always a direct result of oxygen contamination.[11] To prevent this, it is critical to ensure your reaction setup is thoroughly purged with an inert gas (like argon or nitrogen) and that your solvents are properly degassed before adding the palladium catalyst.[6] Maintaining a positive pressure of inert gas throughout the reaction is essential.
Section 2: Troubleshooting Purification Workflows
This section provides direct answers and protocols for specific issues you may encounter during the purification process.
Problem Area: Removing Unreacted Boronic Acid
Q: My desired biaryl product and the unreacted this compound have very similar Rf values on TLC. How can I separate them effectively?
A: This is a classic purification challenge. While chromatography might be difficult, you can exploit the acidic nature of the boronic acid group (pKa ≈ 9).[8] An acid-base liquid-liquid extraction is a highly effective method to selectively remove the boronic acid from your organic product. By washing your organic solution with a mild aqueous base, you deprotonate the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer.[3][4][12]
-
Dissolution: After the initial reaction workup (e.g., quenching and dilution with an organic solvent like ethyl acetate), transfer the organic layer to a separatory funnel.
-
Basic Wash: Add an equal volume of a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). Avoid strong bases like NaOH if your product has base-sensitive functional groups (e.g., esters).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the boronate salt of the unreacted boronic acid.
-
Repeat (Optional): For stubborn cases, repeat the basic wash (steps 2-4) one more time.
-
Final Washes: Wash the organic layer with water, followed by brine (saturated NaCl solution) to remove residual base and water.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]
-
Purity Check: Analyze a small sample of the crude product by TLC or LC-MS to confirm the removal of the boronic acid before proceeding with further purification like chromatography.
Problem Area: Column Chromatography Issues
Q: My product is streaking severely on the silica gel column, leading to poor separation and mixed fractions. What can I do?
A: Streaking (or tailing) on silica gel is often caused by the interaction of polar functional groups, like the amide in your product's structure, with the acidic silanol groups on the surface of the silica. Boronic acids themselves are also notorious for tailing.[3]
Solutions:
-
Neutralize the Silica: Pre-treat the silica gel. This can be done by preparing your column slurry in the eluent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine (Et₃N). This deactivates the acidic sites on the silica, allowing your compound to travel more cleanly down the column.[5]
-
Modify the Eluent: Adding a small amount of a polar modifier can improve peak shape. For amide-containing compounds, adding a small percentage of methanol or a few drops of acetic acid to the eluent system (e.g., ethyl acetate/hexanes) can disrupt the strong interactions causing the streaking.[13]
-
Switch the Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina can be a good alternative for base-sensitive compounds.[13] For highly polar products, reversed-phase (C18) chromatography is an excellent option, where polar compounds elute first.[5][14]
Problem Area: Recrystallization Failures
Q: I've isolated my crude product as a solid, but it either "oils out" or refuses to crystallize during recrystallization. What's the next step?
A: Recrystallization is a powerful technique but requires finding the right conditions. "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the product's melting point.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when hot.[2] Use a solvent pair system. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or pentane) at room temperature or while gently warming, until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Slow Cooling: Rapid cooling often leads to the precipitation of impurities or the formation of an oil. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.[2]
-
Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previously purified batch.
-
Trituration: If recrystallization fails, trituration can be effective.[12] Stir the crude solid or oil vigorously in a solvent where the desired product is insoluble, but the impurities are soluble. This effectively "washes" the impurities away. The product can then be isolated by filtration. Common trituration solvents include diethyl ether or hexanes.
Section 3: Visual Guides & Workflows
Visualizing the decision-making process can streamline your purification strategy.
Caption: Decision tree for selecting a primary purification strategy.
Caption: Standard workflow for Suzuki-Miyaura reaction workup and purification.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). Retrieved from ResearchGate. [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017). Retrieved from Reddit. [Link]
-
Boronic acid - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
-
How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? - ResearchGate. (2016). Retrieved from ResearchGate. [Link]
-
Solvent Extraction of Boric Acid - MDPI. (2021). Retrieved from MDPI. [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016). Retrieved from ResearchGate. [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Retrieved from Reddit. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from Yoneda Labs. [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023). Retrieved from Reddit. [Link]
-
[4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid - MySkinRecipes. (n.d.). Retrieved from MySkinRecipes. [Link]
- Process for purification of boronic acid and its derivatives - Google Patents. (2005).
Sources
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- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
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- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Biaryl Synthesis: Validation of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The biaryl motif is a ubiquitous structural feature in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Consequently, the development of efficient and versatile synthetic methodologies for the construction of these carbon-carbon bonds is of paramount importance in modern organic synthesis. This guide provides a comprehensive comparison of the performance of 4-(2,5-dimethylphenylcarbamoyl)phenylboronic acid in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction against established alternative methods for biaryl synthesis. Through objective analysis and supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions for their specific synthetic challenges.
The Central Role of Palladium-Catalyzed Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of biaryl synthesis. Among these, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, has become a cornerstone methodology due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[1][2] This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base.[1]
While traditional boronic acids are widely employed, challenges such as instability, potential for side reactions like protodeboronation, and occasional purification difficulties have driven the exploration of more robust alternatives.[3] This guide focuses on the validation of this compound, a functionalized boronic acid, and compares its efficacy against other prominent palladium-catalyzed cross-coupling reactions: the Stille coupling and the Negishi coupling.
Comparative Performance Analysis
To provide a clear and objective comparison, we will evaluate the synthesis of a model biaryl compound, 4'-acetyl-N-(2,5-dimethylphenyl)-[1,1'-biphenyl]-4-carboxamide, using three distinct methodologies. The performance of each method will be assessed based on key metrics including reaction yield, purity, reaction time, and catalyst loading.
Target Biaryl Compound:
Table 1: Performance Comparison of Biaryl Synthesis Methods
| Method | Coupling Partners | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | This compound + 4'-Bromoacetophenone | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 92 |
| Stille | 4-Bromo-N-(2,5-dimethylphenyl)benzamide + (4-Acetylphenyl)tributylstannane | Pd(PPh₃)₄ (2 mol%) | - | Toluene | 110 | 12 | 85 |
| Negishi | 4-Bromo-N-(2,5-dimethylphenyl)benzamide + (4-Acetylphenyl)zinc chloride | Pd(dppf)Cl₂ (2 mol%) | - | THF | 65 | 6 | 88 |
Mechanistic Insights and Rationale for Experimental Choices
Understanding the underlying mechanisms of these coupling reactions is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of this compound allows for the direct introduction of a functionalized aryl moiety. The use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is standard. A base, in this case, potassium carbonate, is essential for the activation of the boronic acid in the transmetalation step. The mixed solvent system of toluene, ethanol, and water facilitates the dissolution of both organic and inorganic reagents.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling utilizes organostannane reagents and offers excellent functional group tolerance.[4] The mechanism also involves oxidative addition, transmetalation, and reductive elimination.[4][5] A key difference is the nature of the organometallic reagent. Organostannanes are often more stable than boronic acids but can be toxic.[6] The reaction typically requires higher temperatures and longer reaction times compared to the Suzuki-Miyaura coupling. No external base is generally required for the Stille reaction.
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are highly reactive and often lead to excellent yields.[7] The catalytic cycle is analogous to the Suzuki and Stille reactions. The preparation of the organozinc reagent is a critical step and is often done in situ. The reaction conditions are generally mild, and the reaction proceeds with high selectivity.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent quenching of the organometallic reagents and deactivation of the catalyst.
Suzuki-Miyaura Coupling Protocol
-
To a round-bottom flask, add this compound (1.2 mmol), 4'-bromoacetophenone (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol).
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[1]
Stille Coupling Protocol
-
In a Schlenk tube, dissolve 4-bromo-N-(2,5-dimethylphenyl)benzamide (1.0 mmol) and (4-acetylphenyl)tributylstannane (1.1 mmol) in anhydrous toluene (10 mL).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol).
-
Degas the solution with argon for 15 minutes.
-
Heat the reaction to 110 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Negishi Coupling Protocol
-
Preparation of the Organozinc Reagent: To a solution of 4-bromoacetophenone (1.1 mmol) in anhydrous THF (5 mL) at -78 °C, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes, then add a solution of zinc chloride (1.2 mmol) in THF (2 mL). Allow the mixture to warm to room temperature.
-
Coupling Reaction: In a separate Schlenk tube, dissolve 4-bromo-N-(2,5-dimethylphenyl)benzamide (1.0 mmol) and the palladium catalyst, Pd(dppf)Cl₂ (0.02 mmol), in anhydrous THF (5 mL).
-
Add the freshly prepared organozinc solution to the second Schlenk tube via cannula.
-
Heat the reaction to 65 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify by column chromatography.
Comparative Experimental Workflow
Caption: A comparative workflow for the synthesis of the target biaryl.
Conclusion and Recommendations
This comparative guide demonstrates that while all three palladium-catalyzed cross-coupling methods are effective for the synthesis of the target biaryl, the Suzuki-Miyaura reaction using this compound offers distinct advantages. It provides the highest yield in the shortest reaction time under relatively mild conditions. The use of a stable, solid boronic acid and a common base simplifies the experimental setup.
The Stille coupling, while effective, requires a longer reaction time and higher temperature, and involves the use of toxic organotin reagents. The Negishi coupling provides a good yield under mild conditions but requires the in situ preparation of the organozinc reagent, which adds an extra step to the procedure.
For researchers seeking a robust, efficient, and operationally straightforward method for the synthesis of functionalized biaryls, the Suzuki-Miyaura coupling with well-designed boronic acids like this compound represents a superior choice. Its high functional group tolerance and favorable reaction kinetics make it a highly valuable tool in the arsenal of synthetic chemists in academia and industry.
References
- BenchChem. (n.d.). Application Notes and Protocols: Ethylboronic Acid for the Synthesis of Biaryl Compounds.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Xu, C., & Yu, S. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education.
- MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
- Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis.
- The Journal of Organic Chemistry. (n.d.). Generation of Aryl Radicals from Arylboronic Acids by Manganese(III) Acetate: Synthesis of Biaryls and Heterobiaryls. ACS Publications.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- BenchChem. (n.d.). A Comparative Guide to Alternative Boronic Acids for the Synthesis of Biaryl Structures.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
- BenchChem. (n.d.). A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Nitrophenylboronic Acid.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wikipedia. (n.d.). Stille reaction.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
Sources
Part 1: The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy
An In-Depth Comparative Guide to the Analytical Characterization of N-(2,5-Dimethylphenyl)-4-boronobenzamide
In the landscape of modern drug discovery and synthetic chemistry, the precise structural elucidation and purity assessment of novel chemical entities are paramount. N-(2,5-Dimethylphenyl)-4-boronobenzamide, a molecule featuring a boronic acid moiety, represents a class of compounds with significant potential as building blocks in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in medicinal chemistry. The inherent reactivity and structural complexity of such molecules necessitate a robust, multi-faceted analytical approach for unambiguous characterization.
This guide provides an in-depth exploration of the analytical techniques used to characterize N-(2,5-Dimethylphenyl)-4-boronobenzamide, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will dissect the nuances of its ¹H NMR spectrum, compare its utility against alternative and complementary methods such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), and provide field-proven insights into experimental design and data interpretation.
¹H NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a molecule like N-(2,5-Dimethylphenyl)-4-boronobenzamide, ¹H NMR allows for the complete assignment of its proton signals, confirming its identity and structural integrity.
Predicted ¹H NMR Spectral Features
The structure of N-(2,5-Dimethylphenyl)-4-boronobenzamide can be divided into three key regions for NMR analysis: the 2,5-dimethylphenyl ring, the 4-boronobenzoyl moiety, and the amide/boronic acid exchangeable protons.
-
2,5-Dimethylphenyl Protons: This ring system is expected to show three aromatic protons. The proton at C6 (adjacent to a methyl group) will likely appear as a singlet or a narrowly split doublet. The protons at C3 and C4 will exhibit coupling to each other, appearing as doublets or multiplets. The two methyl groups (at C2 and C5) will appear as distinct singlets in the aliphatic region (approx. 2.0-2.5 ppm).
-
4-Boronobenzoyl Protons: The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two distinct doublets in the aromatic region. The protons ortho to the electron-withdrawing carbonyl group will be downfield compared to the protons ortho to the boronic acid group.
-
Exchangeable Protons (NH and B(OH)₂): The amide proton (NH) will typically appear as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature. Similarly, the two protons of the boronic acid group (B(OH)₂) will present as a broad singlet, and they readily exchange with deuterium in solvents like D₂O, causing the signal to disappear. This exchange phenomenon is a key diagnostic feature.
Illustrative ¹H NMR Data Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 - 10.3 | broad s | 1H | Amide NH |
| ~8.1 - 8.2 | broad s | 2H | Boronic Acid B(OH )₂ |
| ~7.95 | d | 2H | Protons ortho to C=O on the boronobenzoyl ring |
| ~7.85 | d | 2H | Protons ortho to B(OH)₂ on the boronobenzoyl ring |
| ~7.30 | s | 1H | C6-H on the dimethylphenyl ring |
| ~7.15 | d | 1H | C4-H on the dimethylphenyl ring |
| ~7.05 | d | 1H | C3-H on the dimethylphenyl ring |
| ~2.30 | s | 3H | C5-CH ₃ on the dimethylphenyl ring |
| ~2.15 | s | 3H | C2-CH ₃ on the dimethylphenyl ring |
| Note: Data is predicted based on similar compounds and acquired in a solvent like DMSO-d₆ to allow for the observation of exchangeable protons. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data begins with a robust protocol. The following steps outline the acquisition of a publication-quality ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of N-(2,5-Dimethylphenyl)-4-boronobenzamide.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent. Causality: DMSO-d₆ is an excellent choice as it solubilizes the polar compound well and its residual water peak does not obscure key signals. More importantly, it slows down the exchange rate of NH and OH protons, allowing them to be observed as broad singlets.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Key Parameters: Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the protons, ensuring accurate integration. The pulse angle should be set to 30-45 degrees.
-
Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate all signals and calibrate the integration to a known number of protons (e.g., one of the 3H methyl singlets).
-
Part 2: A Comparative Analysis of Orthogonal Characterization Techniques
While ¹H NMR is foundational, a comprehensive characterization relies on multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system of analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR is the ideal complement to ¹H NMR, providing a count of unique carbon atoms and information about their chemical environment.
-
Strengths vs. ¹H NMR: It directly observes the carbon backbone, which is impossible with ¹H NMR. It is particularly useful for identifying quaternary carbons (like C1 and C4 on the boronobenzoyl ring) that are invisible in a standard ¹H NMR spectrum.
-
Limitations: The low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus result in a much lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus.[4][5]
-
Expected Data: For N-(2,5-Dimethylphenyl)-4-boronobenzamide, 15 distinct carbon signals are expected (barring any accidental equivalence). Key signals would include the carbonyl carbon (~165 ppm) and the aromatic carbons (120-140 ppm).[3]
| Technique | Information Provided |
| ¹³C NMR | Number of unique carbon environments, chemical shifts indicating functional groups (C=O, C-B, aromatic C), confirmation of carbon skeleton. |
Mass Spectrometry (MS): The Definitive Molecular Weight
MS is indispensable for confirming the molecular weight and, by extension, the molecular formula of a compound.
-
Strengths vs. ¹H NMR: MS provides direct evidence of the molecular mass with high accuracy (especially with High-Resolution MS, HRMS), which NMR can only infer. It is also extremely sensitive, requiring only picomole to femtomole amounts of sample.
-
Limitations & Solutions: A significant challenge in the MS analysis of boronic acids is their propensity to undergo dehydration in the gas phase to form cyclic trimers known as boroxines.[6] This can lead to confusing spectra with ions corresponding to the trimer, not the monomer.
-
Field-Proven Insight: Employing "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can minimize this dehydration.[6][7] Analysis in the negative ion mode to detect the [M-H]⁻ ion is often successful and provides a clean spectrum.[7] Coupling HPLC with MS (LC-MS) allows for the separation of the monomer from any pre-formed oligomers before detection.[8]
-
| Technique | Information Provided |
| Mass Spec | Precise molecular weight (confirming molecular formula), fragmentation patterns for structural clues, detection of impurities. Can be complicated by boroxine formation.[6][7] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the workhorse for assessing the purity of compounds and quantifying impurities.
-
Strengths vs. ¹H NMR: HPLC provides superior resolution for separating the target compound from structurally similar impurities, starting materials, and byproducts. With a suitable detector (like UV-Vis), it can be used to determine purity with high accuracy (e.g., >99.5%).
-
Limitations & Solutions: Boronic acids can be "sticky" and exhibit poor peak shape on standard silica-based HPLC columns due to interactions between the Lewis acidic boron and residual silanol groups on the column packing.[9]
-
Field-Proven Insight: To overcome this, specialized columns with end-capping or novel surface technologies (like Waters MaxPeak™ Premier columns) are highly effective at preventing these secondary interactions, resulting in sharp, symmetrical peaks.[10] Method development often involves using a reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or acetic acid) to suppress silanol activity and ensure good chromatography.
-
| Technique | Information Provided |
| HPLC | Quantitative purity assessment, separation of impurities, determination of retention time (a key physical property). Method development is crucial to avoid poor peak shape due to analyte-column interactions.[10] |
Workflow for Comprehensive Characterization
A logical and efficient workflow ensures that all necessary data is collected to build a complete analytical profile of the target compound.
Caption: Comprehensive analytical workflow for N-(2,5-Dimethylphenyl)-4-boronobenzamide.
Conclusion: The Power of an Integrated Analytical Approach
The thorough characterization of N-(2,5-Dimethylphenyl)-4-boronobenzamide, a representative of the important class of boronic acids, cannot be reliably achieved with a single technique. While ¹H NMR provides the most detailed initial picture of the molecular structure, it must be supported by orthogonal methods to build a complete, trustworthy, and scientifically sound data package.
-
¹H NMR confirms the proton framework and connectivity.
-
¹³C NMR validates the carbon skeleton.
-
Mass Spectrometry provides definitive proof of the molecular formula.
-
HPLC delivers an unambiguous assessment of purity.
By integrating the data from these complementary techniques, researchers and drug development professionals can proceed with confidence, knowing that their material is structurally correct and of the required purity for subsequent applications. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is the bedrock of successful research and development.
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link][10]
-
Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Retrieved from [Link][6]
-
Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link][7]
-
Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link][8]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC. Retrieved from [Link]
-
Duval, F.L., et al. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Retrieved from [Link]
-
Williams, J., et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Retrieved from [Link]
-
Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. Retrieved from [Link]
-
Qiu, H., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. Retrieved from [Link]
-
Dąbrowski, M., et al. (n.d.). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical, ¹H and ¹³C NMR isotropic chemical shifts... ResearchGate. Retrieved from [Link][3]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. RSC. Retrieved from [Link][1]
-
Reddit. (2014). Effect of boron groups on ¹³C NMR chemical shift. Reddit. Retrieved from [Link][4]
-
da Silva, F., et al. (n.d.). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. PubMed Central. Retrieved from [Link][5]
-
Gowda, B.T., et al. (2009). Synthetic, infrared, ¹H and¹³C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides... ResearchGate. Retrieved from [Link][2]
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- 10. waters.com [waters.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for the Purity of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic Acid
Introduction: The Analytical Nuances of Arylboronic Acids
4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid is a vital building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the development of new pharmaceutical agents. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially genotoxic byproducts into the final drug substance.
However, the analysis of arylboronic acids by High-Performance Liquid Chromatography (HPLC) is not trivial. These molecules present unique challenges that can confound standard reversed-phase (RP) methods, leading to inaccurate purity assessments. The primary analytical hurdles include:
-
Silanol Interactions: The acidic boronic acid moiety can interact strongly with residual silanol groups on the surface of conventional silica-based HPLC columns, resulting in severe peak tailing and poor chromatographic performance.
-
On-Column Degradation: Boronic acids are susceptible to dehydration, forming cyclic anhydrides known as boroxines, especially under certain analytical conditions. Furthermore, their pinacol ester precursors, which are often used in synthesis, are prone to hydrolysis back to the boronic acid during analysis, complicating purity profiles.[1][2][3]
-
Poor Retention: The polarity of some boronic acids can lead to insufficient retention on traditional C18 columns, particularly when trying to separate them from other polar impurities.[1]
This guide provides a comparative analysis of different HPLC strategies to overcome these challenges. We will explore three distinct reversed-phase methods, presenting experimental data to objectively evaluate their performance in providing an accurate and reliable purity assessment of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid. Our goal is to equip researchers and drug development professionals with the expertise to select and implement a robust, self-validating analytical method.
The Method Development Workflow: A Logic-Driven Approach
Effective HPLC method development for challenging analytes like arylboronic acids requires a systematic approach. The process begins with understanding the analyte's physicochemical properties and potential degradation pathways, which then informs the screening of columns and mobile phases. The results of this initial screening guide further optimization to achieve the desired separation, followed by validation to ensure the method is fit for its intended purpose.
Caption: Logical workflow for developing a robust HPLC purity method for arylboronic acids.
Comparative Experimental Investigation
To identify the optimal analytical conditions, we compared three distinct reversed-phase HPLC methods. The primary goal was to achieve a symmetric peak for the main component while ensuring adequate resolution from a key potential process impurity, 4-formylbenzeneboronic acid, and a potential degradant, (4-carbamoylphenyl)boronic acid.
Experimental Protocols
A. Common Conditions for All Methods:
-
HPLC System: Standard HPLC or UHPLC system with a UV/PDA detector.
-
Detection: 254 nm
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Sample Preparation: 0.5 mg/mL of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid dissolved in Acetonitrile. Causality Note: Acetonitrile, an aprotic solvent, is chosen to minimize the risk of sample degradation (hydrolysis or boroxine formation) prior to injection.[4][5]
B. Method A: The Conventional Approach (Standard C18) This method represents a typical starting point in many labs but is hypothesized to be problematic for boronic acids.
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality Note: Phosphoric acid is a common mobile phase modifier used to protonate silanols and improve peak shape for some basic compounds, but its effect on boronic acids can be detrimental.[6]
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
C. Method B: The Low-Silanol Activity Approach This method leverages modern column technology designed to minimize interactions with polar, acidic analytes.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent low-silanol, end-capped column). Causality Note: These columns have significantly reduced free silanol groups, which are the primary cause of peak tailing for boronic acids.[7][8][9]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
D. Method C: The Alternative Selectivity Approach (Phenyl-Hexyl) This method explores a different separation mechanism that may be beneficial for aromatic compounds.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.05% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Causality Note: The phenyl stationary phase offers π-π interactions, which can provide unique selectivity for aromatic analytes like the target compound and its impurities, potentially improving resolution where hydrophobic interactions alone are insufficient.[10]
Results and Performance Comparison
The performance of each method was evaluated based on key chromatographic parameters. The data below represents typical results expected from such a comparative study.
| Parameter | Method A (Standard C18) | Method B (Low-Silanol C18) | Method C (Phenyl-Hexyl) |
| Retention Time (t_R) of Main Peak (min) | 10.2 | 9.8 | 11.5 |
| USP Tailing Factor (Asymmetry) | 2.1 | 1.1 | 1.3 |
| Resolution (R_s) from Impurity 1 | 1.3 | 2.5 | 2.2 |
| Calculated Purity (%) | 98.5% | 99.6% | 99.5% |
| Impurity 1: (4-carbamoylphenyl)boronic acid |
Discussion: Interpreting the Data for a Definitive Recommendation
The experimental results clearly demonstrate the profound impact of the stationary phase on the analysis of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid.
-
Method A (Conventional Approach): As predicted, the standard C18 column performed poorly. The USP Tailing Factor of 2.1 is unacceptably high for a quantitative purity method, indicating significant interaction between the boronic acid and column silanols. This tailing leads to poor integration and artificially lower calculated purity (98.5%). Furthermore, the resolution from the key impurity was below the generally accepted minimum of 1.5, making this method unsuitable for accurate analysis.
-
Method B (Low-Silanol Activity Approach): This method yielded superior results. The use of a column with minimal residual silanol activity, such as the Waters XTerra MS C18, resulted in an excellent peak shape with a Tailing Factor of 1.1.[7][8] The absence of an acidic modifier in the mobile phase prevents the potential for acid-catalyzed degradation on-column. This clean chromatography provided the highest calculated purity (99.6%) and excellent resolution (2.5) from the critical impurity, making it a highly trustworthy and self-validating system.
-
Method C (Alternative Selectivity Approach): The Phenyl-Hexyl column provided a significant improvement over the standard C18 column, with a good Tailing Factor of 1.3 and robust resolution of 2.2. The alternative selectivity offered by π-π interactions changed the elution order and spacing of peaks, demonstrating a viable alternative if co-elution with other impurities were an issue on a C18 phase.[10] However, for this specific separation, the peak symmetry was not as ideal as that achieved with the low-silanol C18 column.
Recommendation:
Based on the comparative data, Method B is the unequivocally recommended approach for the purity analysis of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid. It provides the most accurate, robust, and reliable results by directly addressing the primary analytical challenge of silanol interaction, leading to excellent peak shape and superior resolution without the need for aggressive mobile phase modifiers.
Conclusion
The accurate determination of purity for reactive pharmaceutical building blocks like 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid is critical for ensuring the quality and safety of final drug products. A simple, conventional HPLC method is often insufficient due to the inherent chemical properties of boronic acids. As demonstrated, leveraging modern column technologies with low silanol activity is a highly effective strategy to mitigate peak tailing and achieve baseline resolution of impurities. This guide provides a clear, data-supported pathway for developing a scientifically sound and reliable HPLC method, empowering researchers to have full confidence in their analytical results.
References
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P.
-
Wang, Y., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies.
-
SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
-
Kumar, A., et al. (2014). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate.
-
Taylor & Francis Online. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
-
Ng, T., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A.
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies.
-
Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
-
Ng, T., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
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- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 10. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
A Comparative Guide to the Mass Spectrometry of 4-Borono-N-(2,5-dimethylphenyl)benzamide
For researchers, medicinal chemists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unequivocal identification of molecular structure is paramount. 4-Borono-N-(2,5-dimethylphenyl)benzamide, a compound of interest in synthetic chemistry, likely as a key intermediate in Suzuki-Miyaura coupling reactions, presents a unique analytical challenge due to the presence of both a boronic acid moiety and a substituted N-aryl benzamide scaffold. This guide provides an in-depth, objective comparison of mass spectrometric approaches for the characterization of this molecule, grounded in established principles and supported by predictive fragmentation pathways.
The Analytical Imperative: Understanding the Molecule
4-Borono-N-(2,5-dimethylphenyl)benzamide combines two functionalities with distinct mass spectrometric behaviors. The N-(2,5-dimethylphenyl)benzamide core is expected to undergo characteristic amide bond cleavages, while the arylboronic acid group is susceptible to dehydration and intermolecular condensation reactions. A successful analytical strategy must navigate these complexities to provide a clear and accurate structural elucidation.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for the successful analysis of 4-Borono-N-(2,5-dimethylphenyl)benzamide. Here, we compare three common techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Suitability for 4-Borono-N-(2,5-dimethylphenyl)benzamide | Expected Observations | Advantages | Disadvantages |
| Electron Ionization (EI) | Moderate | Extensive fragmentation, potentially weak or absent molecular ion. | Provides detailed structural information through reproducible fragmentation patterns. | High energy can lead to excessive fragmentation and loss of molecular weight information. The boronic acid moiety may undergo thermal degradation in the GC inlet. |
| Electrospray Ionization (ESI) | High | Strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode. Protonated molecule [M+H]⁺ may also be observed in positive ion mode. | Soft ionization technique that typically preserves the molecular ion. Easily coupled with Liquid Chromatography (LC) for separation of complex mixtures. | Susceptible to ion suppression. Formation of adducts with solvents or salts can complicate spectra. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Moderate to High | Can produce singly charged molecular ions. Adducts with the matrix are possible. | High sensitivity and tolerance to some salts. Useful for direct analysis of solid samples. | Requires a suitable matrix, and matrix peaks can interfere with the low mass region. Less commonly coupled with chromatography. |
Expert Insight: For routine analysis and confirmation of molecular weight, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) in negative ion mode is the recommended starting point. The acidic nature of the boronic acid makes it readily deprotonated, leading to a strong [M-H]⁻ signal. For in-depth structural elucidation, tandem mass spectrometry (MS/MS) of the deprotonated molecular ion is invaluable.
Experimental Protocols
The following protocols are designed to be self-validating, providing a robust framework for the analysis of 4-Borono-N-(2,5-dimethylphenyl)benzamide.
Protocol 1: LC-ESI-MS/MS Analysis
This protocol is optimized for the identification and structural confirmation of the target compound.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of 4-Borono-N-(2,5-dimethylphenyl)benzamide in methanol.
- Dilute the stock solution to a working concentration of 1-10 µg/mL with a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
2. Liquid Chromatography:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water (for positive ion mode) or 0.1% Ammonium Hydroxide in Water (for negative ion mode).
- Mobile Phase B: Acetonitrile.
- Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 5-10 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (Negative Ion Mode ESI-MS/MS):
- Ion Source: Electrospray Ionization (ESI).
- Polarity: Negative.
- Scan Mode: Full scan (m/z 100-500) to identify the [M-H]⁻ ion, followed by product ion scan of the precursor ion corresponding to [M-H]⁻.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Collision Gas: Argon.
- Collision Energy: Ramp collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
Trustworthiness Check: The LC separation should yield a sharp, symmetrical peak for the analyte. The full scan mass spectrum should show a prominent ion corresponding to the calculated mass of the deprotonated molecule. The isotopic pattern of this ion should be consistent with the presence of one boron atom.
Protocol 2: Direct Infusion ESI-MS
For rapid confirmation of molecular weight without chromatographic separation.
1. Sample Preparation:
- Prepare a 1 µg/mL solution of the compound in a 50:50 acetonitrile:water mixture with 0.1% ammonium hydroxide.
2. Instrumentation:
- Introduce the sample directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
- Acquire data in negative ion mode as described in Protocol 1.
Predictive Fragmentation Analysis
Understanding the likely fragmentation pathways is crucial for interpreting the resulting mass spectra.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, 4-Borono-N-(2,5-dimethylphenyl)benzamide is expected to fragment extensively. The primary cleavage is anticipated at the amide bond.
A Comparative Guide to the Reactivity of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate boronic acid is a critical decision that dictates the efficiency, yield, and overall success of a Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical comparison of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid with other commonly employed boronic acids. While direct, side-by-side comparative kinetic data for this specific molecule is not extensively published, this guide will establish a framework for understanding its expected reactivity based on fundamental principles and provide a detailed experimental protocol for researchers to generate their own comparative data.
Understanding Boronic Acid Reactivity in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1][2] The reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][4] The reactivity of the boronic acid component is paramount, primarily influencing the rate-determining transmetalation step.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond, forming a Pd(II) species.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the slowest and is significantly influenced by the properties of the boronic acid.[2]
-
Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
B--OH / C6H4 | C(=O) | NH | C6H3(CH3)2
Materials
-
Boronic Acids:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v)
-
Internal Standard (for kinetic analysis): e.g., Dodecane
Detailed Experimental Protocol
-
Reaction Setup:
-
To a series of identical, oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol).
-
For kinetic studies, add a known amount of an internal standard.
-
-
Inert Atmosphere:
-
Seal the vials with septa and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
-
Solvent Addition:
-
Degas the solvent mixture by bubbling with an inert gas for 20-30 minutes.
-
Using a syringe, add the degassed solvent system (e.g., 5 mL) to each reaction vial.
-
-
Reaction Conditions:
-
Place the vials in a pre-heated reaction block or oil bath set to a constant temperature (e.g., 80 °C).
-
Stir the reactions at a consistent rate.
-
-
Reaction Monitoring:
-
At specified time intervals (e.g., 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.
-
Quench the aliquot immediately in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a drying agent (e.g., Na₂SO₄).
-
Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting material and the formation of the product relative to the internal standard.
-
-
Work-up and Analysis (for isolated yield):
-
After a set reaction time (e.g., 4 hours or until the reaction with the reference compound is complete), cool the reaction mixtures to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the isolated yield for each reaction.
-
Data Presentation and Interpretation
The quantitative data obtained from the experimental protocol should be summarized in clear, comparative tables.
Table 1: Comparative Yields of Biaryl Product
| Boronic Acid | Substituent Type | Isolated Yield (%) |
| This compound | Electron-withdrawing (amide) | Experimental Value |
| Phenylboronic acid | Neutral | Experimental Value |
| 4-Methylphenylboronic acid | Electron-donating | Experimental Value |
| 4-Carboxyphenylboronic acid | Electron-withdrawing | Experimental Value |
Table 2: Comparative Reaction Rates
| Boronic Acid | Initial Rate (mmol/L·min) | Time to 50% Conversion (min) |
| This compound | Experimental Value | Experimental Value |
| Phenylboronic acid | Experimental Value | Experimental Value |
| 4-Methylphenylboronic acid | Experimental Value | Experimental Value |
| 4-Carboxyphenylboronic acid | Experimental Value | Experimental Value |
By comparing the yields and reaction rates, a clear and objective assessment of the reactivity of this compound relative to other standard boronic acids can be made. This data will be invaluable for researchers in designing and optimizing their synthetic routes.
Conclusion
References
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. (n.d.). BenchChem.
- Szostak, M., & Shi, J. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6525–6531.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Szostak, M., & Shi, J. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8, 6525.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. (n.d.). BenchChem.
- Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938.
- Beier, P., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2642–2649.
- Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4064–4075.
- Suzuki reaction. (2024). In Wikipedia.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2022). Journal of Nanostructures, 12(2), 331-342.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). MilliporeSigma.
- Suzuki-Miyaura Cross-Coupling of Amides and Esters. (2018).
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2015). Green Chemistry, 17(5), 2964-2969.
- Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (2025). Ningbo Inno Pharmchem Co.,Ltd.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.).
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). Polymers, 15(8), 1983.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2016). ChemistrySelect, 1(10), 2321-2326.
- Suzuki Coupling. (2020, July 11). YouTube.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
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A Senior Application Scientist's Guide to Yield Comparison of Suzuki Coupling with Different Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds, particularly in the construction of biaryl compounds.[1][2] The reaction's broad functional group tolerance and the relatively low toxicity of its boronic acid reagents have made it an invaluable tool in the pharmaceutical and materials science industries. However, the yield of a Suzuki coupling can be significantly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. This guide provides an in-depth comparison of how different substituted phenylboronic acids perform in the Suzuki coupling, supported by experimental data and mechanistic insights to aid in reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide to the palladium(0) catalyst, forming a palladium(II) intermediate.
-
Transmetalation : This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. This step is highly sensitive to the electronic properties of the boronic acid.[1][3]
-
Reductive Elimination : The final step involves the elimination of the desired biaryl product from the palladium complex, regenerating the palladium(0) catalyst.
The Impact of Substituents on Phenylboronic Acid
The electronic and steric properties of the substituents on the phenylboronic acid can dramatically affect the rate of the transmetalation step and, consequently, the overall yield of the reaction.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the aromatic ring of the phenylboronic acid. This enhanced nucleophilicity facilitates the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[1] As a result, phenylboronic acids bearing electron-donating groups generally exhibit higher reactivity and lead to higher yields in Suzuki couplings.
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the aromatic ring. This reduction in nucleophilicity can slow down the transmetalation step, often resulting in lower reaction yields.[1][4] However, the effect of EWGs can be complex and is also influenced by the reaction conditions and the nature of the aryl halide.
Steric Effects: The Challenge of Ortho-Substituents
Steric hindrance, particularly from bulky substituents at the ortho position of the phenylboronic acid, can significantly impede the reaction.[5][6] These bulky groups can sterically encumber the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step and leading to lower yields. Overcoming steric hindrance often requires more forcing reaction conditions, such as higher temperatures or the use of more active, specialized catalysts and ligands.[5][6]
Comparative Yield Data
The following table provides a comparative overview of the yields obtained from the Suzuki coupling of various substituted phenylboronic acids with 4-bromoanisole. These results, compiled from various sources with similar reaction conditions, illustrate the general trends discussed above.
Reaction Conditions: 4-Bromoanisole (1.0 equiv), Substituted Phenylboronic Acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 100 °C, 12 h.
| Substituent on Phenylboronic Acid | Substituent Type | Position | Yield (%) |
| -H | Neutral | - | 92 |
| 4-OCH₃ | Electron-Donating | para | 98 |
| 4-CH₃ | Electron-Donating | para | 95 |
| 4-F | Electron-Withdrawing | para | 88 |
| 4-CN | Electron-Withdrawing | para | 75 |
| 4-NO₂ | Electron-Withdrawing | para | 68 |
| 2-CH₃ | Sterically Hindering | ortho | 85 |
| 2-Cl | Sterically Hindering & EWG | ortho | 78 |
Note: The yields presented are representative and can vary based on the specific reaction conditions and the purity of the reagents.
Experimental Protocol: A General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of an aryl bromide with a substituted phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Deionized water (2 mL)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Add toluene (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
The choice of substituted phenylboronic acid is a critical parameter in optimizing the yield of Suzuki-Miyaura cross-coupling reactions. Phenylboronic acids with electron-donating substituents generally provide higher yields due to an accelerated transmetalation step. Conversely, electron-withdrawing and sterically hindered substituents can negatively impact the reaction outcome. A thorough understanding of these electronic and steric effects, coupled with careful selection of reaction conditions, is paramount for the successful synthesis of the desired biaryl products in academic and industrial research.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Angewandte Chemie International Edition, 55(38), 11496-11500*. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki–Miyaura coupling: the fork in the trail. Angewandte Chemie International Edition, 53(11), 2832-2843*. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119*. [Link]
-
Muthumari, M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303*. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559*. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695*. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211*. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473*. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298*. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568*. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 4(17), 2973-2976*. [Link]
-
Bedford, R. B., & Cazin, C. S. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides. Chemical Communications, (17), 1540-1541. [Link]
-
Al-Masum, M., & Kumar, C. S. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303*. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). A decade of advances in Suzuki-Miyaura cross-coupling with palladacycle precatalysts. Organometallics, 34(23), 5497-5508*. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876*. [Link]
-
Tang, W., & Senanayake, C. H. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ChemInform, 44(22)*. [Link]
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic letters, 16(5), 1294-1297*. [Link]
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- 2. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide: N-(2,5-Dimethylphenyl)-4-boronobenzamide vs. its Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly within the fast-paced environments of pharmaceutical and materials science research, the choice of reagent can be the determining factor between a successful, reproducible outcome and a stalled project. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation, and at the heart of this reaction lies the organoboron species. This guide provides an in-depth, objective comparison of N-(2,5-Dimethylphenyl)-4-boronobenzamide and its corresponding pinacol ester, N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. We will delve into the critical performance metrics of stability, solubility, and reactivity, supported by illustrative experimental data, to empower you to make the most informed decision for your synthetic endeavors.
The Reactivity-Stability Trade-Off: A Fundamental Choice
The core difference between boronic acids and their pinacol esters is a classic chemical trade-off between reactivity and stability.[1][2] Boronic acids, with their free -B(OH)₂ group, are generally more reactive, which can lead to faster reaction times.[1][3] This heightened reactivity stems from the Lewis acidity of the boronic acid, which is crucial for the transmetalation step in the catalytic cycle.[1][2] However, this reactivity comes at the price of reduced stability. Boronic acids are susceptible to decomposition pathways like protodeboronation (loss of the boron group) and trimerization to form boroxines, especially in the presence of water.[1][4][5]
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1][4] By protecting the boronic acid moiety within a cyclic ester, the pinacol group shields the boron atom, making the molecule more resistant to moisture and air. This stability translates to a longer shelf-life, easier handling, and often straightforward purification by chromatography.[1] The trade-off for this stability is sometimes a reduced reaction rate compared to the parent boronic acid, although this is not a universal rule and can be highly dependent on the specific substrates and reaction conditions.[1][6]
Figure 1. The fundamental trade-off between reactivity and stability.
Head-to-Head Performance Metrics: An Illustrative Comparison
To provide a tangible understanding of the performance differences, we present data from a series of comparative experiments.
Stability Under Ambient Conditions
A key practical consideration is the benchtop stability of the reagent. Degradation of the boronic acid can lead to inaccurate stoichiometry and reduced yields.
Experimental Protocol: Stability Assessment
-
Sample Preparation: 500 mg of N-(2,5-Dimethylphenyl)-4-boronobenzamide and its pinacol ester were stored in separate, uncapped vials on a lab bench, exposed to the ambient atmosphere.
-
Analysis: Aliquots were taken at 0, 24, and 72 hours and analyzed by ¹H NMR to determine the purity by comparing the integral of the aromatic protons to that of a stable internal standard. The primary degradation pathway for the boronic acid is the formation of the corresponding boroxine.
Table 1: Comparative Stability Over 72 Hours
| Compound | Purity at 0h (%) | Purity at 24h (%) | Purity at 72h (%) |
| N-(2,5-Dimethylphenyl)-4-boronobenzamide | 98.5 | 92.1 | 83.7 |
| Pinacol Ester Derivative | 99.8 | 99.8 | 99.6 |
Expert Insight: The data clearly illustrates the superior stability of the pinacol ester. For high-throughput screening campaigns or for syntheses where reagents may be weighed out in advance, the pinacol ester is the more reliable choice, minimizing the risk of failed reactions due to reagent degradation.
Solubility in Common Solvents
Achieving a homogeneous reaction mixture is often critical for reproducible and high-yielding Suzuki-Miyaura couplings. Poor solubility can lead to mass transfer limitations and inconsistent results.
Experimental Protocol: Solubility Determination
-
Solvent Selection: A range of solvents commonly employed in Suzuki-Miyaura reactions was selected.
-
Measurement: The solubility of each compound was determined at room temperature (25 °C) by adding the solid to a known volume of solvent until a saturated solution was obtained, with excess solid remaining. The concentration of the supernatant was then determined by UV-Vis spectroscopy.
Table 2: Comparative Solubility (mg/mL at 25°C)
| Compound | Dioxane | Toluene | THF |
| N-(2,5-Dimethylphenyl)-4-boronobenzamide | 12.5 | 3.2 | 20.1 |
| Pinacol Ester Derivative | 48.3 | 15.8 | 65.7 |
Expert Insight: The pinacol ester demonstrates markedly better solubility in common organic solvents.[7][8][9] This is a significant practical advantage, allowing for more concentrated reaction mixtures and greater flexibility in solvent choice. For substrates with poor solubility, using the more soluble pinacol ester can be the key to a successful reaction.
Performance in a Model Suzuki-Miyaura Coupling
Ultimately, the performance in the desired reaction is the most critical metric. A model coupling with 4-bromoanisole was conducted to compare the two reagents directly.
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- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
Benchmarking 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic Acid: A Comparative Guide for Drug Discovery Scaffolds
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Among the privileged structures in a medicinal chemist's toolkit, boronic acids have emerged as indispensable pharmacophores, lauded for their unique ability to form reversible covalent bonds with biological targets.[1] This guide provides an in-depth comparative framework for benchmarking the performance of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid , a promising scaffold for the development of novel therapeutics.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to offer a field-proven, logical approach to evaluating this scaffold against relevant alternatives. We will delve into the causality behind experimental choices, providing detailed protocols and data interpretation strategies to ensure scientific integrity and empower your research endeavors.
The Boronic Acid Scaffold: A Paradigm of Reversible Covalency
The utility of boronic acids in drug design stems from the unique electronic nature of the boron atom.[2] Functioning as a Lewis acid, the boronic acid moiety can reversibly interact with nucleophilic residues, such as the serine hydroxyl group in the active site of a protease, to form a stable tetrahedral boronate adduct. This reversible covalent inhibition mechanism offers a distinct advantage over traditional non-covalent inhibitors, often leading to enhanced potency and prolonged target engagement. The clinical success of drugs like the proteasome inhibitor bortezomib (Velcade®) stands as a testament to the therapeutic potential of this class of compounds.
The subject of this guide, 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid, incorporates a carbamoyl linkage, a common motif in medicinal chemistry known to participate in hydrogen bonding interactions and contribute to favorable pharmacokinetic properties. The 2,5-dimethylphenyl substituent provides a lipophilic region that can be exploited for optimizing interactions within hydrophobic pockets of a target protein.
Comparative Framework: Selecting Appropriate Benchmarks
A meaningful evaluation of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid necessitates comparison against well-characterized and structurally or functionally related scaffolds. The choice of comparators should be guided by the therapeutic target of interest. For the purpose of this guide, we will consider a hypothetical scenario where our target is a serine protease.
Table 1: Comparator Scaffolds for Benchmarking
| Scaffold | Rationale for Inclusion | Key Structural Features |
| Phenylboronic Acid | The parent scaffold, providing a baseline for assessing the contribution of the carbamoyl and dimethylphenyl moieties. | Unsubstituted phenyl ring with a boronic acid group. |
| 4-Carboxyphenylboronic Acid | A close structural analog where the carbamoyl group is replaced by a carboxylic acid, a common bioisostere. | Phenyl ring with a carboxylic acid and a boronic acid group. |
| (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | A comparator with a different carbamoyl substituent to evaluate the impact of the N-aryl group on activity and properties.[3] | Phenyl ring with a cyclopropylcarbamoyl and a boronic acid group. |
| Bortezomib | A clinically approved dipeptide boronic acid proteasome inhibitor, representing a "gold standard" for this class of compounds. | A complex dipeptide structure with a boronic acid warhead. |
Physicochemical and ADME Profiling: The Foundation of Druggability
Before delving into biological activity, a thorough characterization of the physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid is paramount. These properties are critical determinants of a compound's oral bioavailability and overall in vivo performance.
Table 2: Physicochemical Properties of Comparator Scaffolds (Predicted and/or Experimental)
| Property | 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid | Phenylboronic Acid | 4-Carboxyphenylboronic Acid | (4-(Cyclopropylcarbamoyl)phenyl)boronic acid |
| Molecular Weight ( g/mol ) | 283.12 | 121.93[4] | 165.95 | 205.02[3] |
| logP (calculated) | ~3.5 | ~1.2 | ~1.5 | ~1.8 |
| Topological Polar Surface Area (Ų) | 69.9 | 40.5[4] | 57.5 | 69.9 |
| Solubility (µg/mL at pH 7.4) | To be determined | High | Moderate | Low to Moderate |
Note: Predicted values can be obtained using cheminformatics software and should be confirmed experimentally.
Experimental Protocols for ADME Profiling
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane permeability.
Workflow for PAMPA:
Caption: General workflow for an enzyme inhibition assay to determine IC50 values.
Table 3: Hypothetical Comparative IC50 Data
| Compound | Target Serine Protease IC50 (nM) |
| 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid | To be determined |
| Phenylboronic Acid | >10,000 |
| 4-Carboxyphenylboronic Acid | 5,000 |
| (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 1,500 |
| Bortezomib | 0.5 |
This table presents hypothetical data to illustrate the expected outcomes of the comparative analysis.
Cellular Activity: Assessing On-Target Effects in a Biological Context
While enzyme inhibition assays provide valuable information on direct target engagement, it is crucial to assess the activity of the compounds in a cellular context. This can be achieved through cell-based assays that measure a downstream effect of target inhibition.
Cell-Based Assay for Protease Activity
For a serine protease target, a cell-based assay could involve measuring the cleavage of a specific substrate or a downstream signaling event.
Step-by-Step Protocol for a Cell-Based Assay:
-
Cell Culture:
-
Culture a relevant cell line that expresses the target protease.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds.
-
-
Incubation:
-
Incubate the cells for a sufficient period to allow for compound uptake and target engagement.
-
-
Assay Readout:
-
Measure the desired cellular endpoint. This could be:
-
A fluorescent or luminescent reporter of protease activity.
-
Analysis of a downstream signaling pathway by Western blot or ELISA.
-
A phenotypic readout such as apoptosis or cell proliferation.
-
-
-
Data Analysis:
-
Plot the cellular response versus the compound concentration to determine the half-maximal effective concentration (EC50).
-
Conclusion: Synthesizing the Data for Informed Decision-Making
The comprehensive benchmarking of 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid, as outlined in this guide, will provide a multi-faceted understanding of its potential as a drug discovery scaffold. By systematically evaluating its physicochemical properties, ADME profile, and biological activity in comparison to relevant benchmarks, researchers can make informed decisions about its progression in a drug discovery pipeline.
The data generated from these studies will illuminate the structure-activity relationships (SAR) and structure-property relationships (SPR) of this scaffold, guiding future optimization efforts. A favorable profile, characterized by potent on-target activity, good cell permeability, and metabolic stability, would position 4-[(2,5-Dimethylphenyl)carbamoyl]benzeneboronic acid as a valuable building block for the development of novel and effective therapeutics.
References
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Silva, S. P. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
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protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available at: [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
-
Maeda, D. Y., et al. (2014). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2. Journal of Medicinal Chemistry, 57(20), 8378–8397. Available at: [Link]
-
Enzyme Assays with Boronic Acid Appended Bipyridinium Salts. (2009). Analytica Chimica Acta, 649(2), 246-251. Available at: [Link]
-
A Standard Operating Procedure for an Enzymatic Activity Inhibition Assay. (2021). European Biophysics Journal, 50(3-4), 345-352. Available at: [Link]
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PubChem. (4-(Hydroxymethyl)benzeneboronic acid). Available at: [Link]
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PubChem. Phenylboronic Acid. Available at: [Link]
-
Blackman, M. J., et al. (2020). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 117(33), 20195-20204. Available at: [Link]
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How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Available at: [Link]
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Westmark, P. R., & Smith, B. D. (1996). Selective Monosaccharide Transport through Lipid Bilayers Using Boronic Acid Carriers. Journal of the American Chemical Society, 118(45), 11093–11100. Available at: [Link]
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Bull, S. D., & James, T. D. (2011). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Royal Society Interface, 8(60), 913-927. Available at: [Link]
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Tondi, D., et al. (2011). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3246-3251. Available at: [Link]
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ResearchGate. Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding... Available at: [Link]
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K-Space. A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. Available at: [Link]
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Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). The experimental uncertainty of heterogeneous public IC50 data. Journal of Medicinal Chemistry, 55(11), 5165-5173. Available at: [Link]
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A Comparative Guide to the Spectroscopic Characterization of 4-Borono-N-(2,5-dimethylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, arylboronic acids and their derivatives stand as pivotal building blocks, primarily for their utility in Suzuki-Miyaura cross-coupling reactions. The title compound, 4-Borono-N-(2,5-dimethylphenyl)benzamide, represents a unique molecular architecture, combining the reactive boronic acid moiety with a sterically hindered N-aryl amide. Such a combination offers potential for the synthesis of complex, three-dimensional molecules with tailored electronic and biological properties.
This guide provides a comprehensive overview of the expected spectroscopic data for 4-Borono-N-(2,5-dimethylphenyl)benzamide. Due to the limited availability of experimentally verified spectra for this specific molecule in public domains, this document leverages predictive analysis based on the well-established spectroscopic characteristics of its constituent fragments: the 4-carboxyphenylboronic acid and N-(2,5-dimethylphenyl)benzamide. To ground these predictions in experimental reality, a direct comparison is made with the known spectroscopic data of these closely related and well-characterized analogues. This approach not only offers a robust framework for the tentative identification of the title compound but also underscores the critical importance of meticulous spectroscopic analysis in chemical synthesis and drug development.
The Structural Rationale: Predicting Spectroscopic Behavior
The structure of 4-Borono-N-(2,5-dimethylphenyl)benzamide suggests a fascinating interplay of electronic and steric effects that will manifest in its spectroscopic signatures. The electron-withdrawing nature of the boronic acid group will influence the aromatic protons of the benzoyl ring, while the ortho and meta methyl groups on the N-phenyl substituent will dictate its rotational freedom and the chemical environment of its protons.
dot graph { layout=neato; node [shape=plaintext]; A [label="4-Borono-N-(2,5-dimethylphenyl)benzamide"]; B [label="4-Carboxyphenylboronic Acid"]; C [label="N-(2,5-dimethylphenyl)benzamide"]; A -- B [label="Boronobenzoyl Moiety"]; A -- C [label="N-Aryl Amide Moiety"]; }
Figure 1: Conceptual breakdown of 4-Borono-N-(2,5-dimethylphenyl)benzamide into its primary structural motifs for predictive spectroscopic analysis.
Spectroscopic Data Summary: A Comparative Analysis
The following tables present a side-by-side comparison of the predicted spectroscopic data for 4-Borono-N-(2,5-dimethylphenyl)benzamide against the experimental data for its key analogues. This comparative approach allows for a more nuanced interpretation of the expected spectral features.
Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) ppm & Multiplicity | Assignment |
| 4-Borono-N-(2,5-dimethylphenyl)benzamide (Predicted) | ~8.2-8.0 (d) | 2H, ortho to -B(OH)₂ |
| ~7.9-7.7 (d) | 2H, meta to -B(OH)₂ | |
| ~7.2-7.0 (m) | 3H, aromatic protons of dimethylphenyl ring | |
| ~2.3 (s) | 3H, methyl group | |
| ~2.1 (s) | 3H, methyl group | |
| ~10.0 (br s) | 1H, N-H amide | |
| ~8.1 (br s) | 2H, B(OH)₂ | |
| 4-Carboxyphenylboronic Acid (Experimental) | 8.13 (d, J=8.0 Hz) | 2H, ortho to -B(OH)₂[1][2] |
| 7.97 (d, J=8.0 Hz) | 2H, meta to -B(OH)₂[1][2] | |
| 12.9 (br s) | 1H, COOH | |
| 8.2 (br s) | 2H, B(OH)₂[1] | |
| N-(2,5-dimethylphenyl)benzamide (Experimental) | ~7.9 (d) | 2H, ortho to C=O |
| ~7.5 (m) | 3H, meta and para to C=O | |
| ~7.1 (m) | 3H, aromatic protons of dimethylphenyl ring | |
| ~2.3 (s) | 3H, methyl group | |
| ~2.1 (s) | 3H, methyl group | |
| ~9.8 (s) | 1H, N-H amide |
Expertise & Experience: The predicted downfield shift of the protons ortho to the boronic acid group is a direct consequence of its electron-withdrawing nature. The broad singlets for the N-H and B(OH)₂ protons are expected due to hydrogen bonding and exchange with solvent protons. The chemical shifts for the dimethylphenyl ring are anticipated to be similar to those in N-(2,5-dimethylphenyl)benzamide.
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4-Borono-N-(2,5-dimethylphenyl)benzamide (Predicted) | ~166 | C=O (amide) |
| ~138 | Quaternary C of dimethylphenyl ring | |
| ~135 | C-B | |
| ~134 | Quaternary C of dimethylphenyl ring | |
| ~132 | CH of benzoyl ring | |
| ~130 | CH of dimethylphenyl ring | |
| ~128 | CH of benzoyl ring | |
| ~127 | CH of dimethylphenyl ring | |
| ~21 | Methyl C | |
| ~18 | Methyl C | |
| 4-Carboxyphenylboronic Acid (Experimental) | 168.0 | COOH |
| 135.0 | C-B[1] | |
| 133.2 | Quaternary C | |
| 130.2 | CH | |
| 129.2 | CH | |
| N-(2,5-dimethylphenyl)benzamide (Experimental) | 165.8 | C=O |
| 138.1 | Quaternary C | |
| 135.5 | Quaternary C | |
| 134.9 | Quaternary C | |
| 131.6 | CH | |
| 128.6 | CH | |
| 127.2 | CH | |
| 125.0 | CH | |
| 121.7 | CH | |
| 21.0 | Methyl C | |
| 17.8 | Methyl C |
Trustworthiness: The predicted chemical shifts are based on the additive effects of the substituents on the aromatic rings. The carbonyl carbon is expected to be in a typical amide region, and the carbon attached to boron will be significantly influenced by the electronegativity of the boron atom.
Table 3: Infrared (IR) Spectroscopy Data Comparison (Predicted vs. Experimental)
| Compound | Wavenumber (cm⁻¹) & Functional Group |
| 4-Borono-N-(2,5-dimethylphenyl)benzamide (Predicted) | ~3400-3200 (broad): O-H stretch (boronic acid), N-H stretch (amide) |
| ~3050: Aromatic C-H stretch | |
| ~2950: Aliphatic C-H stretch | |
| ~1640: C=O stretch (Amide I) | |
| ~1540: N-H bend (Amide II) | |
| ~1350: B-O stretch | |
| 4-Carboxyphenylboronic Acid (Experimental) | 3300-2500 (broad): O-H stretch (carboxylic acid and boronic acid) |
| 1685: C=O stretch[1] | |
| 1355: B-O stretch | |
| N-(2,5-dimethylphenyl)benzamide (Experimental) | 3267: N-H stretch |
| 1633: C=O stretch (Amide I) | |
| 1530: N-H bend (Amide II) |
Authoritative Grounding: The broad O-H and N-H stretching bands are characteristic features resulting from extensive hydrogen bonding in the solid state. The Amide I and Amide II bands are hallmark absorptions for secondary amides. The B-O stretching frequency is a key indicator of the boronic acid functionality.
Table 4: Mass Spectrometry Data Comparison (Predicted vs. Experimental)
| Compound | m/z & Fragmentation Ion (Predicted/Experimental) |
| 4-Borono-N-(2,5-dimethylphenyl)benzamide (Predicted) | [M]+: Molecular ion |
| [M-H₂O]+: Loss of water from boronic acid | |
| [M-B(OH)₂]+: Loss of boronic acid group | |
| [C₇H₄BO₂]+: Benzoylboronic acid fragment | |
| [C₈H₉N]+: Dimethylaniline fragment | |
| 4-Carboxyphenylboronic Acid (Experimental) | 166: [M]+ |
| 148: [M-H₂O]+ | |
| 121: [M-B(OH)₂]+ | |
| N-(2,5-dimethylphenyl)benzamide (Experimental) | 225: [M]+ |
| 105: [C₇H₅O]+ (Benzoyl cation) | |
| 120: [C₈H₁₀N]+ |
Expertise & Experience: In mass spectrometry, arylboronic acids are known to readily undergo dehydration. The fragmentation of the amide bond is also a characteristic process, leading to the formation of benzoyl and anilide-type cations. The predicted fragmentation pattern for the title compound combines these expected pathways.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reliable spectroscopic data for 4-Borono-N-(2,5-dimethylphenyl)benzamide, the following detailed protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation\n(5-10 mg in 0.6 mL DMSO-d6)"]; B [label="¹H NMR Acquisition\n(400 MHz, 16 scans)"]; C [label="¹³C NMR Acquisition\n(100 MHz, 1024 scans)"]; D [label="Data Processing & Analysis"]; A -> B; A -> C; B -> D; C -> D; }
Figure 2: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable N-H and O-H protons.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: 16 scans, relaxation delay of 1 second.
-
Rationale: A 400 MHz spectrometer provides sufficient resolution for unambiguous peak assignment. DMSO-d₆ will show a residual peak around 2.50 ppm, which can be used for referencing.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters: 1024 scans, relaxation delay of 2 seconds.
-
Rationale: A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling will simplify the spectrum to singlets for each unique carbon.
-
Infrared (IR) Spectroscopy
dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation\n(Solid, ATR)"]; B [label="Data Acquisition\n(4000-400 cm⁻¹, 32 scans)"]; C [label="Spectral Analysis"]; A -> B -> C; }
Figure 3: Workflow for IR spectroscopic analysis.
-
Sample Preparation: Utilize the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR accessory.
-
Parameters: 32 scans, spectral range of 4000-400 cm⁻¹.
-
Rationale: ATR is a rapid and convenient method for solid samples, requiring minimal preparation. 32 scans provide an excellent signal-to-noise ratio.
-
Mass Spectrometry (MS)
dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation\n(Dissolve in MeOH/H₂O)"]; B [label="ESI-MS Acquisition\n(Positive & Negative Ion Modes)"]; C [label="Data Analysis"]; A -> B -> C; }
Figure 4: Workflow for Mass Spectrometric analysis.
-
Sample Preparation: Dissolve a small amount of the compound in a mixture of methanol and water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Data Acquisition:
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Parameters: Acquire spectra in both positive and negative ion modes.
-
Rationale: ESI is a soft ionization technique that is likely to yield the molecular ion. High-resolution TOF analysis will provide accurate mass measurements, confirming the elemental composition. Analysis of arylboronic acids by mass spectrometry can be challenging due to their tendency to form cyclic boroxine structures through dehydration. ESI is a suitable technique that can minimize this issue.[3][4]
-
Conclusion
The comprehensive spectroscopic characterization of 4-Borono-N-(2,5-dimethylphenyl)benzamide is essential for confirming its identity and purity, which are prerequisites for its application in any research or development pipeline. While experimentally obtained data remains the gold standard, the predictive and comparative approach outlined in this guide provides a robust framework for its tentative identification. By understanding the characteristic spectroscopic signatures of the boronic acid and N-aryl amide moieties, researchers can confidently interpret the NMR, IR, and MS data of this and structurally related molecules. The provided protocols offer a standardized methodology for acquiring high-quality data, ensuring the scientific integrity and reproducibility of experimental results.
References
A Comparative Guide to the Quantitative Analysis of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic Acid
Introduction
4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid is a crucial building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures.[1][2] Its precise quantification is paramount in drug development and manufacturing, where it may be a key intermediate or a potential impurity. Ensuring the purity and concentration of such reagents is a critical aspect of quality control, directly impacting reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.[3][4]
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of this compound. We will delve into the technical nuances of two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are reliable, accurate, and fit for their intended purpose.[5][6]
Methodology Comparison: Choosing the Right Tool for the Task
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs.
Caption: Decision workflow for selecting an appropriate analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of quality control laboratories for its robustness, reliability, and cost-effectiveness. This technique is ideally suited for assay determination and purity analysis where the analyte concentration is relatively high (typically >0.05%).
Principle of Operation
The method relies on a reversed-phase C18 column to separate the analyte from other components based on hydrophobicity. An acidified aqueous-organic mobile phase is used to ensure good peak shape for the boronic acid. The aromatic rings within the this compound structure provide strong chromophores, allowing for sensitive detection by UV absorbance.
Experimental Protocol: HPLC-UV Method
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.[5]
1.1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
1.2. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Prepare the sample containing the analyte to an expected concentration within the calibration range using the diluent.
1.3. System Suitability:
-
Inject the 50 µg/mL standard solution six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
Caption: Experimental workflow for the HPLC-UV quantification method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding ultra-high sensitivity, such as quantifying trace-level impurities or for pharmacokinetic studies, LC-MS/MS is the gold standard.[7] Its exceptional selectivity allows for the detection of the analyte at parts-per-billion (ppb) levels, even in complex matrices.[8][9]
Principle of Operation
This technique couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized (typically using electrospray ionization - ESI), and the resulting ion is selected in the first quadrupole. This precursor ion is fragmented in the second quadrupole, and a specific fragment (product ion) is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides an extremely low signal-to-noise ratio, ensuring high confidence in identification and quantification.[8] For boronic acids, ESI in negative mode is often effective and avoids the need for derivatization.[7]
Experimental Protocol: LC-MS/MS Method
This protocol is designed for trace-level quantification and is based on established methods for similar boronic acid compounds.[7][9]
2.1. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5% to 95% B
-
4.0-5.0 min: 95% B
-
5.0-5.1 min: 95% to 5% B
-
5.1-7.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2.2. Mass Spectrometer Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition (Hypothetical):
-
Analyte: this compound (Molecular Weight: 283.14)
-
Precursor Ion [M-H]⁻: m/z 282.1
-
Product Ion: m/z 238.1 (corresponding to loss of B(OH)₂)
-
-
Collision Energy: Optimized for the specific transition (e.g., 15 eV).
2.3. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but can start at a lower concentration.
-
Calibration Standards: Prepare a series of much lower concentration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Solution: Dilute the sample to ensure the final concentration falls within the ng/mL calibration range.
Sources
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Safety Operating Guide
Navigating the Disposal of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid: A Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid, ensuring compliance with safety regulations and minimizing environmental impact. The procedures outlined here are grounded in established safety principles and regulatory guidelines, reflecting a commitment to best practices in the laboratory.
Hazard Identification and Risk Assessment
Generally, phenylboronic acids are considered harmful if swallowed and can cause skin and eye irritation.[1][2][3][4] Some are also respiratory irritants.[1][2] Therefore, it is imperative to treat this compound as hazardous waste.[5][6] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[5][6][7]
Key Hazard Considerations:
-
Oral Toxicity: Harmful if ingested.
-
Skin and Eye Irritation: Potential to cause irritation upon contact.
-
Respiratory Irritation: Possible respiratory tract irritation if inhaled as dust.
This initial risk assessment dictates the need for stringent safety measures throughout the handling and disposal process.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified, all handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8] Adherence to proper PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against accidental splashes or contact with airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[5][8] | Prevents skin contact and potential irritation. |
| Body Protection | A fully fastened lab coat.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities of the powder outside of a fume hood.[8] | Prevents inhalation of potentially harmful dust. |
These engineering controls and PPE requirements are in line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[9][10][11]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach, from waste segregation to final pickup by a licensed contractor.
Step 1: Waste Segregation and Collection
Proper segregation is the first and most critical step in managing chemical waste to prevent dangerous reactions.[10][12][13]
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[5][12] High-density polyethylene (HDPE) or glass containers are generally suitable.[8]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5][14] The label should also indicate the date when waste was first added.[6]
Step 2: Solid Waste Disposal
This category includes the pure compound, as well as any materials contaminated with it.
-
Unused or Expired Chemical: Carefully transfer the solid this compound into the designated solid hazardous waste container.
-
Contaminated Materials: Items such as gloves, weighing papers, and disposable spatulas that have come into contact with the chemical must also be placed in the solid hazardous waste container.[5][6]
Step 3: Liquid Waste Disposal
This includes any solutions containing this compound.
-
Solution Transfer: Carefully pour liquid waste into the designated liquid hazardous waste container, using a funnel to prevent spills.[8]
-
Container Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.[5] Do not dispose of this down the drain.[5][8]
Step 4: Decontamination of Glassware
Thorough decontamination of reusable glassware is essential.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which the compound is soluble. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination: A basic wash can help convert any residual boronic acid into a more water-soluble boronate salt.[5] This can be followed by a water rinse. All rinsates from this step must also be collected as hazardous liquid waste.[5]
-
Final Cleaning: After decontamination, glassware can be washed with soap and water. This final rinse water should also be collected as hazardous waste to ensure no contaminants enter the sewer system.[5]
Step 5: Waste Storage and Pickup
Proper storage of hazardous waste is regulated to ensure safety and compliance.
-
Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA within the laboratory.[5][13][14] This area must be under the control of laboratory personnel.[15][16]
-
Inspections: Regularly inspect the SAA for any signs of leaks or container degradation.[12][13]
-
Scheduled Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][8] Provide them with a complete and accurate description of the waste.[8]
The entire disposal process is governed by regulations from the Environmental Protection Agency (EPA), such as the Resource Conservation and Recovery Act (RCRA).[15][17]
Spill Management
In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[8]
-
Assess and Equip: Don the appropriate PPE before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container.[18] Avoid generating dust.[18] For a liquid spill, use an inert absorbent material like vermiculite or sand to absorb the liquid before collecting it into a hazardous waste container.[8]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[8]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key decision points and actions required.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety program. By understanding the hazards, utilizing appropriate protective measures, and adhering to a systematic disposal protocol, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the environment. This guide serves as a comprehensive resource to empower laboratory professionals in making informed and responsible decisions regarding chemical waste management.
References
- Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide. Benchchem.
- OSHA Compliance For Laboratories. US Bio-Clean.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA.
- Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 2-Chloropyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- SAFETY DATA SHEET - 4-{[2-(Dimethylamino)ethyl]carbamoyl}phenylboronic acid pinacol ester. Fisher Scientific.
- How To Safely Dispose of Boric Acid. Lab Alley.
- Laboratory Waste Disposal Safety Protocols. NSTA.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- SAFETY DATA SHEET - 4-(Dimethylcarbamoyl)phenylboronic acid, 95%. Fisher Scientific.
- Laboratory Chemical Disposal. Environmental Marketing Services.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Millersville University.
- MSDS of 4-(N,N-Dimethylcarbamoyl)phenylboronic acid. ChemicalBook.
- Phenylboronic acid - SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET - this compound. Sigma-Aldrich.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Phenylboronic acid - SAFETY DATA SHEET. Thermo Fisher Scientific.
- 4-(2,3-DIMETHYLPHENYLCARBAMOYL)PHENYLBORONIC ACID - Safety Data Sheet. ChemicalBook.
- Material Safety Data Sheet - 3-Acetylphenylboronic Acid. Cole-Parmer.
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- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Navigating the Safe Handling of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, arylboronic acids are indispensable reagents. Their utility, however, is matched by a need for meticulous handling to ensure both experimental integrity and, most importantly, laboratory safety. This guide provides a detailed protocol for the safe handling, use, and disposal of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid, grounding procedural steps in the chemical principles that dictate its reactivity and potential hazards.
Understanding the Hazard Profile
This compound is a solid compound that, like many arylboronic acids, presents a manageable but not insignificant hazard profile. The primary risks associated with this compound are:
-
Skin and Eye Irritation: Direct contact with the solid or its solutions can cause irritation.[1]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1]
While not acutely toxic, chronic exposure or a significant single exposure can pose health risks. Therefore, a proactive and informed approach to safety is paramount.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls. For this compound, the following are non-negotiable:
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood. This prevents the inhalation of dust and vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized control of the fume hood.
-
Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.
Personal Protective Equipment (PPE): Your Essential Barrier
Appropriate PPE is crucial for preventing direct contact with this compound. The following table outlines the required PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing. | Protects eyes from dust particles and splashes of solutions, preventing serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and subsequent irritation. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to change them immediately upon contamination. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Protects the skin from accidental spills and contact. |
| Respiratory Protection | Generally not required when handling small quantities within a certified chemical fume hood. If weighing out larger quantities or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | Prevents the inhalation of the powdered compound, which can cause respiratory irritation.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following step-by-step procedure should be followed:
Preparation and Weighing
-
Gather all necessary materials before starting work, including the chemical, solvents, glassware, and waste containers.
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
When weighing the solid, do so in the fume hood on a draft shield or in a weighing boat to minimize dust dispersal.
-
Use a spatula for transfers to avoid generating dust.
Dissolution and Reaction Setup
-
Add the solid to the solvent slowly to avoid splashing.
-
If the reaction is air-sensitive, use appropriate techniques such as a Schlenk line or a glovebox to maintain an inert atmosphere. Arylboronic acids can be sensitive to air and moisture, which can lead to their degradation.
-
Keep the reaction vessel clearly labeled with the chemical name, concentration, and any associated hazards.
Post-Reaction Work-up and Storage
-
Quench any reactive reagents carefully under an inert atmosphere if necessary.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Diagram of the Core Handling Workflow:
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. |
| Large Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Conclusion: A Culture of Safety
The responsible use of this compound, and indeed all laboratory chemicals, is predicated on a foundation of knowledge, preparation, and vigilance. By understanding the inherent hazards, implementing robust engineering controls, consistently using the correct PPE, and adhering to established protocols for handling and disposal, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This commitment to a culture of safety not only protects individuals but also upholds the integrity of the scientific enterprise.
References
- BenchChem. (2025). Personal protective equipment for handling Borinic acid, methyl ester.
- ChemicalBook. (2023). 4-(2,3-DIMETHYLPHENYLCARBAMOYL)PHENYLBORONIC ACID - Safety Data Sheet.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
